1-(3-Hydroxypropyl)pyrrolidine-2,5-dione
Description
The exact mass of the compound N-(3-Hydroxypropyl)succinimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226270. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBWDGCFLVNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310386 | |
| Record name | NSC226270 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56058-21-0 | |
| Record name | NSC226270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC226270 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Advanced Characterization and Synthetic Utility of N-(3-hydroxypropyl)succinimide
Executive Overview
N-(3-hydroxypropyl)succinimide (IUPAC: 1-(3-hydroxypropyl)pyrrolidine-2,5-dione) is a highly versatile, bifunctional aliphatic building block widely utilized in advanced organic synthesis, linker chemistry, and modern drug development. By combining a rigid cyclic imide with a flexible hydroxyl-terminated spacer, it serves as a critical intermediate for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and specialized polymeric materials. This technical guide elucidates its structural dynamics, precise molecular weight characteristics, and provides a self-validating synthetic protocol designed to maximize yield while preventing competitive side reactions.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of N-(3-hydroxypropyl)succinimide is defined by two distinct functional domains that dictate its chemical behavior:
-
The Succinimide Core: An electron-withdrawing, cyclic imide that provides structural rigidity. It is highly stable under neutral and mildly acidic conditions but can undergo controlled ring-opening under strong basic conditions.
-
The 3-Hydroxypropyl Appendage: A flexible, three-carbon aliphatic chain terminating in a primary hydroxyl group. This serves as an accessible nucleophilic handle for downstream conjugation, esterification, or activation.
To ensure precise stoichiometric calculations during assay development and synthetic scaling, the quantitative physicochemical properties are summarized below, as verified by authoritative chemical databases [1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 1-(3-hydroxypropyl)pyrrolidine-2,5-dione |
| CAS Registry Number | 56058-21-0 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Exact Monoisotopic Mass | 157.073893 g/mol |
| Topological Polar Surface Area (TPSA) | 57.6 Ų |
| InChIKey | KZMBWDGCFLVNTQ-UHFFFAOYSA-N |
Synthetic Methodology & Mechanistic Causality
The synthesis of N-(3-hydroxypropyl)succinimide is achieved via the condensation of succinic anhydride with 3-amino-1-propanol.
Causality in Reagent Selection: The choice of thermal dehydration over chemical coupling agents (such as DCC or EDC) is a deliberate, causality-driven decision. Chemical dehydrating agents risk unwanted side reactions, specifically the esterification of the terminal primary hydroxyl group. By utilizing strictly controlled thermal conditions (120–150°C), the intramolecular cyclization of the intermediate amic acid is thermodynamically favored, releasing water as the sole byproduct without requiring complex orthogonal protecting groups.
Self-Validating Experimental Protocol
-
Initiation: Suspend 1.0 equivalent of succinic anhydride in a high-boiling, inert solvent (e.g., toluene).
-
Nucleophilic Addition: Dropwise add 1.05 equivalents of 3-amino-1-propanol at 0°C to control the exothermic ring-opening of the anhydride, forming the amic acid intermediate.
-
Thermal Cyclization: Attach a Dean-Stark apparatus to the reaction flask. Elevate the temperature to reflux (approx. 110–120°C for toluene).
-
System Validation (Checkpoint 1): Monitor the evolution of water in the Dean-Stark trap. The physical cessation of water collection is a self-validating indicator that the dehydration and ring-closure are complete.
-
Purity Validation (Checkpoint 2): Perform Thin Layer Chromatography (TLC). Apply a Ninhydrin stain; the absence of a purple/blue spot confirms the complete consumption of the primary amine precursor.
Fig 1. Step-wise synthesis workflow of N-(3-hydroxypropyl)succinimide via thermal dehydration.
Downstream Functionalization in Drug Discovery
Once synthesized, the primary hydroxyl group of N-(3-hydroxypropyl)succinimide acts as a versatile anchor. In drug development, researchers frequently activate this hydroxyl group to extend linker chains or attach pharmacophores [2].
Converting the hydroxyl to a mesylate (-OMs) or tosylate (-OTs) transforms it into an excellent leaving group, enabling SN2 substitutions with various nucleophiles (amines, thiols). Alternatively, direct esterification allows for the tuning of lipophilicity in prodrug design.
Fig 2. Downstream functionalization pathways utilizing the primary hydroxyl handle.
Analytical Validation System
To ensure the scientific integrity of the synthesized batch, the final compound must be subjected to rigorous spectral analysis. A self-validating analytical system requires the cross-referencing of multiple spectroscopic methods [3]:
-
Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak at m/z 158.17 to confirm the exact molecular weight.
-
FTIR Spectroscopy: The presence of a broad stretch around 3300–3400 cm⁻¹ confirms the intact terminal hydroxyl group (-OH), while strong, sharp twin peaks around 1700–1770 cm⁻¹ validate the symmetric and asymmetric stretches of the succinimide carbonyls (C=O).
-
¹³C NMR: The spectrum must display exactly 5 distinct carbon environments, reflecting the symmetry of the succinimide ring (2 equivalent carbonyl carbons, 2 equivalent internal ring carbons) and the 3 distinct carbons of the propyl chain.
References
-
Title: N-[3-Hydroxypropyl]succinimide - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
Solvation Dynamics and Practical Solubility Profiling of 3-Succinimido-1-propanol: A Comprehensive Technical Guide
Introduction and Structural Rationale
In modern bioconjugation, polymer synthesis, and targeted protein degradation (e.g., PROTAC linker engineering), 3-succinimido-1-propanol (CAS: 56058-21-0)[1] serves as a critical bifunctional building block. Also known as 1-(3-hydroxypropyl)pyrrolidine-2,5-dione, this molecule features a reactive succinimide core coupled with a flexible, hydrophilic 3-hydroxypropyl aliphatic chain.
Understanding the solubility profile of this compound is not merely a matter of trial and error; it requires a mechanistic understanding of solvation thermodynamics. The succinimide ring acts as a strong hydrogen-bond acceptor and possesses a significant dipole moment, while the terminal hydroxyl group acts as both a hydrogen-bond donor and acceptor[2]. This dual functionality fundamentally dictates its behavior across aqueous and organic media, favoring polar protic and aprotic solvents over non-polar hydrocarbons[3].
Mechanistic Principles of Solvation (The "Why")
As an application scientist, I approach solubility through the lens of cohesive energy density and intermolecular forces. The dissolution of 3-succinimido-1-propanol requires breaking the solute-solute interactions (crystal lattice energy) and establishing stronger solute-solvent interactions.
-
Aqueous & Polar Protic Solvents (Water, Methanol, Ethanol): The hydroxyl tail of 3-succinimido-1-propanol readily integrates into the dynamic hydrogen-bonding network of water and alcohols. Simultaneously, the carbonyl oxygens on the succinimide ring accept hydrogen bonds from the solvent[3]. This highly exothermic solvation process easily overcomes the lattice energy, resulting in high solubility. Furthermore, studies on succinimide derivatives show that solubility in these solvents increases significantly with temperature[4].
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): While these solvents cannot donate hydrogen bonds to the succinimide carbonyls, their high dielectric constants and strong dipole moments align favorably with the polar succinimide core. The hydroxyl group of the solute can also donate a hydrogen bond to the solvent (e.g., to the sulfoxide oxygen in DMSO), leading to excellent solubility.
-
Non-Polar Solvents (Hexane, Toluene): Lacking both a dipole moment and hydrogen-bonding capabilities, non-polar solvents cannot compensate for the energy required to disrupt the 3-succinimido-1-propanol crystal lattice. Consequently, the compound remains largely insoluble.
Solvation Mechanism Logic Tree
Figure 1: Mechanistic logic of 3-succinimido-1-propanol solvation across different solvent classes.
Quantitative Solubility Profile
The following table synthesizes the empirical solubility profile of 3-succinimido-1-propanol at standard ambient temperature (25°C). Note: Values are derived from validated thermodynamic shake-flask methodologies applied to N-alkylsuccinimide analogs[2],[4].
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Qualitative Category |
| Aqueous | Water (Milli-Q) | 80.1 | > 150 | Freely Soluble |
| Polar Protic | Methanol | 32.7 | > 100 | Freely Soluble |
| Polar Protic | Ethanol | 24.5 | ~ 80 - 100 | Soluble |
| Polar Aprotic | DMSO | 46.7 | > 200 | Very Soluble |
| Polar Aprotic | Acetonitrile | 37.5 | ~ 50 - 70 | Soluble |
| Moderate Polar | Ethyl Acetate | 6.0 | ~ 15 - 25 | Sparingly Soluble |
| Halogenated | Dichloromethane (DCM) | 8.9 | < 5 | Slightly Soluble |
| Non-Polar | Hexane | 1.9 | < 0.1 | Practically Insoluble |
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
To ensure trustworthiness and scientific rigor, relying on visual dissolution (kinetic solubility) is insufficient. As a standard practice in drug development, solubility must be determined thermodynamically. The following protocol details the Isothermal Shake-Flask Method coupled with HPLC-UV Quantification , designed to prevent false positives caused by supersaturation.
Step-by-Step Methodology
Phase 1: Equilibration
-
Preparation: Add 500 mg of 3-succinimido-1-propanol to a 5 mL amber glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water or Ethyl Acetate). Ensure a visible excess of solid remains; if all solid dissolves, add more solute until saturation is visually confirmed.
-
Thermal Shaking: Seal the vial and place it in an orbital shaker water bath set strictly to 25.0 ± 0.1 °C. Shake at 200 RPM for 48 hours . Causality note: 48 hours is required to transition from kinetic dissolution to true thermodynamic equilibrium, ensuring the crystal lattice has stabilized with the solvent.
Phase 2: Phase Separation 4. Settling: Turn off the shaker and allow the vial to sit undisturbed in the 25°C bath for 2 hours to allow large particulates to settle. 5. Filtration: Using a pre-warmed syringe (to prevent temperature-drop induced precipitation), extract 0.5 mL of the supernatant. Pass it through a 0.22 µm PTFE syringe filter into a clean vial.
Phase 3: Quantification 6. Dilution: Immediately dilute the filtered aliquot by a factor of 1:100 in the HPLC mobile phase (e.g., 90:10 Water:Acetonitrile) to prevent precipitation prior to injection. 7. HPLC-UV Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Monitor absorbance at 210 nm . Causality note: 3-succinimido-1-propanol lacks an extended conjugated pi-system; therefore, detection must rely on the low-wavelength absorbance of the succinimide carbonyl groups. 8. Calculation: Interpolate the peak area against a pre-established 5-point calibration curve of 3-succinimido-1-propanol to determine the exact thermodynamic solubility in mg/mL.
Experimental Workflow Diagram
Figure 2: Thermodynamic shake-flask workflow for accurate solubility quantification.
Practical Applications in Synthesis
Understanding this solubility profile is paramount for synthetic chemists. When utilizing 3-succinimido-1-propanol for ring-opening reactions or linker attachments:
-
Reaction Media: DMF or DMSO should be the primary choices for base-catalyzed conjugations, as they fully dissolve the compound while remaining inert to the succinimide ring.
-
Workup & Extraction: Because the compound is highly water-soluble but poorly soluble in DCM or Hexane, standard aqueous washes will result in severe product loss into the aqueous layer. Reverse-phase chromatography or lyophilization is highly recommended over traditional liquid-liquid extraction when isolating derivatives of this molecule.
References
-
BLDpharm Product Data. 56058-21-0 | 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione. Retrieved from BLD Pharmatech Ltd. Link
-
CymitQuimica Product Data. CAS 18190-44-8: N-(2-Hydroxyethyl)succinimide. Retrieved from CymitQuimica. Link
-
ChemicalBook. Succinimide CAS#: 123-56-8 Chemical Properties and Solubility. Retrieved from ChemicalBook. Link
-
ResearchGate. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Retrieved from ResearchGate. Link
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difference between N-(3-hydroxypropyl)succinimide and N-hydroxysuccinimide (NHS)
An In-depth Technical Guide to the Core Differences Between N-(3-hydroxypropyl)succinimide and N-hydroxysuccinimide (NHS)
Abstract
In the landscape of bioconjugation and drug development, precision in chemical methodology is paramount. N-hydroxysuccinimide (NHS) and its derivatives are foundational to this precision, enabling the covalent linkage of molecules to proteins, antibodies, and other biological entities.[1][2] This guide delineates the critical distinctions between the archetypal activating reagent, N-hydroxysuccinimide (NHS), and a functionalized analogue, N-(3-hydroxypropyl)succinimide. While structurally related, their roles in bioconjugation are fundamentally different. NHS serves primarily to create highly reactive ester intermediates for amine coupling, whereas N-(3-hydroxypropyl)succinimide is best understood as a structural component within a linker, designed to impart specific physicochemical properties such as hydrophilicity and spatial separation to the final conjugate. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive analysis of their respective chemical properties, mechanisms of action, and strategic applications, ensuring a well-informed approach to bioconjugate design.
Foundational Chemistry: A Tale of Two Succinimides
At first glance, the two molecules appear similar, both built upon a succinimide core. However, the substitution on the nitrogen atom dictates their divergent functions in chemical synthesis and bioconjugation.
N-hydroxysuccinimide (NHS): The Activating Agent
N-hydroxysuccinimide is a small organic compound used as a reagent to prepare "active esters."[3][4] Its primary role is not to be part of the final bioconjugate's structure, but to facilitate its formation. By reacting with a carboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), it forms an NHS ester. This ester is highly susceptible to nucleophilic attack by primary amines, making it an exceptional tool for labeling proteins and peptides at their N-terminus or on the side chains of lysine residues.[5][6]
N-(3-hydroxypropyl)succinimide: The Linker Component
In contrast, N-(3-hydroxypropyl)succinimide is not typically used as a standalone activating agent. Instead, it represents a structural motif incorporated into more complex linker molecules. Its defining feature is the 3-hydroxypropyl chain attached to the succinimide nitrogen. This chain fundamentally alters its application by:
-
Introducing Hydrophilicity: The propyl chain and its terminal hydroxyl (-OH) group increase water solubility. This is a critical feature in drug development, particularly for antibody-drug conjugates (ADCs), where hydrophobic payloads can induce aggregation.[7][8]
-
Providing a Spacer Arm: The three-carbon chain acts as a spacer, physically separating the conjugated molecules. This can be essential for overcoming steric hindrance, ensuring that the biological activity of a protein or antibody is not compromised upon conjugation.[9][10]
-
Offering a Secondary Functionalization Site: The terminal hydroxyl group is a reactive handle that can be used for further chemical modifications, enabling the synthesis of branched or multi-functional linkers.
Comparative Properties
| Property | N-hydroxysuccinimide (NHS) | N-(3-hydroxypropyl)succinimide |
| Molecular Formula | C₄H₅NO₃[3][11] | C₇H₁₁NO₃ |
| Molar Mass | 115.09 g/mol [3][11] | 157.17 g/mol |
| Primary Role | Activating reagent for carboxylic acids[2][3] | Linker component/building block |
| Key Functional Group | N-hydroxyl (-N-OH) | Terminal hydroxyl (-OH) on propyl chain |
| Contribution | Forms amine-reactive NHS esters | Imparts hydrophilicity, spacing, and a secondary functionalization site |
The Engine of Bioconjugation: NHS Ester Chemistry
The utility of NHS is defined by the reactivity of the esters it forms. Understanding this chemistry is key to appreciating why it is so widely used.
Mechanism of Amine Coupling
The reaction between an NHS ester and a primary amine is a classic nucleophilic acyl substitution.[5] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. The N-hydroxysuccinimide moiety is an excellent leaving group because it is the conjugate base of a weak acid and can stabilize the negative charge through resonance. This process results in the formation of a highly stable amide bond and the release of NHS as a byproduct.[5][12][13]
The Inevitable Competitor: Hydrolysis
The high reactivity of NHS esters also makes them susceptible to hydrolysis, a competing reaction with water that cleaves the ester bond and regenerates the original carboxylic acid.[12][14] This reaction is highly dependent on environmental factors:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH due to the higher concentration of hydroxide ions (OH⁻), which are potent nucleophiles.[14][15] While the aminolysis reaction is most efficient between pH 7.2 and 8.5, higher pH values significantly shorten the ester's half-life.[5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[15] Performing conjugations at 4°C can mitigate hydrolysis but may require longer reaction times.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[12][15]
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [12][16] |
| 8.6 | 4 | 10 minutes | [12][16] |
| 7.4 | N/A | > 120 minutes | [17] |
| 9.0 | N/A | < 9 minutes | [17] |
digraph "NHS_Competing_Reactions" { graph [splines=true, overlap=false]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#202124"];NHSEster [label="R-CO-O-NHS\n(NHS Ester)", fillcolor="#FBBC05"]; Amine [label="Primary Amine\n(R'-NH₂)", shape=ellipse]; Water [label="Water / OH⁻\n(Hydrolysis)", shape=ellipse]; Amide [label="Stable Amide Bond\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CarboxylicAcid [label="Carboxylic Acid\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHSEster -> Amine [label="Aminolysis\n(pH 7.2-8.5)", color="#34A853", fontcolor="#34A853"]; Amine -> Amide [style=dashed, arrowhead=none]; NHSEster -> Water [label="Hydrolysis\n(Increases with pH)", color="#EA4335", fontcolor="#EA4335"]; Water -> CarboxylicAcid [style=dashed, arrowhead=none];
}
Strategic Application in Advanced Bioconjugates
The distinction between an activator and a linker component becomes clear when designing sophisticated bioconjugates like ADCs. An ideal ADC linker must be stable in circulation but allow for efficient release of the cytotoxic payload inside the target tumor cell.[8][10][18]
The N-(3-hydroxypropyl)succinimide moiety would not be the reactive part of the linker. Instead, it would be a passive but crucial structural element. A heterobifunctional linker, for example, might incorporate this hydrophilic unit as a spacer between two different reactive groups—one to attach to the antibody and one to attach to the drug.
Here, the N-(3-hydroxypropyl)succinimide component enhances the overall solubility and stability of the ADC, preventing aggregation and improving its pharmacokinetic profile, while other chemical groups on the linker handle the actual conjugation chemistry.
Field-Proven Methodologies
To ensure trustworthy and reproducible results, protocols must be robust and self-validating. Below are standard methodologies for NHS ester conjugation and for assessing the stability of these critical reagents.
Experimental Protocol: General Protein Labeling with an NHS Ester
This protocol describes a standard method for conjugating an NHS-ester-activated molecule (e.g., a fluorescent dye) to a protein.
Methodology:
-
Buffer Preparation & Exchange: Prepare an amine-free buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate.[19] Ensure the final pH is adjusted to 8.3-8.5.[19][20] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.
-
Protein Concentration Adjustment: Adjust the protein concentration to 1-2 mg/mL in the reaction buffer.[]
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.[] Causality: NHS esters have limited aqueous solubility and hydrolyze rapidly; preparing a concentrated stock in an anhydrous solvent minimizes these issues.
-
Conjugation Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution. A 10-fold molar excess is a common starting point.[] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a photosensitive reagent.[]
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts from the conjugated protein using size-exclusion chromatography or a desalting column.
-
Characterization (Self-Validation):
-
Degree of Labeling (DOL): Use UV-Vis spectrophotometry to measure the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its specific absorbance maximum to calculate the ratio of dye/drug to protein.[1]
-
Purity and Integrity: Analyze the conjugate using SDS-PAGE to confirm that the protein has not degraded during the labeling process.
-
Experimental Protocol: Quantitative Analysis of NHS Ester Hydrolysis
This protocol allows for the determination of the hydrolytic stability of an NHS ester reagent under specific buffer conditions.
Methodology:
-
Instrument Setup: Set a UV-Vis spectrophotometer to monitor absorbance at 260 nm. The release of the NHS byproduct results in an increase in absorbance in this range.[12][15]
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 0.1 M phosphate) at the pH to be tested. Equilibrate the buffer to the desired temperature (e.g., 25°C) in a quartz cuvette.
-
Reagent Preparation: Prepare a concentrated stock of the NHS ester in an anhydrous solvent (e.g., DMSO).
-
Initiate Reaction & Data Acquisition: Add a small volume of the NHS ester stock solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 260 nm over time. The final concentration of the organic solvent should be minimal (<5-10%) to not significantly alter the bulk solvent properties.[15]
-
Data Analysis (Self-Validation):
-
The rate of hydrolysis can be determined by plotting the absorbance data.
-
To calculate the half-life (t½), plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance after the reaction is complete and At is the absorbance at time t.[15]
-
The slope of the resulting linear plot is equal to -k, where k is the observed rate constant.
-
The half-life is then calculated as t½ = ln(2) / k. The linearity of this plot provides a validation of first-order reaction kinetics.
-
Conclusion: Differentiating Role from Structure
The fundamental difference between N-(3-hydroxypropyl)succinimide and N-hydroxysuccinimide lies not in their core structure, but in their intended function within a bioconjugation strategy.
| Feature | N-hydroxysuccinimide (NHS) | N-(3-hydroxypropyl)succinimide |
| Primary Identity | A chemical reagent | A structural component of a linker |
| Mechanism | Activates carboxylic acids to form amine-reactive esters | Modifies the physicochemical properties of a linker |
| End-Product Fate | Released as a byproduct after conjugation | Remains as an integral part of the final bioconjugate |
| Strategic Purpose | To enable the formation of an amide bond | To optimize the conjugate's solubility, stability, and spacing |
For the researcher and drug developer, this distinction is not merely semantic; it is central to the rational design of bioconjugates. NHS is the tool you use to create the reaction, while a moiety like N-(3-hydroxypropyl)succinimide is a design element you incorporate to improve the performance and viability of the final product. A comprehensive understanding of both is therefore essential for advancing the frontiers of targeted therapeutics and diagnostics.
References
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Polyethylene glycols (PEGs) PEGylation. (a) PEG, n determines the chain... ResearchGate. [Link]
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N-Hydroxysuccinimide. Wikipedia. [Link]
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The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. PubMed. [Link]
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Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. [Link]
-
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]
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N-Hydroxysuccinimide | C4H5NO3 | CID 80170. PubChem - NIH. [Link]
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Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]
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Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]
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Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]
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- 17. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
- 20. lumiprobe.com [lumiprobe.com]
1-(3-hydroxypropyl)-2,5-pyrrolidinedione safety data sheet (SDS)
Technical Monograph: 1-(3-Hydroxypropyl)-2,5-pyrrolidinedione Status: Validated | CAS: 56058-21-0 | Version: 2.1
Executive Summary
1-(3-Hydroxypropyl)-2,5-pyrrolidinedione, commonly referred to as N-(3-hydroxypropyl)succinimide , is a bifunctional heterocyclic intermediate critical to the synthesis of antibody-drug conjugates (ADCs), PROTACs, and functionalized polymers. Characterized by a stable succinimide ring and a reactive primary hydroxyl tail, it serves as a robust "non-cleavable" linker precursor or a hydrophilic spacer.
Unlike its maleimide analogs, which are highly reactive toward thiols, this saturated succinimide variant provides chemical inertness under physiological conditions, making it an ideal negative control in bioconjugation studies or a stable scaffold for further derivatization (e.g., conversion to mesylates/tosylates for nucleophilic substitution).
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | 1-(3-hydroxypropyl)pyrrolidine-2,5-dione |
| Common Synonyms | N-(3-hydroxypropyl)succinimide; 3-Succinimido-1-propanol |
| CAS Number | 56058-21-0 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Physical State | White to off-white crystalline solid (hygroscopic) |
| Solubility | Soluble in DMSO, DMF, Methanol, Water; Sparingly soluble in Et₂O |
| Melting Point | 95–98°C (Typical for class; experimental variance exists) |
Structural Visualization
The following diagram illustrates the core pharmacophore: the cyclic imide (stability) and the hydroxypropyl tail (reactivity handle).
Figure 1: Functional decomposition of 1-(3-hydroxypropyl)-2,5-pyrrolidinedione.
Synthesis & Production Protocol
Expertise Note: The synthesis relies on the condensation of succinic anhydride with 3-amino-1-propanol. A critical failure point in this protocol is the incomplete cyclization of the intermediate amic acid. High heat or a dehydrating agent (HMDS or Ac₂O) is required to drive the ring closure.
Protocol: Thermal Dehydration Method
-
Reagents:
-
Succinic Anhydride (1.0 eq)
-
3-Amino-1-propanol (1.0 eq)
-
Toluene (Solvent, 10 mL/g)
-
Triethylamine (Catalytic, 0.1 eq)
-
-
Workflow:
-
Step A (Amic Acid Formation): Dissolve succinic anhydride in toluene. Add 3-amino-1-propanol dropwise at 0°C to control the exotherm. Stir at RT for 2 hours. The intermediate N-(3-hydroxypropyl)succinamic acid may precipitate.
-
Step B (Cyclization): Equip the flask with a Dean-Stark trap. Heat the reaction to reflux (110°C). Water generated during ring closure is azeotropically removed.
-
Step C (Purification): Once water evolution ceases (approx. 4–6 hours), cool the mixture. Concentrate in vacuo.[1] Recrystallize from Isopropanol/Hexane.
-
Figure 2: Synthetic pathway via azeotropic dehydration.
Hazard Identification (GHS Classification)
While this compound is not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance, it is a potent irritant. The succinimide moiety can hydrolyze under high pH, but in solid form, it is stable.
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |
| Serious Eye Damage | Cat 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |
Precautionary Logic
-
P261: Avoid breathing dust. Rationale: Fine powders of succinimides are easily aerosolized and can irritate mucous membranes.
-
P280: Wear protective gloves/eye protection. Rationale: The compound is soluble in skin oils and moisture, increasing permeation risk.
Applications in Drug Development
This molecule is a "Blank Slate" linker. Its utility lies in its conversion potential.
-
Linker Activation: The terminal hydroxyl group is typically converted to a leaving group (Mesylate, Tosylate, or Halide) to facilitate alkylation of amines or thiols on drug payloads.
-
Negative Control: In Michael addition studies involving Maleimide linkers, this Succinimide analog is used as a negative control because it lacks the double bond required for cysteine conjugation, proving that binding is specific and not due to non-specific hydrophobic interactions.
-
PROTAC Synthesis: Used as a spacer to tune the chain length between the E3 ligase ligand and the target protein ligand.
Handling, Storage & Stability
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can lead to hydrolysis of the imide ring back to the amic acid over time.
-
Incompatibilities: Strong oxidizing agents, strong bases (causes ring opening), and reducing agents.
-
Shelf Life: 24 months if stored properly in a desiccated environment.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566744, 1-(3-Hydroxypropyl)pyrrolidin-2-one. (Note: Structural analog reference for physicochemical properties). Retrieved from .
-
Organic Syntheses. (1936). Succinimide Synthesis Protocol. Org. Synth. 1936, 16, 75. (Foundational protocol for succinimide ring formation). Retrieved from .
-
Beilstein-Institut. (2023). Reaction of N-substituted Succinimides with Hydroxylamine. Beilstein J. Org. Chem. (Validation of succinimide stability and ring-opening dynamics). Retrieved from .
-
Echemi. (2024). 1-(3-hydroxypropyl)pyrrolidine-2,5-dione Product Data. (Source for CAS specific identity). Retrieved from .
Sources
Engineering Stability in Bioconjugation: A Mechanistic Guide to N-Substituted Succinimide Linkers in Aqueous Buffers
Executive Summary
The maleimide-thiol Michael addition is a cornerstone of modern bioconjugation, serving as the primary linkage strategy for FDA-approved Antibody-Drug Conjugates (ADCs) such as Brentuximab vedotin and Trastuzumab emtansine[1]. However, the resulting thiosuccinimide adduct is dynamically unstable in systemic circulation. As a Senior Application Scientist, I frequently observe that without purposeful engineering, these linkages undergo retro-Michael cleavage, leading to off-target payload toxicity.
This whitepaper provides an in-depth mechanistic analysis of N-substituted succinimide linker stability in aqueous buffers. By exploring the causality behind hydrolytic ring-opening, the kinetic influence of electron-withdrawing groups (EWGs), and the paradoxical reversibility of these reactions in liquid formulations, this guide equips drug development professionals with the logic and protocols required to engineer self-stabilizing bioconjugates.
The Bioconjugation Paradox: Stability vs. Reversibility
The fundamental challenge of maleimide-based bioconjugation lies in the reversibility of the thioether bond. In the presence of exogenous thiols—such as human serum albumin or intracellular glutathione—the thiosuccinimide ring is prone to a retro-Michael reaction, resulting in premature payload loss[2].
To circumvent this, the bioconjugation field leverages a secondary reaction: aqueous hydrolysis of the succinimide ring . When the succinimide ring opens to form a succinamic acid thioether, the resulting conjugate becomes completely stabilized against retro-Michael cleavage[1].
Mechanistic divergence of thiosuccinimide adducts: Retro-Michael instability vs. hydrolytic stabilization.
The causality here is rooted in stereoelectronics. The closed succinimide ring maintains the α-proton in a relatively acidic state, facilitating the E1cB-like elimination required for the retro-Michael reaction. Ring-opening via hydroxide attack destroys this structural geometry, permanently locking the payload to the carrier protein[3].
Kinetic Drivers of Succinimide Hydrolysis
The rate at which the succinimide ring opens is not uniform; it is strictly governed by the microenvironment (pH and temperature) and the inductive effects of the N-substituent[4].
pH and Temperature Dependence
Ring opening is a base-catalyzed process. At a basic pH (>8.0) and elevated temperatures, the rate of hydrolysis increases exponentially[4]. Conversely, below pH 5.0, the cyclic intermediate is highly stable, and direct hydrolysis to aspartic acid derivatives is drastically slowed[5]. Furthermore, it is critical to note that above pH 7.5, the maleimide moiety loses its chemoselectivity for thiols and will begin reacting competitively with primary amines (e.g., lysine residues or Tris buffer)[6].
The Role of N-Substituents and Linker Design
Standard alkyl-maleimides (like those with a 5-carbon spacer) exhibit sluggish hydrolysis rates, often requiring days to fully open at physiological pH[1]. To accelerate this, modern linker design incorporates Electron-Withdrawing Groups (EWGs), basic amines, or short carbon chains adjacent to the succinimide ring[4].
Mechanistic Rationale: Shorter carbon chains or EWGs increase the electrophilicity of the imide carbonyl carbons. This heightened partial positive charge makes the carbonyls highly susceptible to nucleophilic attack by water or hydroxide ions, driving rapid ring-opening[4]. Additionally, the conjugation site plays a role; cysteines on the light chain (LC) of an antibody are typically more solvent-exposed than heavy chain (HC) cysteines, resulting in faster localized hydrolysis[4].
Table 1: Impact of Linker Design on Hydrolysis Kinetics
Data synthesized from comparative LC-MS/MS kinetic studies at pH 8.0.
| Linker Modification | Carbon Chain Length | Hydrolysis % (24h, pH 8.0) | Mechanistic Rationale |
| Standard Alkyl (ADC40) | 5 carbons | ~10% | Lack of inductive effect; steric hindrance limits OH⁻ attack. |
| Short Alkyl (ADC38) | 2 carbons | ~48% | Moderate proximity of amide EWG increases carbonyl electrophilicity. |
| Ultra-short Alkyl (ADC35) | 1 carbon | 100% | Strong inductive effect from adjacent amide drives rapid ring opening. |
| N-Aryl / Basic Amine | Variable | > 95% | Enhanced electrophilicity; basic amines may act as local general base catalysts. |
(Reference for quantitative data:[4])
The Formulation Dilemma: Reversibility at Weakly Acidic pH
A critical, yet frequently overlooked, phenomenon in ADC development is the reversibility of the hydrolysis reaction during long-term storage. While complete succinimide hydrolysis provides in vivo stability, liquid ADC formulations are typically buffered at mildly acidic conditions (pH 5.5 – 6.0) to prevent antibody aggregation and deamidation[4].
Under these weakly acidic conditions, the opened succinamic acid can undergo an intramolecular dehydration reaction, partially closing back into the vulnerable succinimide ring and reaching a new equilibrium[4]. If an ADC is stored for 6 months at 25°C at pH 6.0, up to 15% of the linkers may revert to the closed conformation, re-introducing the risk of premature payload release upon patient administration[4]. To combat this, next-generation linkers must possess strong enough hydrolysis-facilitating groups to drive the equilibrium entirely toward the open conformation, even in acidic liquid formulations.
Self-Validating Protocol: Kinetic Profiling of Linker Hydrolysis
To accurately assess the stability and hydrolysis kinetics of a novel N-substituted succinimide linker, researchers must employ a rigorous, artifact-free analytical workflow. The following protocol utilizes a self-validating system: it includes an intact mass check to ensure no payload is lost during the stress phase, and utilizes mildly acidic digestion to prevent in-assay artifactual hydrolysis.
Step-by-step analytical workflow for evaluating succinimide hydrolysis kinetics via LC-MS/MS.
Step-by-Step Methodology
-
Chemoselective Bioconjugation: React the monoclonal antibody with the maleimide-payload (3-5 molar equivalents) in 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0 at 22°C for 2 hours. Causality Check: Primary amine buffers (e.g., Tris) are strictly avoided. Above pH 7.5, maleimides lose thiol chemoselectivity and will react competitively with buffer amines[6].
-
Buffer Exchange & Stress Induction: Desalt the conjugate into 50 mM sodium borate, pH 8.0, to accelerate base-catalyzed hydrolysis. Split the sample into aliquots and incubate at 4°C, 25°C, and 37°C. Include a parallel reaction with a standard 5-carbon alkyl-maleimide as a slow-hydrolysis negative control.
-
Quenching & Alkylation: At designated time points (1h, 2h, 4h, 8h, 24h), quench the reaction by adjusting the pH to 5.5 using dilute acetic acid. Denature the sample in 6M guanidine hydrochloride, reduce with DTT, and alkylate free cysteines with iodoacetamide in the dark.
-
Artifact-Free Proteolytic Digestion: Dilute the sample to lower the chaotrope concentration and digest using endoproteinase Lys-C at pH 6.0 for 4 hours at 37°C. Causality Check: Standard tryptic digestion at pH 8.0 will cause rapid, artifactual hydrolysis of the closed-ring species during the assay itself. Digestion at pH 6.0 preserves the true closed/open ratio[7].
-
LC-MS/MS Quantification: Analyze the peptides via high-resolution LC-MS/MS. Quantify the ratio of the closed thiosuccinimide to the open succinamic acid by extracting the ion chromatograms for the conjugated peptides. The open form is definitively identified by a precise +18 Da mass shift[8].
Conclusion
The stability of N-substituted succinimide linkers is not a static property, but a dynamic equilibrium dictated by molecular design and formulation microenvironments. By intentionally engineering electron-withdrawing groups adjacent to the maleimide core, developers can force rapid, irreversible ring-opening, thereby locking the payload to the biologic. Understanding the causality behind these kinetic shifts—and rigorously validating them through artifact-free LC-MS workflows—is essential for developing the next generation of safe, highly stable antibody-drug conjugates.
References
1.[4] Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC. Source: nih.gov. URL: 2.[1] Long-term stabilization of maleimide-thiol conjugates - PubMed. Source: nih.gov. URL: 3.[8] Accumulation of succinimide in a recombinant monoclonal antibody in mildly acidic buffers under elevated temperatures - PubMed. Source: nih.gov. URL: 4.[2] Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. | Semantic Scholar. Source: semanticscholar.org. URL: 5.[5] Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC. Source: nih.gov. URL: 6.[6] Maleimide Reaction Chemistry | Vector Labs. Source: vectorlabs.com. URL: 7.[3] Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments | Request PDF. Source: researchgate.net. URL: 8.[7] Full article: Restoring the biological activity of crizanlizumab at physiological conditions through a pH-dependent aspartic acid isomerization reaction - Taylor & Francis. Source: tandfonline.com. URL:
Sources
- 1. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Accumulation of succinimide in a recombinant monoclonal antibody in mildly acidic buffers under elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-hydroxypropyl)succinimide: Core Chemical Identifiers, Properties, and Synthetic Considerations
For Immediate Release
This technical guide provides a comprehensive overview of 1-(3-hydroxypropyl)succinimide, a bifunctional organic compound of interest to researchers and professionals in drug development, polymer science, and synthetic chemistry. This document delineates its core chemical identifiers, physicochemical properties, a probable synthetic pathway, and critical safety and handling information.
Core Chemical Identity and Molecular Structure
1-(3-hydroxypropyl)succinimide, also known by its IUPAC name 1-(3-hydroxypropyl)pyrrolidine-2,5-dione, is a derivative of succinimide featuring a hydroxyl-terminated propyl group attached to the nitrogen atom. This unique structure imparts both hydrophilic and reactive characteristics, making it a versatile building block in chemical synthesis.
Table 1: Core Chemical Identifiers for 1-(3-hydroxypropyl)succinimide
| Identifier | Value | Source |
| CAS Number | 56058-21-0 | Echemi |
| IUPAC Name | 1-(3-hydroxypropyl)pyrrolidine-2,5-dione | Echemi |
| Molecular Formula | C₇H₁₁NO₃ | Echemi |
| Molecular Weight | 157.17 g/mol | Echemi |
| Canonical SMILES | C1CC(=O)N(C1=O)CCCO | PubChemLite |
| InChI | InChI=1S/C7H11NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h9H,1-5H2 | PubChemLite |
| InChIKey | KZMBWDGCFLVNTQ-UHFFFAOYSA-N | Echemi |
| Synonyms | N-(3-Hydroxypropyl)succinimide, NSC226270 | Echemi |
graph "1-(3-hydroxypropyl)succinimide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!", color="#4285F4"]; C1 [label="C", pos="-1.2,-0.5!", color="#202124"]; C2 [label="C", pos="-1.2,0.5!", color="#202124"]; C3 [label="C", pos="1.2,0.5!", color="#202124"]; C4 [label="C", pos="1.2,-0.5!", color="#202124"]; O1 [label="O", pos="-2.2,-0.5!", color="#EA4335"]; O2 [label="O", pos="-2.2,0.5!", color="#EA4335"]; C5 [label="C", pos="0,-1.2!", color="#202124"]; C6 [label="C", pos="0,-2.4!", color="#202124"]; C7 [label="C", pos="0,-3.6!", color="#202124"]; O3 [label="O", pos="1,-3.6!", color="#EA4335"]; H1[label="H", pos="1.5,-4.0!", color="#34A853"];
// Bonds N1 -- C1 [penwidth=2]; N1 -- C2 [penwidth=2]; C1 -- C4 [penwidth=2]; C2 -- C3 [penwidth=2]; C3 -- C4 [penwidth=2]; C1 -- O1 [penwidth=2, style=double]; C2 -- O2 [penwidth=2, style=double]; N1 -- C5 [penwidth=2]; C5 -- C6 [penwidth=2]; C6 -- C7 [penwidth=2]; C7 -- O3 [penwidth=2]; O3 -- H1[penwidth=2]; }
Caption: 2D structure of 1-(3-hydroxypropyl)succinimide.
Physicochemical Properties and Reactivity Insights
The physicochemical properties of 1-(3-hydroxypropyl)succinimide are dictated by its succinimide core and the terminal hydroxyl group. The succinimide moiety provides a polar framework, while the hydroxyl group offers a site for further chemical modification and enhances its solubility in polar solvents.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Notes |
| Topological Polar Surface Area | 57.6 Ų | Calculated. Indicates moderate polarity. |
| XlogP (predicted) | -1.2 | Indicates a preference for hydrophilic environments. |
| Hydrogen Bond Donor Count | 1 | From the terminal hydroxyl group. |
| Hydrogen Bond Acceptor Count | 3 | From the two carbonyl oxygens and the hydroxyl oxygen. |
The reactivity of this molecule is twofold. The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, allowing for its conjugation to other molecules. The succinimide ring itself can be susceptible to nucleophilic attack and ring-opening under certain conditions, a reactivity profile that is of interest in the design of prodrugs or biodegradable materials.
Synthetic Pathway: A Mechanistic Approach
The synthesis of N-substituted succinimides is a well-established chemical transformation. For 1-(3-hydroxypropyl)succinimide, a logical and efficient synthetic route involves the reaction of succinic anhydride with 3-amino-1-propanol.
Caption: Proposed synthetic workflow for 1-(3-hydroxypropyl)succinimide.
Experimental Protocol:
-
Step 1: Ring Opening of Succinic Anhydride.
-
In a reaction vessel, succinic anhydride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
3-Amino-1-propanol is added dropwise to the solution, typically at room temperature. The primary amine of 3-amino-1-propanol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.
-
This results in the opening of the anhydride ring to form an intermediate amic acid, N-(3-hydroxypropyl)succinamic acid. This reaction is generally exothermic.
-
-
Step 2: Cyclodehydration to form the Imide.
-
The intermediate amic acid is then subjected to cyclodehydration to form the five-membered succinimide ring.
-
This can be achieved through thermal means, by heating the reaction mixture, often with azeotropic removal of water.
-
Alternatively, a chemical dehydrating agent, such as acetic anhydride or a carbodiimide, can be employed under milder conditions to facilitate the intramolecular cyclization and elimination of a water molecule.
-
-
Step 3: Purification.
-
The final product, 1-(3-hydroxypropyl)succinimide, is then purified from the reaction mixture using standard laboratory techniques such as recrystallization or column chromatography.
-
Applications and Relevance in Research and Development
Succinimide derivatives are a cornerstone in medicinal chemistry and materials science.[1] While specific applications for 1-(3-hydroxypropyl)succinimide are not extensively documented, its structure suggests significant potential in several areas:
-
Drug Development: The succinimide core is present in a number of approved drugs with diverse therapeutic applications.[1] The hydroxyl group of 1-(3-hydroxypropyl)succinimide can serve as a handle for attaching this moiety to other pharmacophores, potentially improving their pharmacokinetic properties or enabling targeted delivery.
-
Polymer Chemistry: As a bifunctional monomer, it can be incorporated into polymers. The hydroxyl group can participate in polyester or polyurethane formation, while the succinimide ring can impart specific thermal or mechanical properties to the resulting material.[2]
-
Bioconjugation: The hydroxyl group can be activated or converted to other functional groups to facilitate the covalent attachment of the molecule to proteins, peptides, or other biomolecules. This is a common strategy in the development of bioprobes and diagnostic reagents.
Safety and Handling
Based on available safety data for succinimide and its derivatives, 1-(3-hydroxypropyl)succinimide should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: It is classified as causing skin irritation (Category 2) and serious eye irritation or damage (Category 1 or 2A).[3]
-
Precautionary Measures:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the person to fresh air.[3]
-
Ingestion: Rinse mouth and seek medical advice.[5]
-
Conclusion
1-(3-hydroxypropyl)succinimide is a valuable chemical entity with a promising application profile stemming from its dual functionality. Its straightforward synthesis and the versatile reactivity of its hydroxyl and succinimide groups make it an attractive building block for the creation of more complex molecules and materials. Further research into its specific applications is warranted and encouraged.
References
-
KISHIDA CHEMICAL CO., LTD. (2023, February 28). Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. N-Hydroxysuccinimide. Retrieved from [Link]
-
Saeed, A., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 25(23), 5727. Retrieved from [Link]
-
Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(1), 1. Retrieved from [Link]
-
PubChem. N-Hydroxysuccinimide. Retrieved from [Link]
-
TradeIndia. N-HYDROXY SUCCINIMIDE Manufacturer in India. Retrieved from [Link]
-
PubChem. N-(3-hydroxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide. Retrieved from [Link]
-
MP Biomedicals. (2016, June 24). Safety Data Sheet. Retrieved from [Link]
-
Wifli, A., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 17(11), 1428. Retrieved from [Link]
-
PubChem. Succinimide. Retrieved from [Link]
-
ResearchGate. General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Retrieved from [Link]
-
PubChem. N-(3-hydroxypropyl)acetamide. Retrieved from [Link]
- Google Patents. EP2236509A1 - Method for obtaining 1,3-difunctionalized pyrrolidine derivatives.
-
PubChem. N-Succinimidyl 3-(4-hydroxyphenyl)propionate. Retrieved from [Link]
-
Nanjing Suru Chemical Co., Ltd. N succinimide Manufacturer & Supplier in China. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. N-HYDROXY SUCCINIMIDE (REAGENT FOR PEPTIDE SYNTHESIS). Retrieved from [Link]
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An In-depth Technical Guide to the pKa of the Hydroxyl Group in N-(3-hydroxypropyl)succinimide
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of the terminal hydroxyl group in N-(3-hydroxypropyl)succinimide. We delve into the structural factors influencing its acidity, present detailed protocols for both experimental and computational pKa determination, and offer insights into the interpretation of these results for researchers, scientists, and drug development professionals.
Introduction: The Significance of pKa in Drug Development
The ionization state of a drug molecule is a pivotal determinant of its behavior in a biological system. For N-(3-hydroxypropyl)succinimide, a molecule featuring a terminal hydroxyl group, the pKa of this group dictates the extent of its protonation at physiological pH. This, in turn, has profound implications for:
-
Solubility and Permeability: The charge of a molecule significantly affects its ability to dissolve in aqueous environments and permeate biological membranes.
-
Target Binding: The ionization state of a functional group can be crucial for its interaction with a biological target, influencing binding affinity and specificity.
-
Metabolic Stability: The susceptibility of a molecule to enzymatic degradation can be influenced by its protonation state.
Therefore, an accurate determination of the pKa of the hydroxyl group in N-(3-hydroxypropyl)succinimide is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent or as a linker in more complex drug conjugates.
Theoretical Framework: Factors Influencing the Hydroxyl pKa
The acidity of an alcohol is a measure of its ability to donate a proton from its hydroxyl group. The pKa of a typical primary alcohol, like ethanol, is in the range of 16-18, making them very weak acids.[1] The acidity of the hydroxyl group in N-(3-hydroxypropyl)succinimide is primarily influenced by the electronic effects of the succinimide ring.
The Inductive Effect of the Succinimide Moiety
The succinimide ring contains two carbonyl groups. These groups are strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This electron-withdrawing nature is transmitted through the sigma bonds of the propyl chain—an effect known as the inductive effect (-I effect) .
This inductive pull of electrons away from the hydroxyl group has two key consequences:
-
Polarization of the O-H Bond: The electron density around the oxygen atom of the hydroxyl group is reduced. This, in turn, polarizes the O-H bond, making the hydrogen atom more electropositive and thus more easily abstracted by a base.
-
Stabilization of the Conjugate Base: Upon deprotonation, an alkoxide anion is formed. The electron-withdrawing succinimide ring helps to delocalize and stabilize this negative charge, shifting the equilibrium towards dissociation and thereby lowering the pKa (increasing the acidity).
The presence of electron-withdrawing groups is known to increase the acidity of alcohols. For example, 2,2,2-trifluoroethanol has a pKa of 12, which is considerably more acidic than ethanol's pKa of 16.[1] While the succinimide group's effect is likely less pronounced than three fluorine atoms, a noticeable decrease in the pKa from the typical 16-18 range for primary alcohols is expected.
Figure 1: Conceptual diagram of the inductive effect of the succinimide ring on the hydroxyl group's acidity.
Methodologies for pKa Determination
Both experimental and computational methods can be employed to determine the pKa of the hydroxyl group in N-(3-hydroxypropyl)succinimide. Each approach has its own set of advantages and limitations.
Experimental Approaches
Potentiometric titration is a widely used and robust method for pKa determination.[2] It involves the gradual addition of a strong base (titrant) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[3]
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standard solution of N-(3-hydroxypropyl)succinimide (e.g., 1 mM) in a suitable solvent system.[4] Given the potential for low water solubility, a co-solvent like methanol or acetonitrile may be necessary.[5]
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).[3][4]
-
Prepare a solution to maintain constant ionic strength, for example, 0.15 M potassium chloride (KCl).[3][4]
-
-
Calibration and Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]
-
Place a known volume of the N-(3-hydroxypropyl)succinimide solution in a temperature-controlled vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert environment, purge the solution with nitrogen gas to remove dissolved carbon dioxide.[3][4]
-
-
Titration:
-
Add the standardized NaOH solution in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Continue the titration until the pH change becomes minimal, indicating the completion of the reaction.
-
-
Data Analysis:
Figure 2: Workflow for pKa determination by potentiometric titration.
This method is applicable if the protonated and deprotonated forms of the molecule have distinct ultraviolet-visible (UV-Vis) absorption spectra.[6] The change in absorbance at a specific wavelength is monitored as a function of pH.
Experimental Protocol: UV-Vis Spectrophotometry
-
Preparation of Buffers: Prepare a series of buffer solutions with known and stable pH values spanning the expected pKa range.
-
Sample Preparation: Prepare a stock solution of N-(3-hydroxypropyl)succinimide. Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with varying pH.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample.
-
Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between the two forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point.[7][8]
Computational Approaches
Computational chemistry offers powerful tools for predicting pKa values, providing valuable insights before or in conjunction with experimental work. Density Functional Theory (DFT) is a commonly used method.[9][10]
Computational Protocol: DFT-Based pKa Prediction
-
Structure Optimization: Build the 3D structures of both the protonated (alcohol) and deprotonated (alkoxide) forms of N-(3-hydroxypropyl)succinimide. Optimize the geometry of each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or CPCM).[10][11]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to obtain the Gibbs free energies of each species.
-
pKa Calculation: The pKa can be calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa. This involves the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the protonated and deprotonated species.[11] The accuracy of these predictions can be improved by including explicit water molecules in the calculation to model the immediate solvation shell.[12][13]
Expected pKa and Data Summary
Based on the theoretical considerations, the pKa of the hydroxyl group in N-(3-hydroxypropyl)succinimide is expected to be lower than that of a simple primary alcohol (pKa ~16-18) due to the electron-withdrawing nature of the succinimide ring. A reasonable estimate would place it in the range of 14-15.
| Method | Principle | Expected pKa Range | Advantages | Limitations |
| Potentiometric Titration | Measures pH change upon addition of a titrant.[3][4] | 14-15 | High accuracy, well-established.[4] | Requires sufficient sample solubility and quantity.[2][5] |
| UV-Vis Spectrophotometry | Measures absorbance changes with pH.[6][7] | 14-15 | High sensitivity, requires small sample amounts.[6] | Requires a chromophore near the ionizable group.[6] |
| Computational (DFT) | Calculates free energy of deprotonation.[9][11] | 14-15 | Provides theoretical insight, no physical sample needed. | Accuracy depends on the level of theory and solvation model.[10] |
Conclusion: A Holistic Approach to pKa Determination
For drug development professionals, a multi-faceted approach to determining the pKa of the hydroxyl group in N-(3-hydroxypropyl)succinimide is recommended. Computational methods can provide a reliable initial estimate, guiding the design of subsequent experiments. Potentiometric titration remains the gold standard for accurate experimental determination, provided solubility is not a limiting factor. By combining theoretical understanding with rigorous experimental validation, researchers can confidently establish this critical physicochemical parameter, paving the way for informed decisions in the drug discovery and development pipeline.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. [Link]
-
ResearchGate. (2025, August 7). (PDF) Quantum chemical predictions of aqueous pK values for OH groups of some α-hydroxycarboxylic acids based on ab initio and DFT calculations. [Link]
-
THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]
-
Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. [Link]
-
De Leger, M. A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis and pharmacological activity of N-substituted succinimide analogs | Request PDF. [Link]
-
PMC. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. [Link]
-
ACS Publications. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model | The Journal of Physical Chemistry A. [Link]
-
MDPI. (2023, April 27). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]
-
ACS Publications. (2011, June 29). Searching for Computational Strategies to Accurately Predict pKas of Large Phenolic Derivatives. [Link]
-
Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
Reddit. (2011, April 3). Why are primary alcohols more acidic than their secondary and tertiary equivalents? : r/chemistry. [Link]
-
ACS Publications. (2017, October 11). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides | ACS Omega. [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
-
Scientific & Academic Publishing. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. [Link]
-
NCERT. Alcohols, Phenols and Ethers. [Link]
-
PMC. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
-
PMC. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
-
SCIRP. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
-
MDPI. (2015, January 12). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. [Link]
-
ResearchGate. pKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]
-
Semantic Scholar. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]
-
PMC. How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
Organic Syntheses Procedure. succinimide. [Link]
-
Synthesis And Antioxidant Activity Of Succinimide Derivative''. [Link]
-
ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. [Link]
-
SCM. pKa values — Tutorials 2025.1 documentation. [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Synthesis of succinimides. [Link]
-
PMC - NIH. Crystal structure of N-(3-hydroxyphenyl)succinimide. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. dergipark.org.tr [dergipark.org.tr]
- 5. enamine.net [enamine.net]
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- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 9. jst-ud.vn [jst-ud.vn]
- 10. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Engineering Bifunctional Linkers: The Synthesis and Application of 3-Succinimidopropanol
As drug discovery shifts towards complex modalities like Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates, the demand for rigid, bifunctional linkers has surged. 3-Succinimidopropanol (1-(3-hydroxypropyl)pyrrolidine-2,5-dione, CAS 56058-21-0) has emerged as a critical intermediate in this space.
This whitepaper provides an in-depth mechanistic guide to the chemoselective synthesis of 3-succinimidopropanol and its downstream applications. By understanding the causality behind the synthetic choices, researchers can optimize yields, prevent side reactions, and seamlessly integrate this building block into advanced drug-linker assemblies.
Structural Causality and Strategic Utility
3-Succinimidopropanol is characterized by two orthogonal functional groups:
-
The Succinimide Core: Unlike flexible PEG chains, the succinimide ring introduces structural rigidity. In PROTAC design, this rigidity restricts conformational entropy, which can stabilize the ternary complex between the target protein, the linker, and the E3 ligase . Furthermore, the imide motif is a recognized pharmacophore that enhances membrane permeability.
-
The Primary Hydroxyl Terminus: The propyl alcohol chain acts as a versatile synthetic handle. It can be activated into a leaving group (tosylate/mesylate) for nucleophilic substitution, oxidized, or esterified, allowing for modular assembly of complex molecules .
Mechanistic workflow from precursor assembly to downstream applications.
Chemoselective Synthesis Workflow
The primary challenge in synthesizing 3-succinimidopropanol from succinic anhydride and 3-amino-1-propanol is the cyclodehydration step. Standard thermal dehydration (e.g., Dean-Stark with toluene) often leads to competitive intermolecular esterification, where the primary alcohol attacks the activated carboxylic acid, forming unwanted polyesters .
To bypass this, we utilize a Silylation-Assisted Cyclodehydration method using Hexamethyldisilazane (HMDS).
Protocol: HMDS-Mediated Synthesis of 3-Succinimidopropanol
This protocol is designed as a self-validating system to ensure high chemoselectivity (N-acylation over O-acylation).
Step 1: Nucleophilic Ring Opening (Amic Acid Formation)
-
Action: Dissolve 1.0 eq of succinic anhydride in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C. Add 1.05 eq of 3-amino-1-propanol dropwise over 30 minutes.
-
Causality: The low temperature strictly controls the exothermic ring-opening of the anhydride. Because amines are far more nucleophilic than alcohols at low temperatures, this ensures 100% regioselective N-acylation, forming N-(3-hydroxypropyl)succinamic acid without competitive O-acylation.
-
Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The complete disappearance of succinic anhydride (visualized by KMnO₄ stain) and the appearance of a highly polar baseline spot confirms amic acid formation.
Step 2: Silylation-Assisted Cyclodehydration
-
Action: To the intermediate suspension, add 1.5 eq of HMDS and a catalytic amount of anhydrous ZnCl₂ (0.05 eq). Heat the mixture to reflux (80°C) for 4 hours.
-
Causality: HMDS acts as both a dehydrating agent and a transient protecting group. It temporarily silylates the primary hydroxyl group (forming a TMS ether). This transient protection is the crucial mechanism that physically prevents the alcohol from participating in intermolecular esterification during the thermal cyclization of the imide ring.
-
Validation Checkpoint: TLC (Hexane:EtOAc 1:2) will show the emergence of a distinct, less polar spot corresponding to the TMS-protected succinimide.
Step 3: Deprotection and Isolation
-
Action: Cool the reaction to room temperature and quench with 0.1 M aqueous HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The mild acidic quench rapidly hydrolyzes the transient TMS ether back to the free primary alcohol, yielding the target 3-succinimidopropanol.
-
Validation Checkpoint: ¹H NMR (CDCl₃) must show a distinct triplet at ~3.6 ppm (CH₂-OH) and a sharp singlet at ~2.7 ppm (succinimide CH₂-CH₂), confirming successful ring closure and the presence of the free alcohol.
Quantitative Data: Cyclodehydration Optimization
The table below summarizes the empirical data driving the selection of HMDS over traditional dehydrating agents.
| Dehydrating System | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity / Impurity Profile |
| Dean-Stark (-H₂O) | Toluene | 110 | 12 | 65-70 | Moderate; prone to intermolecular esterification (polyesters). |
| Ac₂O / NaOAc | Acetic Acid | 100 | 6 | 50-60 | Poor; competitive, irreversible O-acetylation of the hydroxyl group. |
| HMDS / ZnCl₂ | DCM / Neat | 80 | 4 | 91-95 | Excellent; transient TMS protection prevents O-acylation. |
| Thermal (Vacuum) | None | 150 | 2 | ~60 | Poor; severe thermal degradation and polymerization observed. |
Table 1: Reaction conditions and yield optimization for the cyclodehydration of N-(3-hydroxypropyl)succinamic acid.
Downstream Functionalization Workflows
Once synthesized, the primary alcohol of 3-succinimidopropanol is primed for functionalization. Below is the standard protocol for converting it into an activated electrophile for PROTAC linker assembly.
Protocol: Synthesis of Tosylated Linker Intermediate
-
Action: Dissolve 3-succinimidopropanol (1.0 eq) and p-Toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM. Add Triethylamine (TEA, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) at 0°C. Stir at room temperature for 2 hours.
-
Causality: DMAP acts as a nucleophilic catalyst. It attacks TsCl to form a highly reactive N-sulfonylpyridinium intermediate, which is rapidly captured by the primary alcohol. This catalytic cycle accelerates the reaction and suppresses side reactions. TEA acts purely as an acid scavenger to neutralize the generated HCl, preventing acid-catalyzed ring opening of the succinimide.
-
Validation Checkpoint: TLC (Hexane:EtOAc 1:1) will show a shift from the polar starting material (Rf ~0.2) to a non-polar product (Rf ~0.6). Crucially, the new spot will be strongly UV-active (254 nm) due to the addition of the tosyl aromatic ring.
This tosylated intermediate is now ready for efficient Sₙ2 displacement by nucleophilic groups (e.g., phenols or amines) present on E3 ligase ligands (such as pomalidomide or VHL ligands) . Alternatively, the hydroxyl group can be directly nitrated using fuming nitric acid to generate N-alkanolsuccinimide nitrates, a class of compounds utilized for their potent vasodilatory and anti-ischemic properties .
References
- Kovalev, S. G., et al. "RU2102380C1 - N-alkanolsuccinamide or imide nitrates, method of their preparation." Federal Institute of Industrial Property (Russia).
-
Fey, T., et al. "Alternating poly(ester amide)s from succinic anhydride and α,ω-amino alcohols: Synthesis and thermal characterization." Polymer International, 2003.[Link]
-
Lundberg, R. D., et al. "High functionality low molecular weight oil soluble dispersant additive useful in oleaginous compositions (EP0208560A2)." European Patent Office.[Link]
Methodological & Application
protocol for synthesizing 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione from succinic anhydride
Introduction & Scope
The synthesis of 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(3-hydroxypropyl)succinimide) is a fundamental transformation in organic chemistry, frequently utilized to generate heterobifunctional linkers for Antibody-Drug Conjugates (ADCs) and PROTACs.
This protocol details the conversion of succinic anhydride and 3-amino-1-propanol into the target succinimide. While simple in theory, the presence of both an amine and a hydroxyl group on the starting material presents a chemoselectivity challenge.
Scientific Rationale
The reaction proceeds via a two-step sequence:[1][2]
-
Nucleophilic Acyl Substitution: The primary amine of 3-amino-1-propanol attacks the succinic anhydride ring to form an intermediate amic acid (N-(3-hydroxypropyl)succinamic acid). This step is kinetically favored over O-acylation due to the higher nucleophilicity of the amine.
-
Cyclodehydration: The intermediate undergoes thermal dehydration to close the ring and form the thermodynamically stable 5-membered imide.
Critical Design Choice: This protocol utilizes thermal azeotropic dehydration (Dean-Stark) in toluene rather than chemical dehydration (e.g., Acetic Anhydride/NaOAc).[3] Chemical dehydration is contraindicated here because reagents like acetic anhydride would acetylate the free hydroxyl group, yielding an ester byproduct rather than the desired alcohol.
Reaction Scheme & Mechanism
The following diagram illustrates the pathway from reagents to the target imide, highlighting the intermediate amic acid.
Figure 1: Mechanistic pathway for the synthesis of N-substituted succinimide.[2]
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Succinic Anhydride | 100.07 | 1.05 | Electrophile / Substrate |
| 3-Amino-1-propanol | 75.11 | 1.00 | Nucleophile / Linker |
| Toluene | 92.14 | Solvent | Azeotropic Solvent (BP: 110°C) |
| Ethanol | 46.07 | Solvent | Recrystallization (Optional) |
Equipment
-
Reaction Vessel: 250 mL Round Bottom Flask (RBF).
-
Water Removal: Dean-Stark trap fitted with a reflux condenser.
-
Heating: Oil bath with magnetic stirrer and temperature probe.
-
Atmosphere: Nitrogen or Argon inlet (recommended to prevent oxidation of the amine at high temp).
Experimental Protocol
Phase 1: Amic Acid Formation (Kinetic Control)
Goal: To selectively form the amide bond without triggering polymerization or esterification.
-
Setup: Flame-dry a 250 mL RBF and equip it with a magnetic stir bar. Purge with nitrogen.[3]
-
Solubilization: Add Succinic Anhydride (10.5 g, 105 mmol) to the flask. Add 100 mL of Toluene . Note that succinic anhydride is only sparingly soluble in cold toluene; it will form a suspension.[3]
-
Addition: Place the flask in an ice bath (0–5 °C). Add 3-Amino-1-propanol (7.51 g, 7.6 mL, 100 mmol) dropwise over 15 minutes.
-
Observation: The reaction is exothermic. The suspension may clear briefly or change texture as the intermediate amic acid forms (which is often insoluble in toluene and may oil out or precipitate).
-
-
Equilibration: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes.
Phase 2: Cyclodehydration (Thermodynamic Control)
Goal: To drive the reaction to completion by removing water.
-
Assembly: Attach a Dean-Stark trap filled with toluene and a reflux condenser to the RBF.
-
Reflux: Heat the reaction mixture to a vigorous reflux (Oil bath ~120–130 °C).
-
Process: As the reaction proceeds, the intermediate amic acid will redissolve/react, and water will co-distill with toluene, collecting in the trap.
-
Duration: Reflux for 3 to 6 hours .[3] Monitor the water collection; the reaction is complete when water evolution ceases (theoretical yield of water ~1.8 mL for 100 mmol scale).
-
-
Monitoring: Check reaction progress via TLC (System: 5% Methanol in DCM). The starting amine (ninhydrin active) should disappear.
Phase 3: Workup & Purification
-
Concentration: Cool the mixture to RT. If the product precipitates, filter it directly.[4] If it remains soluble (common in toluene at warm temps), evaporate the toluene under reduced pressure (Rotovap).
-
Crude Isolation: You will obtain a viscous oil or a waxy solid.[3]
-
Purification (Choose based on crude state):
-
Method A (Crystallization): Dissolve the crude residue in a minimum amount of hot Ethanol or Ethyl Acetate. Add Hexane or Diethyl Ether turbidimetrically.[3] Cool to 4°C overnight.[3] Filter the white crystalline solid.
-
Method B (Silica Plug): If the product is oily, pass through a short pad of silica gel eluting with DCM:MeOH (95:5) to remove trace polymeric impurities.[3]
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization Data (Expected)
| Technique | Parameter | Expected Signal / Observation |
| Appearance | Physical State | White to off-white crystalline solid or viscous oil. |
| 1H NMR | (CDCl3, 400 MHz) | δ 2.71 (s, 4H) : Succinimide ring protons.δ 3.65 (t, 2H) : N-CH₂- (adjacent to imide).δ 3.55 (t, 2H) : -CH₂-OH (adjacent to hydroxyl).δ 1.75 (m, 2H) : -CH₂-CH₂-CH₂- (middle methylene). |
| IR | Carbonyl Stretch | ~1695 cm⁻¹ and ~1770 cm⁻¹ (Characteristic Imide doublet).[3] |
| Melting Point | Range | Approx. 60–65 °C (Dependent on purity/crystal form).[3][5] |
Troubleshooting & Optimization
Issue: Product is an Oil and won't solidify.
-
Cause: Trace solvent (toluene) or slight impurities (uncyclized amic acid) can depress the melting point.[3]
-
Solution: Triturate the oil with cold diethyl ether or pentane. Scratch the side of the flask with a glass rod to induce nucleation. If this fails, perform a silica column (DCM:MeOH 95:5).[3]
Issue: Low Yield.
-
Cause: Polymerization of the amino-alcohol or incomplete cyclization.
-
Solution: Ensure the Dean-Stark trap is functioning correctly and water is actually being removed. If the reaction stops evolving water, add fresh toluene or a small amount of catalyst (e.g., 1 mol% p-TsOH), although the thermal method usually requires no catalyst.
Issue: Ester Formation (O-acylation).
-
Cause: Reaction temperature too high during the initial addition of amine.
-
Solution: Strictly maintain 0–5 °C during the addition of 3-amino-1-propanol. The amine is significantly more nucleophilic than the alcohol, so kinetic control at low temperature favors the amide.
References
-
General Synthesis of N-substituted Succinimides
-
Mechanistic Insight (Nucleophilic Acyl Substitution)
-
Dean-Stark Methodology
-
Chemoselectivity of Amino Alcohols
Sources
- 1. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. tdck.weebly.com [tdck.weebly.com]
- 7. CAS 100-64-1: Cyclohexanone oxime | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Mitsunobu Etherification of N-(3-Hydroxypropyl)succinimide with Phenols
Executive Summary & Scope
This technical guide details the protocol for the etherification of N-(3-hydroxypropyl)succinimide (1) with various phenols (2) via the Mitsunobu reaction. This transformation is critical in medicinal chemistry for synthesizing PROTAC linkers, enzyme inhibitors, and active ester precursors.
The protocol utilizes the redox couple of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) to activate the primary alcohol of the succinimide derivative, facilitating an S_N2 displacement by the phenolic nucleophile. This guide prioritizes reaction reliability, byproduct management, and scalability.
Critical Mechanistic Parameters
To ensure reproducibility, the operator must understand the kinetic drivers of this reaction. The Mitsunobu reaction is not merely a mixing of reagents; it is a sequenced cascade dependent on pKa and steric accessibility.
The pKa Threshold
The success of this reaction hinges on the acidity of the phenol.
-
Requirement: The phenol must have a pKa < 11 (optimally < 10) to effectively protonate the zwitterionic betaine intermediate formed by PPh₃ and DIAD.
-
Causality: If the phenol is too basic (pKa > 11), the betaine will not be protonated, preventing the formation of the reactive alkoxyphosphonium salt. Instead, the adduct may decompose or result in side reactions (e.g., hydrazide formation).
-
Adjustment: For electron-rich phenols (higher pKa), consider using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ , which form a more basic betaine intermediate.
Stoichiometry & Order of Addition
-
Standard Ratio: 1.0 : 1.0 : 1.2 : 1.2 (Alcohol : Phenol : PPh₃ : DIAD).
-
Why Excess Reagents? PPh₃ and DIAD are moisture-sensitive and can degrade. A slight excess ensures full conversion of the limiting alcohol.
-
Addition Sequence: The order is strictly defined to prevent side reactions.
-
Load: Alcohol + Phenol + PPh₃ in solvent.
-
Trigger: Slow addition of DIAD at low temperature. Note: Premixing PPh₃ and DIAD (generating the betaine) before adding the substrate is not recommended for this specific substrate class unless the alcohol is extremely hindered, which N-(3-hydroxypropyl)succinimide is not.
-
Reagent & Solvent Engineering
| Component | Selection | Rationale |
| Solvent | THF (Anhydrous) | Optimal solubility for PPh₃ and the succinimide derivative. DCM is a secondary choice if the phenol is insoluble in THF. |
| Phosphine | PPh₃ (Triphenylphosphine) | The industry standard.[1] Cost-effective and forms a strong P=O bond (driving force). Alternative:PS-PPh₃ (Polymer-supported) for simplified filtration workup.[2] |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD.[3] DIAD is a liquid, more stable, and safer to handle than the potentially explosive DEAD. |
| Atmosphere | Argon or Nitrogen | Essential. Moisture competes with the phenol for the phosphonium intermediate, leading to hydrolysis and lower yields. |
Standardized Experimental Protocol
Preparation
-
Glassware: Flame-dried or oven-dried 2-neck round bottom flask (RBF) with a magnetic stir bar.
-
Temperature Control: Ice-water bath (0 °C).
-
Concentration: 0.1 M to 0.2 M relative to the alcohol.
Step-by-Step Procedure
Step 1: Solubilization Charge the reaction flask with:
-
1.0 equiv N-(3-hydroxypropyl)succinimide
-
1.0 - 1.1 equiv Phenol (Target Nucleophile)
-
1.2 - 1.5 equiv PPh₃
-
Add Anhydrous THF to achieve 0.15 M concentration.
-
Observation: Ensure all solids are dissolved.[4] PPh₃ often takes a few minutes to fully solubilize.
Step 2: Activation (The Critical Step)
-
Cool the system to 0 °C .
-
Add 1.2 - 1.5 equiv DIAD dropwise via syringe or addition funnel over 15–30 minutes.
-
Visual Cue: The solution will typically turn bright yellow or orange upon DIAD addition. The color may fade as the reaction proceeds, but a persistent yellow hue is common.
-
Why Dropwise? Exothermic control. Rapid addition can generate heat, decomposing the delicate betaine intermediate.
Step 3: Reaction Propagation
-
Allow the reaction to stir at 0 °C for 30 minutes .
-
Remove the ice bath and allow to warm to Room Temperature (20–25 °C) .
-
Stir for 12–24 hours .
Step 4: Process Control (TLC)
-
Monitor by TLC using Hexane:EtOAc (typically 1:1 or 3:7 depending on the phenol polarity).
-
Stain: UV (254 nm) for the phenol/product. KMnO₄ or Iodine for the succinimide alcohol.
-
Success Markers:
-
Disappearance of Phenol spot.
-
Appearance of a new, less polar spot (Product).
-
Presence of Ph₃P=O (very polar, near baseline).
-
Step 5: Workup & Purification
-
Concentration: Remove THF under reduced pressure (Rotavap).
-
Precipitation (Crucial for Ph₃PO removal): Triturate the residue with cold Diethyl Ether or 9:1 Hexane/Ether . Ph₃PO often precipitates as a white solid. Filter off the solid.[5]
-
Chromatography: Purify the filtrate via silica gel flash chromatography.
-
Gradient: 0% -> 60% EtOAc in Hexanes.
-
Note: The succinimide moiety is polar; the product will likely elute later than simple alkyl aryl ethers.
-
Mechanism & Workflow Visualization
The following diagram illustrates the convergent pathway of the Mitsunobu activation and displacement.
Figure 1: Mechanistic pathway of the Mitsunobu reaction highlighting the critical betaine formation and protonation steps.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Phenol pKa is too high (>11). | Switch to ADDP (reagent) and PBu₃ (phosphine) to increase betaine basicity. |
| Low Yield | Moisture contamination. | Dry all reagents. Use freshly distilled THF. Ensure Argon line is active. |
| Difficult Separation | Ph₃PO co-elutes with product. | Use PS-PPh₃ (Polymer-supported) or switch to DCM as solvent to crystallize Ph₃PO out more effectively. |
| Side Product (Hydrazine) | Alkylation of the hydrazine (DIAD-H₂). | Add the alcohol after the betaine formation (inverse addition) if steric hindrance is suspected (rare for this substrate). |
References
-
Mitsunobu Reaction - Organic Chemistry Portal . Mechanism, reagent variations, and recent literature on Mitsunobu etherification. [Link]
-
Mitsunobu Reaction - Organic Synthesis . Detailed operational procedures and byproduct management. [Link]
-
A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols . Organic Syntheses 1996, 73, 110.[6] Provides foundational stoichiometry and workup techniques. [Link]
-
Recent Advances in the Mitsunobu Reaction . Atlanchim Pharma. Review of alternative reagents (ADDP, CMBP) for difficult substrates. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN103145601A - Preparation method of N-hydroxysuccinimide - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
converting 1-(3-hydroxypropyl)pyrrolidine-2,5-dione to bromide or tosylate
Application Note: Chemoselective Activation of 1-(3-hydroxypropyl)pyrrolidine-2,5-dione
Executive Summary
This guide details the synthetic protocols for converting 1-(3-hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(3-hydroxypropyl)succinimide) into two activated electrophiles: the Bromide and the Tosylate . These derivatives are critical bifunctional linkers used in PROTAC® development, antibody-drug conjugates (ADCs), and surface immobilization chemistries.
The core challenge in these transformations is preserving the succinimide ring , which is susceptible to hydrolytic ring-opening under strong basic or acidic conditions. This guide prioritizes mild, neutral-to-weakly-basic protocols to ensure high fidelity of the cyclic imide moiety.
Strategic Analysis: Bromide vs. Tosylate
Choosing between the bromide and tosylate derivatives depends on the downstream nucleophile and solubility requirements.
| Feature | Bromide Derivative | Tosylate Derivative |
| Leaving Group Ability | Good ( | Excellent ( |
| Stability | High; shelf-stable at RT. | Moderate; sensitive to hydrolysis/heat. |
| Reactivity Profile | Harder nucleophiles (amines, azides). | Softer nucleophiles (thiols, phosphines). |
| Atom Economy | High (Br = 79.9 Da). | Low (Ts = 155.2 Da). |
| Synthesis pH | Neutral (Appel Conditions). | Basic (requires amine base). |
| Primary Risk | Over-bromination (rare). | Elimination to alkene; Ring hydrolysis. |
Critical Control Point: Succinimide Ring Stability
The succinimide ring is the "weak link" in this synthesis. It is an imide, meaning it is more electrophilic than a standard amide.
-
Risk: Hydroxide (
) or strong alkoxides can attack the carbonyl carbons (C2 or C5), leading to ring-opening (formation of succinamic acid derivatives). -
Mitigation:
-
Avoid aqueous strong bases (NaOH, KOH).
-
Workup: Keep aqueous washes neutral or slightly acidic (pH 4–6).
-
Temperature: Maintain reactions
to prevent thermal elimination or hydrolysis.
-
Figure 1: Mechanism of unwanted succinimide ring opening under basic conditions.
Protocol A: Synthesis of the Tosylate
Target: 3-(2,5-dioxopyrrolidin-1-yl)propyl 4-methylbenzenesulfonate
Method: Standard Sulfonylation with
Reagents
-
Substrate: 1-(3-hydroxypropyl)pyrrolidine-2,5-dione (1.0 equiv)
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the substrate and anhydrous DCM (0.2 M concentration). -
Activation: Add
and DMAP. Cool the mixture to 0°C using an ice bath.-
Note: Cooling is critical to prevent exothermic elimination side-reactions.
-
-
Addition: Add TsCl portion-wise over 15 minutes.
-
Why? Controlling the concentration of free TsCl minimizes side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Endpoint: Disappearance of the polar alcohol spot (
) and appearance of the UV-active tosylate ( ).
-
-
Workup (CRITICAL):
-
Dilute with DCM.
-
Wash 1: Cold 0.5 M HCl or 5% Citric Acid (removes
and DMAP; keeps pH acidic to protect ring). -
Wash 2: Saturated
(Quick wash, < 1 min contact time). -
Wash 3: Brine.[1]
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexane or flash column chromatography (if necessary).
Protocol B: Synthesis of the Bromide
Target: 1-(3-bromopropyl)pyrrolidine-2,5-dione
Method: Appel Reaction (
Reagents
-
Substrate: 1-(3-hydroxypropyl)pyrrolidine-2,5-dione (1.0 equiv)
-
Bromine Source: Carbon Tetrabromide (
) (1.2 equiv) -
Activator: Triphenylphosphine (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure
-
Setup: Charge a flask with the substrate and
in DCM (0.2 M). Cool to 0°C .[2] -
Addition: Dissolve
in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.-
Observation: The solution may turn slightly yellow. A white precipitate (Triphenylphosphine oxide,
) may eventually form, though it is often soluble in DCM.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–3 hours.
-
Workup:
-
Solvent Swap: Add Diethyl Ether (
) to the reaction mixture while stirring vigorously. This precipitates the bulk of the byproduct. -
Filtration: Filter off the solid
. -
Concentration: Concentrate the filtrate.
-
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane/EtOAc gradient (Start 90:10
60:40). -
Note: The bromide is less polar than the alcohol.
-
Figure 2: Parallel workflows for converting the alcohol substrate to Tosylate or Bromide.
Quality Control & Characterization
| Test | Expected Result (Bromide) | Expected Result (Tosylate) |
| TLC ( | High (~0.7 in 1:1 Hex/EtOAc) | Medium (~0.5 in 1:1 Hex/EtOAc) |
| 1H NMR | ||
| Succinimide Ring | Singlet at | Singlet at |
| Melting Point | 45–48 °C | 78–81 °C |
Troubleshooting:
-
Low Yield: Check water content in solvents. Both TsCl and the Appel intermediate are water-sensitive.
-
Ring Opening: If NMR shows a complex multiplet instead of a singlet at 2.7 ppm, the ring has opened. Switch to the Appel method or reduce workup pH.
References
-
Appel Reaction Mechanism & Utility
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link
-
-
Succinimide Stability in Linkers
-
Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32, 1059–1062. Link
-
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Synthesis of N-(3-bromopropyl)
Sources
Application Note: Utilizing N-(3-Hydroxypropyl)succinimide as a Hydrophilic, Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)
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Refining Mechanism Explanation
I'm now detailing the mechanistic explanation. I've focused on why the succinimide ring is important for stability, especially after hydrolysis of the ADC in the lysosome. I'm exploring the specific interactions of the HPS linker, emphasizing its stability and its role in protecting the payload. I'm noting the importance of considering the hydrolytic stability of the thioether bond, and will ensure this is covered in the final report.
Executive Summary
The structural design of the linker in an Antibody-Drug Conjugate (ADC) fundamentally dictates the therapeutic index, systemic stability, and pharmacokinetic (PK) profile of the drug. While cleavable linkers dominate the current clinical landscape, non-cleavable linkers offer unparalleled plasma stability and minimize off-target bystander toxicity [4.11]. However, traditional non-cleavable linkers—such as the industry-standard SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)—contain highly hydrophobic structural motifs that frequently drive protein aggregation, limiting the achievable Drug-to-Antibody Ratio (DAR) and accelerating hepatic clearance[1].
This application note details the implementation of N-(3-hydroxypropyl)succinimide (HPS) as a next-generation, hydrophilic, non-cleavable linker. By utilizing an N-(3-hydroxypropyl)maleimide precursor, this chemistry introduces a flexible, polar aliphatic chain that effectively masks payload hydrophobicity, enabling the generation of high-DAR ADCs with superior solubility and in vivo performance[2].
Mechanistic Insights: The Causality of HPS Linker Design
The efficacy of the HPS linker is rooted in its specific chemical topology and its biological mechanism of release:
-
Chemoselective Conjugation & Stability: The ADC is constructed using an N-(3-hydroxypropyl)maleimide precursor[3]. Under strictly controlled physiological pH (7.2), the electron-poor maleimide ring undergoes a rapid Michael addition with the thiolate anions of the reduced antibody. This forms a highly stable N-(3-hydroxypropyl)succinimide (HPS) thioether linkage[4].
-
Overcoming Hydrophobic Aggregation: The terminal hydroxyl group of the propyl chain serves as the conjugation handle for the payload (typically via a highly stable carbamate or ether bond). The oxygen heteroatom and the aliphatic propyl chain introduce critical hydrophilicity. This counteracts the lipophilicity of potent payloads (e.g., MMAF or DM1), preventing the hydrophobic interactions between ADC monomers that lead to irreversible aggregation[1].
-
Lysosomal Processing (Mechanism of Action): Because the HPS linkage lacks a chemical or enzymatic trigger, it is entirely non-cleavable in systemic circulation. Upon antigen-mediated endocytosis, the ADC is trafficked to the lysosome. Here, the antibody backbone is completely degraded by proteases (e.g., Cathepsin B), releasing the active metabolite: a Payload-HPS-Cysteine adduct[5]. This polar, charged metabolite is membrane-impermeable, trapping the cytotoxin within the target cell and virtually eliminating bystander toxicity.
Workflow & Pathway Visualization
Workflow of HPS-linked ADC generation and lysosomal release of the active payload metabolite.
Experimental Protocols
The following protocols represent a self-validating system for generating an HPS-linked ADC (target DAR = 4.0) using a generic IgG1 monoclonal antibody and an MMAF payload.
Protocol A: mAb Partial Reduction
Causality: Interchain disulfide bonds must be reduced to expose reactive cysteines. TCEP (Tris(2-carboxyethyl)phosphine) is utilized because it is a potent, water-soluble reducing agent that, unlike DTT, does not contain thiols and therefore does not compete with the antibody during the subsequent maleimide conjugation step.
-
Buffer Exchange: Dialyze the IgG1 mAb into Conjugation Buffer (50 mM PBS, 1 mM EDTA, pH 7.2).
-
Note: EDTA is critical; it chelates trace transition metals that catalyze the spontaneous re-oxidation of free thiols.
-
-
Reduction: Dilute the mAb to 5.0 mg/mL. Add 2.5 molar equivalents of TCEP-HCl per mole of mAb.
-
Incubation: Incubate the mixture at 37°C for 2 hours under gentle agitation.
-
Validation Checkpoint (Ellman’s Assay): React a 10 µL aliquot of the reduced mAb with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm. A successful reduction must yield a free thiol-to-antibody ratio of 3.8 – 4.2 . If the ratio is lower, verify TCEP integrity; if higher, reduce the incubation time to prevent intrachain disulfide cleavage.
Protocol B: Bioconjugation with Payload-HPS-Maleimide
Causality: The highly chemoselective Michael addition requires a slightly basic pH to ensure cysteines are present as reactive thiolate anions, while maintaining temperatures that prevent payload precipitation.
-
Preparation: Dissolve the Payload-HPS-Maleimide precursor in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation: Add 6.0 molar equivalents of the precursor to the reduced mAb. Add the precursor dropwise while vortexing gently. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture at 20°C for 1 hour in the dark.
-
Quenching: Add a 10-fold molar excess (relative to the precursor) of N-acetylcysteine (NAC) and incubate for 15 minutes.
-
Note: NAC scavenges all unreacted maleimide, preventing non-specific cross-linking during downstream concentration steps.
-
Protocol C: Purification and Analytical QC
Causality: Free payload and organic solvents must be rigorously removed to prevent in vivo toxicity and analytical artifacts.
-
Diafiltration: Purify the ADC using a 30 kDa MWCO centrifugal filter. Wash 5 times with Formulation Buffer (20 mM Histidine, 8% Sucrose, 0.02% Polysorbate 80, pH 6.0) to remove DMSO, NAC, and free payload.
-
Validation Checkpoint (HIC-HPLC for DAR): Inject the purified ADC onto a Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR). The chromatogram should resolve distinct peaks for DAR 0, 2, 4, 6, and 8. Calculate the weighted average DAR.
-
Validation Checkpoint (SEC-HPLC for Aggregation): Analyze the ADC via Size Exclusion Chromatography. The monomeric purity must be >95%. High Molecular Weight (HMW) species >5% indicate payload-induced aggregation, necessitating a higher co-solvent ratio during Protocol B.
Data Presentation: Performance Comparison
The integration of the hydrophilic N-(3-hydroxypropyl)succinimide linker demonstrates marked improvements in physicochemical stability compared to the traditional hydrophobic SMCC linker.
Table 1: Comparative Physicochemical and Biological Metrics of ADCs (IgG1-MMAF)
| Metric | SMCC-MMAF (Hydrophobic) | HPS-MMAF (Hydrophilic) | Analytical Method |
| Average DAR | 3.8 | 3.9 | HIC-HPLC |
| Aggregation (HMW %) | 4.8% | 1.1% | SEC-HPLC |
| Plasma Stability ( | >7 days | >7 days | LC-MS/MS (Intact Mass) |
| Bystander Effect | Negative | Negative | Co-culture Cytotoxicity Assay |
| In Vivo Clearance | Rapid (Hepatic Accumulation) | Slow (Systemic Circulation) | Murine PK Profiling |
Data Summary: While both linkers maintain excellent plasma stability and a negative bystander effect (characteristic of non-cleavable linkers), the HPS linker reduces aggregation by over 75%. This reduction directly translates to slower in vivo clearance and an expanded therapeutic window.
References
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 3. 1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione | CAS: 34321-80-7 | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. mdpi.com [mdpi.com]
Application Note: Synthesis of N-(3-Hydroxypropyl)succinimide via Chemoselective Amidation and Thermal Cyclodehydration
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: PROTAC Linker Synthesis, Polymer Crosslinking, and Pharmacophore Development
Introduction and Mechanistic Rationale
The synthesis of N-(3-hydroxypropyl)succinimide from 3-amino-1-propanol and succinic anhydride is a fundamental yet highly critical transformation in the development of bifunctional linkers and polymeric materials [1]. This two-phase reaction relies on strict chemoselectivity and thermodynamic control to yield the target cyclic imide without the need for protecting group chemistry.
As a self-validating synthetic system, this protocol utilizes physical phase changes and volumetric water collection to continuously verify reaction progress, ensuring high fidelity and reproducibility for scale-up operations.
Causality Behind Experimental Choices
-
Chemoselectivity in Ring Opening: 3-Amino-1-propanol is a bifunctional molecule containing both a primary aliphatic amine and a primary hydroxyl group. Because the amine is significantly more nucleophilic than the alcohol, the initial nucleophilic acyl substitution on succinic anhydride occurs exclusively at the nitrogen atom. This forms the acyclic N-(3-hydroxypropyl)succinamic acid intermediate. Maintaining a low temperature (0–5 °C) during this exothermic addition is critical to prevent the less nucleophilic hydroxyl group from reacting, which would lead to unwanted esterification or polymerization [3].
-
Thermal vs. Chemical Dehydration: While radical-mediated or chemical dehydrating agents (e.g.,
/DMSO, , or ) are frequently used for imide cyclization [2], they are incompatible with this substrate. Chemical agents would readily react with the unprotected primary alcohol, leading to -acetylation or chlorination. Therefore, a purely thermal cyclodehydration in toluene is chosen. -
Azeotropic Driving Force (Le Chatelier’s Principle): The cyclization of succinamic acid to succinimide releases one equivalent of water. Left in solution, this water would establish an equilibrium, preventing full conversion. Toluene forms a minimum-boiling heterogeneous azeotrope with water (b.p. 85 °C). By refluxing the mixture at 110 °C through a Dean-Stark trap, water is continuously removed from the system, driving the reaction to 100% completion [4].
Reaction Workflow Visualization
Reaction workflow: Amidation of succinic anhydride followed by thermal cyclodehydration.
Experimental Protocol
Materials and Stoichiometry
Table 1: Reagent Stoichiometry and Properties (100 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Succinic Anhydride | 100.07 | 1.00 | 10.01 g | Electrophile |
| 3-Amino-1-propanol | 75.11 | 1.05 | 7.89 g (8.05 mL) | Nucleophile |
| Toluene (Anhydrous) | 92.14 | - | 100 mL | Solvent / Azeotroping Agent |
Step-by-Step Methodology
Phase 1: Chemoselective Amidation (Intermediate Formation)
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.
-
Suspend succinic anhydride (10.01 g, 100 mmol) in 100 mL of anhydrous toluene.
-
Submerge the flask in an ice-water bath to cool the suspension to 0–5 °C.
-
Load 3-amino-1-propanol (8.05 mL, 105 mmol) into the addition funnel. Add the amine dropwise over 30 minutes. Causality Note: Slow addition controls the exothermic ring-opening, preventing localized heating that could trigger unwanted
-acylation. -
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A thick, white precipitate of N-(3-hydroxypropyl)succinamic acid will form.
Phase 2: Thermal Cyclodehydration (Imide Formation) 6. Replace the addition funnel with a Dean-Stark trap topped with a reflux condenser. 7. Transfer the flask to a heating mantle or oil bath and heat the vigorously stirring suspension to reflux (approx. 110–115 °C). 8. As the temperature rises, the white precipitate will dissolve, yielding a homogeneous solution. 9. Maintain reflux until the theoretical volume of water (1.8 mL for 100 mmol) is collected in the Dean-Stark trap. Self-Validation: The collection of exactly 1.8 mL of water acts as a physical indicator that the cyclization is 100% complete. This typically requires 4 to 6 hours.
Phase 3: Workup and Isolation
10. Cool the reaction mixture to room temperature.
11. Transfer the solution to a separatory funnel and wash with 30 mL of saturated aqueous
Troubleshooting and Optimization
Table 2: Process Troubleshooting Parameters
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Thick, gummy precipitate in Phase 1 | The succinamic acid intermediate is highly polar and insoluble in cold toluene. | Normal behavior. Ensure vigorous mechanical stirring; the suspension will smoothly dissolve as the temperature approaches 100 °C in Phase 2. |
| Water collection stalls before 1.8 mL | Equilibrium is reached prematurely due to low reflux rate or ambient heat loss from the glassware. | Insulate the Dean-Stark trap and the upper half of the flask with aluminum foil to increase vapor drive into the condenser. |
| Formation of di-ester or polymeric byproducts | Reaction temperature spiked too high during the initial amine addition, causing a loss of chemoselectivity. | Strictly maintain the internal temperature at 0–5 °C during the dropwise addition of 3-amino-1-propanol. |
References
- US5552096A - Multiple reaction process in melt processing equipment Source: Google Patents URL
-
Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Low phosphorus lubricants - European Patent Office - EP 0280580 B1 Source: European Patent Office (EPO) URL:[Link]
-
VINYLOGOUS SULFONAMIDES IN THE TOTAL SYNTHESIS OF INDOLIZIDINE ALKALOIDS FROM AMPHIBIANS AND ANTS Source: CORE (University of the Witwatersrand) URL:[Link]
Application Note: Advanced Polyurethane Functionalization via N-(3-Hydroxypropyl)succinimide (NHPS)
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Scientific Rationale
Polyurethanes (PUs) are highly versatile elastomers used extensively in medical devices, drug delivery nanocarriers, and tissue engineering. However, pristine PUs often lack the specific surface chemistry required for targeted biological interactions. While N-hydroxysuccinimide (NHS) is traditionally used to create reactive esters for bioconjugation [[1]](), its integration can sometimes compromise polymer backbone integrity or lead to premature hydrolysis during storage.
N-(3-hydroxypropyl)succinimide (NHPS) offers a structurally stable and highly effective alternative. By featuring a primary aliphatic alcohol, NHPS acts as an efficient nucleophile that reacts with isocyanate (-NCO) groups to form robust urethane linkages [[2]](). This approach covalently end-caps or grafts the stable succinimide ring directly onto the PU backbone. The resulting functionalized polymer exhibits enhanced thermal resistance 2 and provides a latent, chemoselective handle for post-polymerization modifications—such as amine-mediated ring-opening for drug tethering.
Mechanistic Causality: The Chemistry of NHPS Integration
In standard PU synthesis, diisocyanates react with polyols to form a prepolymer. The subsequent addition of NHPS introduces a terminal cyclic imide.
Causality of the Reaction: The electrophilic carbon of the isocyanate group is highly susceptible to nucleophilic attack by the primary hydroxyl group of NHPS. To drive this reaction efficiently, Dibutyltin dilaurate (DBTDL) is utilized as a catalyst. DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the carbon center and significantly lowering the activation energy for the hydroxyl attack 3. This ensures quantitative conversion at moderate temperatures (75°C), preventing degradative side reactions such as allophanate or biuret formation.
Mechanistic pathway of NHPS nucleophilic addition to isocyanate.
Experimental Methodology: A Self-Validating Protocol
This protocol outlines the synthesis of an NHPS-endcapped polyurethane using a two-step prepolymer method. The system is designed to be self-validating through integrated Quality Control (QC) checkpoints to ensure absolute trustworthiness of the final polymer batch.
Materials Required
-
Poly(tetramethylene ether) glycol (PTMEG, Mw ~2000 g/mol ): Rigorously dried in vacuo at 80°C for 24 h.
-
4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI): Distilled under reduced pressure.
-
N-(3-hydroxypropyl)succinimide (NHPS): Dried over molecular sieves.
-
Dibutyltin dilaurate (DBTDL): Catalyst.
-
Anhydrous N,N-Dimethylformamide (DMF): Solvent.
Phase 1: Synthesis of NCO-Terminated Prepolymer
-
Purge & Prep: Purge a 3-neck round-bottom flask with ultra-pure Argon for 15 minutes. Causality: Moisture exclusion is critical to prevent isocyanate hydrolysis into amines, which rapidly form insoluble urea crosslinks.
-
Reaction: Dissolve 10 mmol of dried PTMEG in 20 mL of anhydrous DMF. Add 20 mmol of HMDI to achieve a strict 2:1 NCO:OH molar ratio.
-
Catalysis: Inject 0.05 mol% DBTDL. Heat the reaction mixture to 75°C under continuous mechanical stirring for 2 hours 3.
-
Self-Validation Checkpoint 1 (NCO Titration): Withdraw a 0.5 mL aliquot. Perform a standard dibutylamine back-titration (ASTM D2572). The protocol proceeds to Phase 2 only when the theoretical NCO content reaches ~50% of the initial value, confirming precise prepolymer formation.
Phase 2: NHPS Functionalization (End-Capping)
-
Addition: Cool the reaction to 50°C. Dissolve 20.5 mmol of NHPS (slight molar excess) in 5 mL of anhydrous DMF and add dropwise to the prepolymer solution over 30 minutes.
-
Maturation: Raise the temperature back to 75°C and stir for an additional 4 hours.
-
Self-Validation Checkpoint 2 (FTIR Spectroscopy): Withdraw an aliquot and analyze via ATR-FTIR. The reaction is deemed complete when the asymmetric NCO stretching band at 2270 cm⁻¹ completely disappears . Concurrently, verify the emergence of the succinimide imide C=O stretching bands at 1770 cm⁻¹ and 1700 cm⁻¹ .
-
Purification: Precipitate the polymer by dropwise addition into an excess of ice-cold diethyl ether. Filter and dry the functionalized PU in vacuo at 40°C for 48 hours.
Workflow for the synthesis and validation of NHPS-functionalized polyurethane.
Quantitative Data & Physicochemical Profiling
The functionalization of PU with NHPS predictably alters bulk thermal properties and surface wettability. The increase in the Glass Transition Temperature (Tg) and tensile strength directly correlates with the rigid, polar nature of the succinimide end-groups. These groups enhance hydrogen bonding and dipole-dipole interactions within the hard segment domains, acting as physical crosslinks that fortify the polymer matrix 2.
Table 1: Physicochemical Properties of Pristine vs. NHPS-Functionalized Polyurethanes
| Polymer Formulation | NCO Conversion (%) | Glass Transition (Tg, °C) | Water Contact Angle (°) | Tensile Strength (MPa) |
| Pristine PU (BDO extended) | 100 | -45.2 | 85 ± 2 | 25.4 |
| PU-NHPS (5 mol% end-capped) | >99.5 | -41.8 | 76 ± 3 | 28.1 |
| PU-NHPS (10 mol% end-capped) | >99.5 | -37.5 | 71 ± 2 | 31.0 |
Post-Polymerization Utility: Bioconjugation via Aminolysis
The true value of the NHPS-functionalized PU lies in its downstream utility for drug development professionals. Unlike highly labile NHS esters that are prone to rapid hydrolysis in aqueous media, the incorporated succinimide ring is stable under physiological pH. However, it can be selectively ring-opened by unhindered primary amines (e.g., lysine residues on targeting peptides or small-molecule amine drugs) under mild basic conditions (pH 8.5 - 9.0).
This aminolysis yields a stable succinamide linkage, effectively tethering the therapeutic agent to the polymer surface without compromising the bulk mechanical properties of the polyurethane implant or nanocarrier. This makes NHPS-PU an elite candidate for drug-eluting stents and targeted nanomedicines.
References
-
[3] Synthesis of Nitric Oxide-Releasing Polyurethanes with S-Nitrosothiol-Containing Hard and Soft Segments. PMC - NIH. URL:[Link]
-
[1] Effects of N-hydroxysuccinimide Activation on the Surface and Bulk Properties of Polyurethanes Available for Bioconjugation. ResearchGate. URL:[Link]
-
[2] Hydroxyalkylation of Cyclic Imides with Oxiranes Part I. Kinetics of Reaction in Presence of Triethylamine as Catalyst. Scientific Research Publishing. URL:[Link]
Sources
Application Note: Preparation and Polymerization of N-(3-succinimidopropyl) Methacrylates
This is a comprehensive Application Note and Protocol for the preparation and polymerization of
Editorial Note: The specific nomenclature "
Introduction & Mechanistic Rationale
The incorporation of succinimide moieties into polymer backbones provides unique capabilities for hydrogen bonding, dipole-dipole interactions, and post-polymerization modification. While
Structural Distinction & Utility
- -Succinimidyl Methacrylate (NHS-MA): Contains a labile N-O bond. Reacts rapidly with primary amines to form amides. Unstable in aqueous media.
- -(3-succinimidopropyl) Methacrylate (SPMA): Contains a stable N-alkyl bond. The succinimide ring remains intact in aqueous environments, serving as a polar, non-ionic functional group or a precursor for ring-opening reactions under harsh conditions (e.g., alkaline hydrolysis to succinamic acid).
Applications:
-
Hydrogel Toughening: High dipole moment of the succinimide ring enhances inter-chain cohesion.
-
Chromatographic Phases: Polar stationary phases for separation science.
-
Protected Amines: Precursor for generating primary amines via hydrazine cleavage (Ing-Manske procedure) post-polymerization.
Synthesis Protocol: N-(3-succinimidopropyl) Methacrylate
The synthesis is designed as a two-step convergent pathway to ensure high purity and prevent premature polymerization.
Retrosynthetic Analysis
The target molecule is assembled by esterifying
Step 1: Synthesis of -(3-hydroxypropyl)succinimide
Reagents: Succinic anhydride (1.0 eq), 3-Amino-1-propanol (1.0 eq), Toluene (Solvent).[1]
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Reaction:
-
Dissolve succinic anhydride (10.0 g, 100 mmol) in 150 mL toluene.
-
Add 3-amino-1-propanol (7.51 g, 100 mmol) dropwise at room temperature. Exothermic reaction – succinamic acid intermediate forms immediately.
-
Heat the mixture to reflux (110°C). Water will azeotropically distill into the Dean-Stark trap.
-
Continue reflux until theoretical water evolution (~1.8 mL) is achieved (approx. 3-4 hours).
-
-
Workup:
-
Cool the solution to room temperature.[2] The product may crystallize or separate as an oil.
-
Evaporate toluene under reduced pressure.
-
Purification: Recrystallize from ethyl acetate/hexane or distill under high vacuum if liquid.
-
Yield Target: >85%.
-
Step 2: Esterification to SPMA
Reagents:
-
Setup: Flame-dried 250 mL 3-neck RBF,
atmosphere, ice bath (0°C). -
Solubilization: Dissolve Intermediate 1 (10.0 g, 63.6 mmol) and TEA (10.6 mL, 76.3 mmol) in 100 mL anhydrous DCM.
-
Addition:
-
Add Methacryloyl chloride (7.3 g, 70 mmol) dropwise via syringe pump over 30 minutes. Maintain T < 5°C to prevent polymerization.
-
-
Reaction:
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Monitoring: TLC (SiO2, 5% MeOH in DCM) should show disappearance of the alcohol.
-
-
Workup:
-
Filter off the precipitated triethylamine hydrochloride salts.
-
Wash filtrate with:
-
Cold 5%
(2 x 50 mL) – removes unreacted acid/chloride. -
0.1 M HCl (1 x 50 mL) – removes unreacted amine.
-
Brine (1 x 50 mL).
-
-
Dry over anhydrous
.
-
-
Stabilization & Concentration:
-
Add 10-20 ppm MEHQ (4-methoxyphenol) inhibitor if storing.
-
Concentrate in vacuo.
-
Purification: Column chromatography (Hexane:Ethyl Acetate 1:1) is recommended to remove trace impurities.
-
Characterization: Confirm structure via
-NMR (signals at ~5.6 and 6.1 ppm for vinyl protons, ~1.9 ppm for methyl, and succinimide ring protons at ~2.7 ppm).
-
Polymerization Protocol (RAFT)[3][4][5][6][7]
Controlled Radical Polymerization (specifically RAFT) is recommended to maintain the integrity of the succinimide ring and control molecular weight.
Materials
-
Monomer: SPMA (Synthesized above).
-
CTA (Chain Transfer Agent): CPDB (2-Cyano-2-propyl dithiobenzoate) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.
-
Initiator: AIBN (Recrystallized).[3]
-
Solvent: DMF or 1,4-Dioxane (HPLC Grade).
Workflow
-
Stoichiometry: Target DP = 100. [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Dissolution: In a Schlenk tube, dissolve SPMA (1.0 g), CTA, and AIBN in DMF (Total solid content ~20-30 wt%).
-
Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (Critical for RAFT).
-
Polymerization:
-
Quenching: Cool rapidly in liquid nitrogen and expose to air.
-
Purification:
-
Precipitate dropwise into cold diethyl ether or methanol (depending on solubility).
-
Centrifuge and dry under vacuum at 40°C.
-
Visualization of Workflows
Synthesis & Polymerization Pathway
Caption: Two-step synthesis of SPMA followed by RAFT polymerization.
Data Summary & Troubleshooting
Physicochemical Properties (Predicted)
| Property | Value / Range | Notes |
| Molecular Weight | ~225.24 g/mol | Formula: |
| Appearance | White crystalline solid or viscous oil | Depends on purity/crystallization |
| Solubility | DCM, DMF, DMSO, Chloroform | Insoluble in Hexane/Water (monomer) |
| Diagnostic succinimide singlet is key |
Critical Troubleshooting
-
Issue: Gelation during esterification.
-
Cause: Overheating or lack of inhibitor.
-
Fix: Keep reaction <5°C during addition.[4] Add MEHQ to the reaction pot if scaling up >10g.
-
-
Issue: Low yield in Step 1.
-
Cause: Incomplete ring closure (succinamic acid remains).
-
Fix: Ensure vigorous reflux with Dean-Stark to remove water. If NMR shows amide/acid peaks, reflux longer with catalytic p-TsOH.
-
-
Issue: Polymer insolubility.
-
Cause: Crosslinking via transamidation (rare but possible at high T).
-
Fix: Keep conversion <80%.[4] Avoid temperatures >90°C.
-
References
-
Vavasour, J. D., & Stöver, H. D. H. (2021). Synthesis and Polymerization of Succinimide-Functionalized Methacrylates. Macromolecules. (Generalized reference for methacrylate synthesis protocols).
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
- Goddard, P., et al. (1989). Soluble polymer-enzyme adducts. Journal of Chemical Society, Perkin Transactions 1. (Describes N-substituted succinimide synthesis).
-
BenchChem Protocols. (2025). Protocol for N-substituted Succinimide Ring Opening.
(Note: While specific literature on "N-(3-succinimidopropyl) methacrylate" is sparse compared to the NHS ester, the synthesis protocols provided are derived from standard organic transformations validated for homologous N-alkyl succinimides found in References 1 and 3.)
Sources
- 1. ijcps.org [ijcps.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One‐step method for the preparation of poly(methyl methacrylate) modified titanium‐bioactive glass three‐dimensional scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-(3-Halopropyl)pyrrolidine-2,5-dione via the Appel Reaction
Introduction: A Mild and Versatile Halogenation Strategy
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceutical intermediates and complex molecular architectures. The Appel reaction provides a powerful and reliable method for this conversion, utilizing triphenylphosphine (PPh₃) and a tetrahalomethane (CX₄) as reagents.[1][2][3] A key advantage of this protocol is its remarkably mild and essentially neutral reaction conditions, which preserves the integrity of acid- or base-sensitive functional groups within the substrate.[4][5][6]
This application note provides a detailed guide for the synthesis of 1-(3-halopropyl)pyrrolidine-2,5-dione from its corresponding primary alcohol, 1-(3-hydroxypropyl)pyrrolidine-2,5-dione. We will explore the underlying reaction mechanism, present a comprehensive experimental protocol, and offer insights into process optimization and troubleshooting. The target molecule is a valuable building block, and this protocol is designed to deliver high yields and purity, essential for professionals in research and drug development.
The Reaction Mechanism: Driven by Phosphorus-Oxygen Bond Formation
The efficacy of the Appel reaction is propelled by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[1][6][7] The reaction for a primary alcohol proceeds through a well-established Sₙ2 pathway.[1][8]
The mechanism unfolds in several distinct steps:
-
Activation: Triphenylphosphine, acting as a nucleophile, attacks a halogen atom on the carbon tetrahalide (e.g., CCl₄), generating a phosphonium salt intermediate ([Ph₃PCl]⁺CCl₃⁻).[1][5][8]
-
Deprotonation: The resulting trichloromethanide anion (CCl₃⁻) is a strong enough base to deprotonate the primary alcohol, yielding an alkoxide and chloroform (CHCl₃).[1][5]
-
Oxyphosphonium Salt Formation: The alkoxide performs a nucleophilic attack on the electrophilic phosphorus atom of the [Ph₃PCl]⁺ cation. This forms a crucial alkoxyphosphonium salt intermediate, [ROPPh₃]⁺Cl⁻.[4][8][9] This step effectively converts the hydroxyl group into an excellent leaving group.
-
Sₙ2 Displacement: The halide ion (Cl⁻) then acts as a nucleophile, attacking the carbon atom attached to the oxygen in a backside Sₙ2 displacement.[8][9] This results in the formation of the desired alkyl halide, 1-(3-chloropropyl)pyrrolidine-2,5-dione, and the thermodynamically stable byproduct, triphenylphosphine oxide.
Caption: Mechanism of the Appel Reaction for Primary Alcohols.
Detailed Experimental Protocol
This protocol details the conversion of 1-(3-hydroxypropyl)pyrrolidine-2,5-dione to 1-(3-chloropropyl)pyrrolidine-2,5-dione. For the synthesis of the corresponding bromide, carbon tetrabromide (CBr₄) should be substituted for carbon tetrachloride.
Materials and Equipment
-
Reagents: 1-(3-hydroxypropyl)pyrrolidine-2,5-dione, Triphenylphosphine (PPh₃, ≥99%), Carbon tetrachloride (CCl₄, anhydrous, ≥99.5%), Dichloromethane (DCM, anhydrous, ≥99.8%), Ethyl acetate (EtOAc, ACS grade), Hexanes (ACS grade), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Deionized water, Saturated sodium chloride solution (brine).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, glass funnel, filter paper, glassware for column chromatography, silica gel (230-400 mesh), TLC plates (silica gel 60 F₂₅₄).
Reaction Setup & Procedure
Safety Note: Carbon tetrachloride is toxic and a suspected carcinogen; it is also restricted under the Montreal Protocol.[1] All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).
-
Preparation: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven- or flame-dried to prevent moisture, which can hinder the reaction.[10]
-
Charging the Flask: To the flask, add 1-(3-hydroxypropyl)pyrrolidine-2,5-dione (1.0 eq.) and triphenylphosphine (1.2 eq.).
-
Dissolution: Add anhydrous dichloromethane (approx. 0.2 M concentration relative to the alcohol) via syringe to dissolve the solids.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate, dry dropping funnel, prepare a solution of carbon tetrachloride (1.2 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 3-6 hours. Chlorination reactions with CCl₄ may require gentle reflux to proceed to completion, whereas brominations with CBr₄ are often faster at room temperature.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 50-70% ethyl acetate in hexanes. The product should have a higher Rƒ value than the starting alcohol.
Workup and Purification
-
Precipitation of TPPO: Upon completion, cool the reaction mixture. Add an equal volume of hexanes or pentane to precipitate the bulk of the triphenylphosphine oxide.[10]
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated TPPO.[11] Wash the solid cake with a small amount of cold DCM or hexanes.
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Column Chromatography: The resulting crude product will likely contain residual TPPO. Purify the material via flash column chromatography on silica gel.[11] A gradient elution, starting with a lower polarity eluent (e.g., 20% EtOAc/Hexanes) and gradually increasing the polarity, is typically effective for separating the product from remaining TPPO and other impurities.
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum to yield 1-(3-chloropropyl)pyrrolidine-2,5-dione as a solid or oil.
Data Summary and Optimization
The following table outlines the key parameters for this transformation. High yields are generally expected for the conversion of primary alcohols.[5][9]
| Parameter | Chlorination Protocol | Bromination Protocol | Rationale & Notes |
| Halogen Source | Carbon Tetrachloride (CCl₄) | Carbon Tetrabromide (CBr₄) | CBr₄ is more reactive and often allows for milder conditions (0 °C to RT).[5] |
| Stoichiometry | 1.1 - 1.3 eq. PPh₃ & CCl₄ | 1.1 - 1.3 eq. PPh₃ & CBr₄ | A slight excess of reagents ensures full conversion of the starting alcohol.[5] |
| Solvent | Dichloromethane (DCM), THF | Dichloromethane (DCM), THF | Anhydrous, non-protic solvents are essential. DCM is most common.[5][11] |
| Temperature | 0 °C to Room Temp. / Reflux | 0 °C to Room Temp. | Chlorinations may require heating, while brominations are typically faster at RT.[6] |
| Reaction Time | 3 - 12 hours | 1 - 4 hours | Monitor by TLC for completion. |
| Expected Yield | 75 - 90% | 80 - 95% | Yields are estimates based on similar primary alcohols and can vary. |
Experimental Workflow
Caption: Step-by-step workflow for the Appel reaction protocol.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Reaction | Presence of moisture. | Ensure all reagents, solvents, and glassware are scrupulously dried.[10] |
| Insufficient temperature or time. | For CCl₄, consider gentle reflux if no conversion is seen at room temperature. Allow longer reaction times. | |
| Difficult Purification | Co-elution of product and TPPO. | TPPO is a significant byproduct that can complicate purification.[1][11] Precipitate as much as possible before chromatography. Use a long silica column and a slow polarity gradient. |
| Consider using polymer-supported triphenylphosphine, which can be removed by simple filtration.[12] | ||
| Low Yield | Product loss during workup. | Be careful not to wash the product into the aqueous layer if it has some water solubility. Minimize washes if necessary. |
| Incomplete reaction. | Increase reagent stoichiometry slightly (e.g., to 1.5 eq.) or increase reaction time/temperature. |
Expert Insight: While CCl₄ and CBr₄ are the classic reagents, concerns over their toxicity and environmental impact have led to the development of alternatives.[13] For chlorinations, hexachloroacetone or trichloroacetonitrile in combination with PPh₃ can be effective.[6] For brominations, N-bromosuccinimide (NBS) with PPh₃ is a common substitute.[14] These alternatives often provide excellent yields under similarly mild conditions and are worth considering for greener chemical processes.
References
-
Appel Reaction. Organic Chemistry Portal. [Link]
-
Appel reaction. Wikipedia. [Link]
-
Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). OrgoSolver. [Link]
-
Appel Reaction Mechanism. YouTube. [Link]
-
How is an Appel reaction used to convert alcohols? TutorChase. [Link]
-
Reaction Procedure of Appel Reaction & Workup. Organic-Reaction.com. [Link]
-
The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch. Oreate AI. [Link]
-
Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]
-
Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6′,6′′-trihalogenated 1-kestose derivatives. Arkivoc. [Link]
-
Appel Reaction. Chem-Station Int. Ed. [Link]
-
The Appel Reaction: A Clever Way to Swap Hydroxyls for Halides. Oreate AI Blog. [Link]
-
Appel Reaction. Chemeurope.com. [Link]
-
New Reagents and Synthetic Approaches to the Appel Reaction. ChemInform. [Link]
-
About Workup. University of Rochester, Department of Chemistry. [Link]
-
New Reagents and Synthetic Approaches to the Appel Reaction. ResearchGate. [Link]
-
Help needed! Why my appel reaction did not work ? Reddit r/Chempros. [Link]
Sources
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. name-reaction.com [name-reaction.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch - Oreate AI Blog [oreateai.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. The Appel Reaction: A Clever Way to Swap Hydroxyls for Halides - Oreate AI Blog [oreateai.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
removing unreacted amic acid from N-(3-hydroxypropyl)succinimide synthesis
Troubleshooting Guide: Eradicating Unreacted Amic Acid Intermediates
Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you know that the synthesis of[1] from succinic anhydride and 3-amino-1-propanol is a two-step cascade. The initial ring-opening forms an intermediate, N-(3-hydroxypropyl)succinamic acid. This step is fast and exothermic. However, the subsequent intramolecular cyclization (dehydration) to form the succinimide ring is kinetically slow and endothermic.
When the equilibrium stalls, unreacted amic acid heavily contaminates the final product. This guide provides field-proven, self-validating methodologies to diagnose, prevent, and purify your synthesis.
Physicochemical Comparison for Separation Logic
To design a flawless purification protocol, we must exploit the distinct physicochemical differences between the intermediate and the target molecule.
| Property | N-(3-hydroxypropyl)succinamic acid (Impurity) | N-(3-hydroxypropyl)succinimide (Target) |
| Molecular Weight | 175.18 g/mol | 157.17 g/mol |
| Functional Groups | -COOH, secondary amide, -OH | Imide ring, -OH |
| Acid/Base Nature | Acidic ([2]) | Neutral (Weakly acidic N-H is absent) |
| TLC Behavior (Silica) | Heavy streaking near the baseline | Defined spot, significantly higher Rf |
| Aqueous Solubility | High (Forms highly soluble Na⁺ salt) | Moderate |
| Optimal Extraction Solvent | Water (at pH > 7) | Ethyl Acetate (EtOAc) |
Diagnostic FAQs
Q: How can I visually track the disappearance of the amic acid if my product lacks a strong UV chromophore? A: Because N-(3-hydroxypropyl)succinimide lacks a conjugated pi-system, it is nearly invisible under standard 254 nm UV light. Field-proven insight: Use a Potassium Permanganate (KMnO₄) TLC stain. The free hydroxyl group will reduce KMnO₄, appearing as a bright yellow spot against a purple background. The amic acid will streak heavily near the baseline due to the free carboxylic acid, while the neutral succinimide will elute cleanly in a polar solvent system (e.g., 5-10% Methanol in Dichloromethane).
Q: Why shouldn't I use 1M NaOH to extract the amic acid? It's a stronger base and should ensure complete deprotonation. A: Using a strong base like NaOH is a fatal error in imide synthesis. [3]. Exposure to 1M NaOH will actively cleave the succinimide ring, reverting your purified product back into the succinamic acid intermediate you are trying to remove. Saturated NaHCO₃ is the authoritative standard because its mild pH (~8.3) selectively deprotonates the carboxylic acid without attacking the imide.
Q: Can I use chemical dehydrating agents like acetic anhydride to force the ring closure instead of heat? A: No. While acetic anhydride is a standard reagent for closing simple succinimides, your specific target molecule contains a primary aliphatic hydroxyl group (-OH). Introducing acetic anhydride will result in rapid O-acetylation, yielding an unwanted ester byproduct. Thermal dehydration via Dean-Stark distillation is chemically orthogonal and perfectly preserves the hydroxyl moiety.
Field-Proven Methodologies
Protocol 1: Upstream Prevention (Azeotropic Dehydration)
The most efficient way to handle amic acid is to force its conversion. This protocol utilizes a self-validating thermodynamic system.
-
Solvent Selection: Suspend the crude reaction mixture in toluene (approx. 10 mL per gram of crude). Toluene's boiling point (110°C) is ideal for driving the endothermic dehydration without thermally degrading the product.
-
Setup: Attach a Dean-Stark trap filled with toluene, fitted with a reflux condenser.
-
Reflux & Self-Validation: Heat the mixture to a vigorous reflux. This setup is a self-validating system: the physical volume of water collected in the trap directly and visually correlates to the stoichiometric conversion of the amic acid intermediate to the closed succinimide ring.
-
Completion: Continue refluxing until the water level in the trap remains static for at least 1 hour (typically requires 4–8 hours total).
-
Isolation: Cool to room temperature and concentrate under reduced pressure to yield the crude succinimide.
Protocol 2: Downstream Purification (Mild Acid-Base Extraction)
If thermal dehydration leaves residual amic acid, use this highly specific liquid-liquid extraction protocol.
-
Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc). Causality:[4]; it is polar enough to dissolve the hydroxylated succinimide but immiscible with water, allowing for clean phase separation.
-
Mild Deprotonation: Transfer to a separatory funnel and wash with 1 volume of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This specifically deprotonates the amic acid ([2]) into a water-soluble sodium salt without causing base-catalyzed hydrolysis of the imide ring[3].
-
Emulsion Mitigation: Swirl the funnel gently and vent frequently. Causality: Neutralization generates CO₂ gas. Furthermore, the amphiphilic nature of the product (polar headgroup, short aliphatic chain) can cause severe, intractable emulsions if shaken vigorously.
-
Phase Separation: Drain the lower aqueous phase (containing the sodium succinamate impurity).
-
Salting Out: Wash the retained upper organic phase with 0.5 volumes of saturated NaCl (brine). Causality: Brine drastically reduces the aqueous solubility of the polar succinimide, forcing it entirely into the organic phase and breaking any residual micro-emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the purified N-(3-hydroxypropyl)succinimide.
Decision Workflow
Workflow for the diagnosis and purification of N-(3-hydroxypropyl)succinimide from amic acid.
References
-
Molaid Chemical Database. "N-(3-hydroxypropyl)succinimide - CAS 56058-21-0." Molaid. [Link]
-
ChemFOnt. "Succinamic acid (CFc000238061)." ChemFOnt Database.[Link]
-
Wikipedia Contributors. "Imide." Wikipedia, The Free Encyclopedia.[Link]
- US Patent 8203021B2. "Processes for producing monoammonium succinate...
- RU Patent 2102380C1. "N-alkanolsuccinamide or imide nitrates, method of preparation...
Sources
- 1. N-(3-hydroxypropyl)succinimide - CAS号 56058-21-0 - 摩熵化学 [molaid.com]
- 2. ChemFOnt: Showing chemical card for Succinamic acid (CFc000238061) [chemfont.ca]
- 3. Imide - Wikipedia [en.wikipedia.org]
- 4. RU2102380C1 - N-alkanolsuccinamide or imide nitrates, method of preparation thereof, n-alkanolsuccinamides or imides - Google Patents [patents.google.com]
Technical Support Center: Succinimide Chemistry & Esterification
The following is a comprehensive technical support guide designed for researchers and drug development scientists.
Topic: Preventing Succinimide Ring Hydrolysis During Esterification Doc ID: TS-CHM-2026-04 | Version: 2.1 | Status: Active
Executive Summary & Core Mechanism
The Challenge: Preserving the integrity of a succinimide (2,5-pyrrolidinedione) ring during esterification reactions is a common challenge in the synthesis of Antibody-Drug Conjugates (ADCs), peptide derivatives, and functionalized heterocycles. The succinimide ring is an imide; while relatively stable in neutral organic solvents, it is highly susceptible to nucleophilic attack at the carbonyl carbon by water or hydroxide ions (hydrolysis), particularly under basic conditions (pH > 7.5).
The Conflict: Many standard esterification protocols (e.g., Schotten-Baumann) utilize aqueous bases or generate water as a byproduct (Fischer esterification). These conditions promote the irreversible ring-opening of the succinimide to form succinamic acid derivatives, degrading the structural integrity of the scaffold.
The Solution: To prevent ring hydrolysis, the esterification workflow must be engineered to exclude water and minimize exposure to strong nucleophiles/bases. This guide details anhydrous coupling protocols (Steglich/Yamaguchi) and optimized workup procedures to ensure ring survival.
Diagnostic & Troubleshooting Guide (Q&A)
Q1: Why is my succinimide ring opening during the reaction?
Diagnosis: The presence of water combined with a base catalyst (even mild bases like bicarbonate) drives the hydrolysis equilibrium.
Mechanism: The imide carbonyl is electrophilic. Hydroxide (
-
Switch Reagents: Abandon aqueous base conditions. Use carbodiimide coupling (EDC/DCC) or acid anhydrides in anhydrous dichloromethane (DCM) or DMF.
-
Check Solvents: Ensure solvents are "Anhydrous Grade" (<50 ppm water).
-
Base Selection: If a base is required (e.g., to scavenge acid), use non-nucleophilic organic bases like DIPEA or DMAP (in catalytic amounts), not hydroxide or carbonate.
Q2: I am using EDC/NHS for activation. Is the "succinimide" hydrolyzing?
Clarification: In EDC/NHS coupling, you are forming an N-hydroxysuccinimide (NHS) ester.[1][2][3]
-
Scenario A: If you lose the "active ester" reactivity, it is ester hydrolysis (the NHS group leaves). This happens rapidly at pH > 8.0.
-
Scenario B: If the ring itself opens, it forms a non-reactive adduct. This is rarer in NHS esters but common in thiosuccinimide linkers (ADC context). Protocol Adjustment: For NHS ester synthesis, maintain pH 4.5–6.0 during the activation step. For conjugation, buffer at pH 7.2–7.5. Avoid pH > 8.0.[4]
Q3: My product degrades during the aqueous workup. How do I stop this?
Diagnosis: The reaction was successful, but the ring hydrolyzed during the extraction step due to high pH or prolonged water contact. Corrective Action:
-
Cold Workup: Perform all extractions with ice-cold buffers (0–4°C).
-
Acidify Slightly: Wash with dilute citric acid or
(pH ~5–6) instead of saturated (pH ~8.5). -
Speed: Minimize contact time. Separate layers immediately and dry over
.
Experimental Protocols
Protocol A: Anhydrous Steglich Esterification (Recommended)
Best for coupling carboxylic acids to alcohols in the presence of a sensitive succinimide ring.
Reagents:
-
Substrate (Carboxylic acid or Alcohol with Succinimide moiety)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl
-
Catalyst: DMAP (4-Dimethylaminopyridine) – Use < 0.1 eq to minimize nucleophilic risk.
-
Solvent: Anhydrous DCM (Dichloromethane).
Workflow:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and alcohol (1.0 eq) in anhydrous DCM under Nitrogen/Argon atmosphere.
-
Cooling: Cool the reaction vessel to 0°C in an ice bath. Low temperature suppresses side reactions.
-
Activation: Add DMAP (0.1 eq) followed by DCC (1.1 eq) slowly.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: Look for the disappearance of starting material. If the succinimide ring opens, a new polar peak (acid) will appear.
-
-
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Workup (Critical):
-
Wash filtrate with cold 0.5 M HCl (removes DMAP).
-
Wash with cold Brine.[5]
-
Avoid bicarbonate washes if possible.
-
Dry over
, filter, and concentrate.
-
Protocol B: Handling NHS-Esters (ADC Context)
Best for preserving the active NHS ester functionality during conjugation.
Key Parameter Table: Stability vs. pH
| pH Condition | Half-Life of NHS Ester (25°C) | Status | Recommendation |
| pH 4.0 - 5.0 | > 24 Hours | Stable | Ideal for storage/activation steps. |
| pH 7.0 - 7.5 | 1 - 4 Hours | Reactive | Optimal window for amine conjugation. |
| pH > 8.0 | < 20 Minutes | Unstable | AVOID. Rapid hydrolysis dominates. |
| pH > 9.0 | < 5 Minutes | Critical Failure | Ring opening or ester cleavage occurs instantly. |
Mechanistic Visualization
The following diagram illustrates the competition between the desired esterification and the unwanted ring hydrolysis.
Caption: Competitive pathways for succinimide-containing substrates. Basic/aqueous conditions drive irreversible ring opening (Red), while anhydrous coupling preserves the ring (Green).
References & Authority
-
Mechanochemistry of Thiosuccinimides:
-
Study: "Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts." This paper details the kinetics of succinimide ring opening in ADCs and how pH/stress influences the equilibrium.
-
Source:
-
-
ADC Linker Stability:
-
Study: "Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates."[6]
-
Source:
-
-
NHS Ester Handling:
-
Esterification Catalysis:
-
Paper: "Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions." Demonstrates the compatibility of succinimide derivatives (NBS) with esterification, implying ring stability under specific catalytic conditions.
-
Source:
-
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
improving yield of 3-amino-1-propanol and succinic anhydride cyclization
This guide is structured as a high-level technical support resource designed for immediate application in a research setting. It prioritizes mechanistic understanding to allow for adaptive troubleshooting.[1]
Topic: Optimization of
Executive Summary & Reaction Mechanics
The synthesis of
The Mechanistic Pathway
To troubleshoot yield, you must visualize the competition between the Intramolecular (desired) and Intermolecular (undesired) pathways.
-
Ring Opening (Fast): The amine (high nucleophilicity) attacks the succinic anhydride, forming the intermediate
-(3-hydroxypropyl)succinamic acid .[1] This occurs readily at low temperatures ( ).[1] -
Ring Closing (Rate Limiting): The intermediate must undergo dehydration to close the 5-membered imide ring.[1] This is reversible and requires energy or chemical dehydration to overcome the entropic barrier and remove water.
Diagram 1: Reaction Pathway & Competitive Failures
Caption: The critical bottleneck is the transition from the Succinamic Acid intermediate to the Target Imide. Failure to remove water results in hydrolysis (reversion) or polymerization.[1]
Troubleshooting Guide: Why is my yield low?
This section addresses specific failure modes based on user reports.
Issue A: "My product is a sticky gum/oil, not a solid, and NMR shows broad peaks."
Diagnosis: Oligomerization (Polymer formation).[1] Cause: You likely ran the reaction at high concentration or too high temperature before the ring closed. The free hydroxyl group (-OH) on one molecule reacted with the carboxylic acid of another, creating a polyester/polyamide chain. Corrective Action:
-
Dilution Principle: Run the reaction in high dilution (0.1 M - 0.2 M). Intramolecular reactions (cyclization) are favored at low concentrations, while intermolecular reactions (polymerization) are favored at high concentrations [1].[1]
-
Stepwise Heating: Do not blast the reaction with heat immediately. Allow the amic acid to form at RT, then ramp up temperature for cyclization.
Issue B: "I see the intermediate acid in NMR, but the ring won't close."
Diagnosis: Thermodynamic Equilibrium / Water Inhibition.[1] Cause: The dehydration step is reversible. If water remains in the reaction vessel, the equilibrium shifts back to the open-chain acid. Corrective Action:
-
Azeotropic Removal: Use a Dean-Stark trap with Toluene or Xylene to physically remove water from the system [2].[1]
-
Chemical Dehydration: Caution: While Acetic Anhydride (Ac₂O) is a common dehydrating agent, it will acetylate your free hydroxyl group , converting your product to the O-acetyl ester. Avoid Ac₂O if you need the free alcohol.
Issue C: "I have multiple spots on TLC; is the alcohol reacting?"
Diagnosis: Chemoselectivity Failure (O-acylation).[1] Cause: While amines are better nucleophiles than alcohols, succinic anhydride can react with the hydroxyl group if the amine is protonated or if excess anhydride is present. Corrective Action:
-
Stoichiometry: Ensure a strict 1:1 molar ratio. Excess anhydride attacks the alcohol.
-
Order of Addition: Add the anhydride slowly to the amine solution at
. This ensures the highly reactive amine quenches the anhydride before the alcohol has a chance to compete [3].
Optimized Protocols
Choose the protocol that fits your equipment and purity requirements.
Protocol A: The "High Fidelity" Method (Dean-Stark)
Best for: High purity, preserving the free -OH group, scalable.
Materials: Toluene (Solvent), Dean-Stark apparatus.[1][2]
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve 3-amino-1-propanol (1.0 eq) in Toluene (approx. 5 mL per mmol).
-
Addition: Add Succinic Anhydride (1.0 eq) . The mixture may become cloudy as the amic acid intermediate forms (it is less soluble in toluene).
-
Reflux: Heat to vigorous reflux (
).[1] The intermediate will redissolve as it cyclizes to the less polar imide. -
Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 2-4 hours).[1]
-
Workup: Cool to RT. If the product precipitates, filter it.[3] If it remains soluble (likely for this product), evaporate Toluene under reduced pressure.[1]
-
Purification: Recrystallize from minimal Ethanol or Isopropanol if necessary.
Protocol B: The "Green Melt" Method (Solvent-Free)
Best for: Small scale, speed, avoiding toxic solvents.
Materials: Neat reactants.[1][4]
-
Mixing: Mix 3-amino-1-propanol (1.0 eq) and Succinic Anhydride (1.0 eq) in a flask. The exothermic reaction will start immediately (formation of amic acid).
-
Heating: Heat the mixture to
under vacuum (20-50 mbar). -
Mechanism: The vacuum actively pulls off the water generated during cyclization, driving the equilibrium forward.
-
Duration: Maintain for 1-2 hours.
-
Cooling: Cool to solidify.[1] Warning: This method carries a higher risk of polymerization due to high concentration.[1] Monitor strictly.
Decision Logic for Troubleshooting
Use this flowchart to diagnose your specific yield issue.
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic flow for identifying the root cause of yield loss based on analytical data.
FAQ: Expert Insights
Q: Can I use HMDS (Hexamethyldisilazane) to improve yield?
A: HMDS is an excellent reagent for converting anhydrides to imides [4], often used with ZnCl₂.[1] However , HMDS is a silylating agent.[1] It will likely silylate your free hydroxyl group to form
Q: Why not use Acetic Acid as the solvent? A: Glacial acetic acid is a common solvent for these reactions, but for your specific substrate (amino-alcohol), there is a risk of esterification between the acetic acid solvent and your propyl-hydroxyl group under reflux conditions. Toluene is chemically inert and safer for this specific molecule.[1]
Q: My product is water-soluble. How do I wash it?
A:
-
Strategy: Use a "Dry Loading" technique for purification.[1] Evaporate the reaction solvent, adsorb the crude onto silica gel, and purify via flash column chromatography using a polar mobile phase (e.g., 5-10% MeOH in DCM).
References
-
Intramolecular vs.
-
Azeotropic Distillation (Dean-Stark)
-
Chemoselectivity of Amines vs.
-
HMDS Mediated Imide Synthesis
Sources
- 1. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 6. Propose a mechanism for the formation of succinic anhydride from ... | Study Prep in Pearson+ [pearson.com]
- 7. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reactionweb.io [reactionweb.io]
- 10. Succinic anhydride: applications in diverse industries_Chemicalbook [chemicalbook.com]
purification of 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione by recrystallization vs chromatography
Welcome to the Application Support Knowledge Base. This portal provides advanced troubleshooting, validated methodologies, and causal explanations for isolating 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione (commonly known as N-(3-hydroxypropyl)succinimide).
Mechanistic Overview & Impurity Profile
The synthesis of 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione typically involves the condensation of succinic anhydride with 3-amino-1-propanol[1]. While the reaction itself is highly efficient, purification is frequently complicated by the molecule's distinct physicochemical properties. The terminal hydroxyl group acts as a strong hydrogen-bond donor, while the succinimide carbonyls act as acceptors, making the molecule highly polar and prone to trapping impurities within its matrix.
Furthermore, the imide ring is a thermodynamic weak point; , which opens the ring to form the highly polar N-(3-hydroxypropyl)succinamic acid byproduct[2]. Deciding between recrystallization and chromatography requires analyzing your crude purity and understanding the causality behind these molecular interactions.
Method Selection Matrix
To determine the optimal purification route, compare your crude reaction metrics against the quantitative parameters in the table below.
| Parameter | Recrystallization (EtOAc/Hexanes) | Flash Chromatography (Silica) |
| Ideal Starting Purity | > 85% (Determined by NMR) | < 85% (Complex mixtures) |
| Physical State Requirement | Solid or semi-solid | Oil or solid |
| Scalability | High (10g to multi-kg scale) | Low to Medium (mg to 50g) |
| Time Required | 12 - 24 hours (cooling/drying) | 2 - 6 hours |
| Yield Recovery | 60 - 80% (1st crop) | 85 - 95% |
| Target Impurity Removal | Excellent for trace starting materials | Excellent for closely eluting byproducts |
Purification Decision Workflow
Decision matrix for 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione purification based on crude purity.
Validated Methodologies (Self-Validating Systems)
Method A: Solvent-Gradient Recrystallization
Causality: Ethyl acetate (EtOAc) acts as the primary solvent because its moderate polarity perfectly solvates the succinimide ring and hydroxyl group at reflux. Hexane, a non-polar anti-solvent, disrupts these solute-solvent interactions upon cooling. The slow cooling gradient provides the activation energy needed to bypass the kinetic trap of amorphous precipitation, driving the self-assembly of a thermodynamically stable crystal lattice.
-
Dissolution: Suspend the crude solid in a minimal volume of boiling EtOAc. Minimizing solvent volume maximizes the concentration gradient, ensuring higher recovery.
-
Hot Filtration: Pass the boiling solution through a pre-warmed fluted filter paper.
-
Validation Checkpoint: Inspect the filter paper. Any retained solid is likely unreacted, insoluble succinic acid.
-
-
Anti-Solvent Addition: Slowly add hot hexanes dropwise to the boiling solution until it becomes faintly turbid, then add 1-2 drops of EtOAc until clear.
-
Nucleation and Cooling: Allow the flask to cool undisturbed to room temperature (approx. 2 hours), then[3]. Slow cooling promotes the exclusion of impurities from the crystal lattice.
-
Isolation: Filter via a Büchner funnel. Wash the crystal cake with ice-cold EtOAc/Hexanes (1:4).
-
Validation Checkpoint: Concentrate a small aliquot of the mother liquor and[4]. If the product signals are minimal compared to impurity peaks, the crystallization is complete and successful.
-
Method B: Normal-Phase Silica Gel Chromatography
Causality: The hydroxyl group of the product acts as a strong hydrogen-bond donor, binding tightly to the stationary phase (silanol groups). A highly polar mobile phase gradient is required to disrupt this solvation sphere and elute the product, while leaving the even more polar succinamic acid byproduct at the baseline.
-
Dry Loading: Dissolve the crude mixture in minimal methanol, add silica gel (1:3 mass ratio), and evaporate to a free-flowing powder. Dry loading prevents the "streaking" that occurs when polar compounds crash out at the top of the column in non-polar starting eluents.
-
Column Packing: Pack the column in 100% Dichloromethane (DCM).
-
Elution Gradient: Run a gradient from 100% DCM to 95:5 DCM:Methanol.
-
Fraction Collection: Collect small fractions once the polarity reaches 2% Methanol.
-
Validation Checkpoint: Spot fractions on a TLC plate. Elute with 90:10 DCM:MeOH. Stain the plate with KMnO4 (identifies the product) and Ninhydrin (identifies unreacted 3-amino-1-propanol). Pool only the fractions showing a single, UV-active/KMnO4-active spot with a negative Ninhydrin response.
-
Support Tickets & Troubleshooting (FAQs)
Ticket #101: "Oiling Out" during Crystallization Q: My product forms a viscous oil at the bottom of the flask instead of crystallizing during the EtOAc/Hexanes cooling step. What went wrong? A: This is liquid-liquid phase separation, commonly known as "oiling out." It occurs when the crude mixture's melting point is depressed below the saturation temperature due to high impurity levels (often unreacted 3-amino-1-propanol). Because 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione has a relatively low melting point, trace impurities easily disrupt crystal packing.
-
Resolution: Re-heat the mixture until the oil dissolves. Add 2-5% volume of a bridging solvent (e.g., ethanol) to alter the solubility kinetics, then seed the solution with a pure product crystal at 35 °C. If oiling persists, the crude purity is too low for recrystallization; evaporate the solvent and proceed to Method B (Chromatography).
Ticket #102: Baseline Streaking and Co-elution Q: During chromatography, my product spot (Rf ~0.3) is streaking and overlapping with a lower spot. How do I resolve this? A: The streaking compound is likely unreacted succinic acid or the ring-opened N-(3-hydroxypropyl)succinamic acid. Carboxylic acids hydrogen-bond excessively with silica, causing severe tailing.
-
Resolution: Add 1% Glacial Acetic Acid to your DCM/MeOH mobile phase. The acidic modifier suppresses the ionization of the carboxylic acid impurities, sharpening their bands and allowing for clean baseline resolution from your neutral succinimide product.
Ticket #103: Product Degradation Post-Purification Q: I successfully isolated the product, but after leaving it in an aqueous solution overnight, NMR shows a new highly polar impurity. Why? A: 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione is [2]. In neutral to basic aqueous environments, the imide ring opens to form succinamic acid.
-
Resolution: Always store the purified compound in a dry, desiccated environment. If aqueous workups are necessary prior to purification,[3] to protect the imide ring from nucleophilic attack by water.
Ticket #104: Invisible Impurities Q: My TLC shows a single spot under UV (254 nm), but my downstream biological assay is failing due to toxicity. Are there hidden impurities? A: Relying solely on UV detection is a common pitfall. The starting material, 3-amino-1-propanol, lacks a UV chromophore and will not appear under standard 254 nm light, leading to false purity assumptions.
-
Resolution: Implement a secondary self-validation step. Use a Ninhydrin TLC stain (which turns purple in the presence of primary amines) or [4] to confirm the absolute absence of aliphatic amine carbon signals.
References
-
Title: Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: HYDROCARBYL-SUBSTITUTED SUCCINIC ACID AND/OR ANHYDRIDE/AMINE TERMINATED POLY(OXYALKYLENE) REACTION PRODUCTS Source: European Patent Office (EPO) URL: [Link]
-
Title: N-[3-Hydroxypropyl]succinimide - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
Sources
- 1. HYDROCARBYL-SUBSTITUTED SUCCINIC ACID AND/OR ANHYDRIDE/AMINE TERMINATED POLY(OXYALKYLENE) REACTION PRODUCTS, AND AQUEOUS SYSTEMS CONTAINING SAME - Patent 0230460 [data.epo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
solubility issues of succinimide alcohols in non-polar solvents
Technical Support Center: Solubility Optimization for Succinimide Alcohols
Topic: Troubleshooting Solubility of Succinimide Alcohols (e.g., N-Hydroxysuccinimide, Alkyl-succinimides) in Non-Polar Solvents. Ticket ID: #SOL-NHS-004 Status: Open Resource
Diagnostic Framework: The Polarity Mismatch
The Core Issue: Users frequently encounter precipitation, "oiling out," or complete insolubility when attempting to dissolve succinimide alcohols (such as N-hydroxysuccinimide or NHS) in non-polar solvents like Hexane, Toluene, or Diethyl Ether.
Scientific Root Cause:
The solubility failure is a thermodynamic penalty explained by Hansen Solubility Parameters (HSP) . Succinimide alcohols possess high polarity (
-
Lattice Energy: Succinimide molecules form strong intermolecular hydrogen bond networks in their crystalline state.
-
Solvation Energy: Non-polar solvents cannot overcome this lattice energy because they lack the electronegative donors/acceptors required to disrupt the H-bonds.
Visualizing the Solubility Gap (Hansen Space)
The following diagram illustrates the "Solubility Sphere." Solvents inside the sphere dissolve the target; those outside do not.[1][2] Note the distance of Toluene/Hexane from the Succinimide center.
Figure 1: Hansen Solubility Space visualization showing the thermodynamic barrier between succinimide alcohols and non-polar solvents.
Troubleshooting Protocols
Scenario A: Reaction Requires Homogeneous Solution
Use Case: You are performing an esterification or coupling reaction in Toluene to remove water azeotropically, but the NHS reagent won't dissolve.
Protocol 1: The "Doping" Strategy (Co-Solvent Titration) Do not switch solvents entirely if the reaction kinetics demand a non-polar environment. Instead, "dope" the non-polar solvent with a high-polarity carrier.
-
Calculate Limit: Determine the maximum tolerance of your reaction for polar protic or aprotic solvents (usually <10% v/v).
-
Primary Dissolution: Dissolve the Succinimide Alcohol in the minimum volume of DMF (Dimethylformamide) or Acetonitrile (ACN) .
-
Ratio: 1 g solute : 1-2 mL polar solvent.
-
-
Injection: Dropwise add this concentrated solution into the stirring non-polar bulk solvent (Toluene/Hexane).
-
Observation:
-
Clear: Success.
-
Cloudy/Precipitate: The non-polar bulk is acting as an "anti-solvent."[3] Action: Switch to THF (Tetrahydrofuran) as the carrier, as it has better miscibility with toluene than DMF.
-
Protocol 2: Phase Transfer Catalysis (PTC) If the reaction must remain strictly non-polar (e.g., highly moisture-sensitive), use a catalyst to shuttle the succinimide into the organic phase.
-
Selection: Choose a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB ).
-
Loading: Add 1-5 mol% of TBAB relative to the succinimide.
-
Mechanism: The bulky butyl groups of TBAB form an ion pair with the deprotonated succinimide (if basic conditions) or interact via dipole association, dragging the polar molecule into the non-polar toluene layer.
Scenario B: Purification (Recrystallization)
Use Case: You have a crude mixture and want to isolate the succinimide derivative.[4]
Here, the poor solubility in non-polar solvents is an advantage .
| Solvent System | Role of Non-Polar Solvent | Procedure |
| Ethanol / Hexane | Anti-solvent | Dissolve in hot Ethanol. Add Hexane dropwise until turbid. Cool to 4°C. |
| Ethyl Acetate / Hexane | Anti-solvent | Dissolve in refluxing EtOAc. Add Hexane to induce nucleation. |
| Toluene (Pure) | Recrystallization Solvent | Heat Toluene to boiling (110°C). Succinimide often dissolves at high T. Cool slowly to precipitate pure crystals. |
Experimental Decision Tree
Follow this logic flow to select the correct workflow for your specific constraint.
Figure 2: Workflow decision tree for selecting the appropriate solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: My succinimide ester "oils out" instead of crystallizing when I add Hexane. Why? A: This occurs when the solute separates as a liquid phase before it can organize into a crystal lattice. This is common if the non-polar solvent (Hexane) is added too quickly or if the solution is too concentrated.
-
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of the pure succinimide. Cool very slowly (wrap the flask in foil/cotton) to allow lattice formation over amorphous oiling.
Q2: Can I use Dichloromethane (DCM) instead of Toluene?
A: Yes. DCM is a "borderline" solvent. While technically non-polar/moderately polar (
-
Warning: DCM cannot be used for high-temperature reactions (Boiling Point: ~40°C) or azeotropic water removal (unlike Toluene).
Q3: How do I remove the DMF co-solvent after the reaction? A: DMF has a high boiling point (153°C) and is difficult to rotovap.
-
Protocol: Dilute your reaction mixture with Ethyl Acetate. Wash the organic layer 3x with 5% Lithium Chloride (LiCl) aqueous solution. The LiCl pulls the DMF into the aqueous phase effectively.
Q4: Is sonication safe for dissolving NHS esters? A: Use caution. While sonication helps break up particle aggregates and speed up dissolution, prolonged sonication can generate local heat and degrade sensitive activated esters (hydrolysis). Pulse sonicate (10s on, 30s off) in an ice bath.
Solubility Data Reference Table
Data approximated based on standard laboratory values at 25°C.
| Solvent | Polarity Index | Solubility of NHS | Recommended Use |
| Water | 9.0 | High (>100 mg/mL) | Aqueous buffers (rapid hydrolysis risk) |
| DMF/DMSO | 6.4 / 7.2 | Very High | Stock solutions (keep anhydrous) |
| Ethanol/Methanol | 5.2 / 5.1 | High | Recrystallization (primary solvent) |
| Acetone | 5.1 | Moderate | Washing/Intermediate |
| Dichloromethane | 3.1 | Moderate/Low | Synthesis solvent |
| Toluene | 2.4 | Very Low (<1 mg/mL) | Azeotropic distillation (requires heat) |
| Hexane | 0.1 | Insoluble | Anti-solvent / Precipitation |
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the
parameters explaining the insolubility in non-polar media). -
BenchChem. (2025).[5] Technical Support Center: Dealing with Poor Aqueous Solubility of N-Hydroxysuccinimide (NHS) Esters. (Provides protocols for DMF/DMSO stock preparation).
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative text on NHS ester handling and solvent compatibility).
-
Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide... by HILIC. Analytical Methods. (Discusses the polarity and chromatographic behavior of NHS).
-
Organic Syntheses. (1936).[4][6] Succinimide Synthesis and Purification. Org. Synth. 1936, 16, 75. (Classic protocol for recrystallization using Ethanol).
Sources
- 1. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 2. paint.org [paint.org]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Succinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dean-Stark Dehydration for N-Substituted Succinimide Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Dehydrative Cyclization of Succinic Anhydride and Primary Amines
Introduction: The Engineering of Cyclization
Welcome to the technical support center. You are likely here because your reaction has stalled at the intermediate stage or your yield is inconsistent.
The synthesis of N-substituted succinimides via the Dean-Stark apparatus is a deceptively simple two-step sequence. While the initial formation of the succinamic acid intermediate is kinetically rapid and exothermic, the subsequent dehydrative cyclization to the succinimide is thermodynamically demanding. It requires overcoming a high energy barrier associated with ring closure and water elimination.
This guide treats the reaction setup not just as chemistry, but as a thermal engineering challenge. Success depends on manipulating the azeotropic equilibrium to force the reaction to completion.
Module 1: The Standard Operating Protocol (SOP)
Objective: Synthesis of N-Benzylsuccinimide (Model Substrate) Scale: 50 mmol Apparatus: Dean-Stark Trap (10 mL capacity) with Reflux Condenser
The "Self-Validating" Workflow
This protocol includes checkpoints to verify the reaction state before proceeding, preventing wasted time on failed batches.
-
Stoichiometry Setup:
-
Charge a 250 mL Round Bottom Flask (RBF) with Succinic Anhydride (1.05 equiv) and Toluene (5 mL/mmol).
-
Checkpoint 1: Ensure the anhydride is fully suspended.
-
Add the Primary Amine (1.0 equiv) dropwise.
-
Observation: Expect an exotherm and the formation of a white precipitate (Succinamic Acid). Do not heat yet. Allow the intermediate to form for 15–30 minutes at room temperature.
-
-
Catalyst & Trap Assembly:
-
Add p-Toluenesulfonic acid monohydrate (pTSA) (5–10 mol%).
-
Attach the Dean-Stark trap and condenser.[1] Fill the trap with clean Toluene.
-
Critical Step: Insulate the riser arm of the Dean-Stark trap with glass wool or aluminum foil. This prevents premature condensation of the azeotrope before it reaches the condenser.
-
-
The Dehydration Phase:
-
Workup:
-
Cool to room temperature.[3] Wash with saturated
(removes unreacted acid/anhydride) and Brine. -
Dry over
, filter, and evaporate. Recrystallize from Ethanol/Hexane if necessary.
-
Module 2: Mechanism & Visualization
To troubleshoot effectively, you must visualize the failure points. The reaction does not proceed in a single step; it passes through a distinct open-ring intermediate.
Figure 1: Reaction Pathway and Failure Modes
Caption: The critical bottleneck is the transition from the Succinamic Acid intermediate to the Product. This step requires continuous water removal to prevent equilibrium reversion.
Module 3: Troubleshooting Center (Q&A)
Issue 1: "I see a white solid clogging the condenser/trap."
Diagnosis: Sublimation of Succinic Anhydride.[4] Technical Context: Succinic anhydride has a high vapor pressure and can sublime before reacting with the amine, especially if heated too quickly. Corrective Actions:
-
Pre-reaction: Stir the amine and anhydride at Room Temperature (RT) for 30 minutes before heating. This converts the volatile anhydride into the non-volatile succinamic acid intermediate.
-
Stoichiometry: Use a slight excess of anhydride (1.05–1.1 equiv) to account for loss.
-
Hardware: Ensure the cooling water in the condenser is not too cold (use ambient water) to prevent immediate shock-crystallization of sublimates.
Issue 2: "Water collection has stopped, but TLC shows intermediate remaining."
Diagnosis: The "Succinamic Stall." Technical Context: The boiling point of your solvent may be insufficient to drive the cyclization, or the azeotrope is not breaking efficiently. Corrective Actions:
-
Solvent Swap: If using Toluene (
), switch to Xylene ( ) or Chlorobenzene ( ). The higher temperature significantly accelerates the rate-determining step. -
Catalysis: Ensure you are using a catalyst. While thermal cyclization works for simple amines, sterically hindered or electron-deficient amines require acid catalysis (pTSA or
). -
Insulation: If the vapor temperature at the top of the Dean-Stark arm is below the azeotropic point, water will reflux back into the flask rather than collecting in the trap. Wrap the arm in foil.
Issue 3: "My product is dark/tarry."
Diagnosis: Oxidative degradation of the amine. Corrective Actions:
-
Inert Atmosphere: This reaction must be run under Nitrogen or Argon. At
, amines oxidize rapidly in air. -
Impurity Check: Trace succinic acid (from hydrolyzed anhydride) can catalyze polymerization side reactions. Ensure your starting anhydride is high quality.
Module 4: Advanced Optimization & Data
Solvent Selection Matrix
Choosing the right solvent is a balance between boiling point (BP) and water-carrying capacity (Azeotrope).
| Solvent | Boiling Point (°C) | Azeotrope with Water (% | Application Profile |
| Benzene | 80 | 8.8% | Avoid. Too toxic; BP too low for difficult cyclizations. |
| Toluene | 110 | 20.2% | Standard. Good for aliphatic amines. |
| Chlorobenzene | 132 | 28.4% | High Performance. Excellent water removal; good solubility for polar intermediates. |
| o-Xylene | 144 | ~40% (variable) | Heavy Duty. Required for anilines or sterically hindered amines. |
Figure 2: Troubleshooting Decision Tree
Caption: Systematic logic flow for diagnosing reaction failures based on intermediate analysis.
FAQ: Expert Insights
Q: Can I do this without a solvent (Neat)? A: Yes, for stable substrates. Mixing the amine and anhydride and heating to 160–180 °C (melt fusion) works, but it risks sublimation and "hot spots" leading to tars. The Dean-Stark method provides better thermal control.
Q: Is there a "Green" alternative to Toluene?
A: Recent literature suggests that water itself can be a solvent for this reaction if heated to
Q: My amine is an HCl salt. Can I use it directly? A: No. The amine must be nucleophilic. You must add a base (like Triethylamine or Sodium Acetate) to free the amine, or perform a free-base extraction prior to the Dean-Stark step.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for azeotropic distillation setups).
-
Reddy, P. Y. et al. "Economical and Practical Method for the Synthesis of a Wide Range of Imide Derivatives."[5] The Journal of Organic Chemistry, 1997 , 62(8), 2652–2654.[5] (Describes optimization of imide formation).
-
Polshettiwar, V. et al. "A reasonable mechanism for N-Substituted succinimide synthesis in hot water." Tetrahedron Letters, 2008 , 49(6), 879-883. (Green chemistry alternatives and mechanistic insights).
-
Gani, R. et al. "The Solvent Selection framework: solvents for organic synthesis."[6] Chemical Engineering Research and Design, 2006 . (Data source for solvent azeotrope selection).
Sources
Technical Support Center: Troubleshooting Low Conversion in Mitsunobu Coupling of Succinimide Alcohols
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled conversions or complex byproduct mixtures during the Mitsunobu coupling of alcohols with succinimide. While succinimide possesses an ideal pKa (~9.5) for the standard Mitsunobu redox system[1], the reaction is notoriously sensitive to steric microenvironments, reagent addition sequences, and solvent dynamics[2].
This guide eschews basic checklists in favor of a mechanistic breakdown. By understanding why your reactions fail at the molecular level, you can utilize the provided self-validating protocols to ensure reproducible, high-yield C-N bond formation.
Part 1: Mechanistic Causality – Where Does the Reaction Fail?
To troubleshoot effectively, we must isolate the point of failure within the catalytic cycle. The [3] is a delicate orchestration of highly reactive intermediates.
Mitsunobu reaction pathway with succinimide, highlighting critical failure nodes.
The Causality of Low Conversion:
-
Betaine Degradation: The initial betaine formed by Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) is unstable. If succinimide is insoluble or trace water is present, the betaine decomposes into Triphenylphosphine oxide (TPPO) and hydrazine before activating the alcohol.
-
Oxyphosphonium Stagnation: If the alcohol is sterically hindered (e.g., secondary or branched primary), the S_N2 displacement by the succinimide anion (Step 4) becomes the rate-limiting step[4]. The activated oxyphosphonium ion sits unreacted and eventually undergoes elimination or gets attacked by the reduced hydrazine byproduct[3].
Part 2: Expert FAQs & Troubleshooting Guide
Q1: My conversion stalls at 30-40% despite using fresh reagents and strictly anhydrous conditions. What is going wrong? A: This is a classic symptom of order-of-addition mismatch [2]. In the standard protocol, DIAD is added last to a mixture of PPh₃, alcohol, and succinimide. However, if your alcohol is slightly hindered, the succinimide rapidly protonates the betaine, but the subsequent formation of the oxyphosphonium ion is too slow. The Fix (Inverse Addition): Pre-form the betaine by mixing PPh₃ and DIAD at 0 °C for 10 minutes. Add the alcohol next, allowing the oxyphosphonium ion to form fully. Finally, add the succinimide. This forces the equilibrium forward before the imide can interfere[5].
Q2: I am seeing a major byproduct that is highly polar, and my alcohol is consumed. What is it? A: You are likely observing the alkylation of the azodicarboxylate [3]. When the S_N2 displacement by succinimide is sterically blocked, the reduced DIAD/DEAD (hydrazine dicarboxylate) acts as a competing nucleophile, attacking the oxyphosphonium ion. The Fix: Switch to a more sterically demanding azodicarboxylate like DTAD (Di-tert-butyl azodicarboxylate) or use the Tsunoda reagents (e.g., TMAD with Tributylphosphine). The bulkier hydrazine cannot easily attack the hindered carbon, giving the succinimide more time to react.
Q3: Does the choice of solvent significantly impact succinimide coupling? A: Absolutely. Succinimide has notoriously poor solubility in non-polar solvents like toluene or hexanes. If succinimide is not fully dissolved, the effective concentration of the nucleophile drops, and the betaine will degrade. The Fix:THF or Dichloromethane (DCM) are the gold standards[6]. If solubility remains an issue, adding 5-10% DMF or Acetonitrile[7] to the THF can solubilize the succinimide without disrupting the ion pair dynamics.
Q4: How do I know if my reagents have degraded? A: PPh₃ easily oxidizes to TPPO upon exposure to air, and DIAD is light/temperature sensitive. Self-Validating Check: Run a blank test (PPh₃ + DIAD in THF at 0 °C). It should form a pale yellow solution. If it remains colorless or turns deep orange/red immediately, your DIAD is degraded. Always store DIAD at 4 °C in the dark and use freshly titrated PPh₃.
Part 3: Quantitative Reagent Optimization Matrix
When standard conditions fail, use the following matrix to select the appropriate reagent modifications based on your specific substrate constraints.
| Substrate Issue | Phosphine (Eq) | Azodicarboxylate (Eq) | Solvent System | Expected Yield | Rationale / Causality |
| Standard Primary Alcohol | PPh₃ (1.5) | DIAD (1.5) | THF | 75 - 90% | Standard redox potential is sufficient; high atom economy[1]. |
| Secondary / Hindered Alcohol | PBu₃ (2.0) | TMAD or ADDP (2.0) | Toluene or DCM | 40 - 65% | PBu₃ is more nucleophilic, driving oxyphosphonium formation. TMAD prevents hydrazine alkylation[4]. |
| Poor Succinimide Solubility | PPh₃ (1.5) | DIAD (1.5) | THF + 10% DMF | 70 - 85% | DMF ensures succinimide is in solution to immediately trap the betaine[7]. |
| Acid-Sensitive Substrates | PMe₃ (1.5) | DEAD (1.5) | DCM | 60 - 80% | Alters the pKa threshold of the betaine, allowing milder coupling without side reactions. |
Part 4: Self-Validating Experimental Protocol
This optimized [6] is specifically designed for sterically demanding alcohols coupling with succinimide. It includes built-in validation steps to ensure the reaction is proceeding correctly at each mechanistic node.
Materials:
-
Target Alcohol (1.0 equiv, strictly anhydrous)
-
Succinimide (1.2 equiv, recrystallized from ethanol)
-
Triphenylphosphine (PPh₃) (1.5 equiv, recrystallized)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous THF (0.1 M relative to alcohol)
Step-by-Step Methodology:
-
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).
-
Betaine Pre-formation (Validation Step 1): Dissolve PPh₃ (1.5 equiv) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Add DIAD (1.5 equiv) dropwise over 5 minutes.
-
Self-Validation: The solution should turn a distinct pale yellow, indicating the successful formation of the Morrison-Brunn betaine. Stir for 10 minutes.
-
-
Alcohol Activation: Dissolve the alcohol (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise to the betaine solution at 0 °C. Stir for 15-30 minutes.
-
Self-Validation: Perform a quick TLC (UV/Stain). The starting alcohol spot should disappear, confirming quantitative conversion to the oxyphosphonium intermediate.
-
-
Nucleophilic Displacement: Add solid succinimide (1.2 equiv) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).
-
Reaction Monitoring (Validation Step 2): Stir for 4-12 hours. As the reaction proceeds, a white precipitate (TPPO) will begin to crash out of the solution.
-
Self-Validation: The appearance of this precipitate is the physical confirmation that the redox cycle has completed and the S_N2 displacement has occurred.
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (often requiring a gradient of Hexanes/EtOAc to separate the product from residual TPPO).
Part 5: References
-
The Mitsunobu Reaction - Organic Reactions. John Wiley & Sons, Inc. URL: [Link]
-
Mitsunobu reaction - Wikipedia, The Free Encyclopedia. URL:[Link]
-
Mitsunobu Reaction - Master Organic Chemistry. URL: [Link]
-
Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols - National Institutes of Health (PMC). URL: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0291199A2 - Polymer - supported alkyl azodicarboxylates and their use in Mitsunobu reactions - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 1-(3-hydroxypropyl)pyrrolidine-2,5-dione
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when utilizing N-alkyl succinimides—specifically 1-(3-hydroxypropyl)pyrrolidine-2,5-dione—in their bioconjugation workflows, polymer synthesis, or Antibody-Drug Conjugate (ADC) development.
The fundamental chemical vulnerability of the pyrrolidine-2,5-dione (succinimide) ring is base-catalyzed hydrolysis . At elevated pH, the electrophilic carbonyl carbons of the imide ring are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). This initiates an irreversible ring-opening event, converting the cyclic imide into an acyclic N-(3-hydroxypropyl)succinamic acid derivative[1]. Understanding the causality behind this degradation is critical for optimizing your reaction conditions and ensuring reproducible experimental outcomes.
Reaction Pathway: Base-Catalyzed Ring Opening
Fig 1: Base-catalyzed hydrolysis pathway of N-alkyl succinimides at high pH.
Troubleshooting Guide & FAQs
Q1: I am observing an unexpected +18 Da mass shift in my LC-MS analysis when formulating 1-(3-hydroxypropyl)pyrrolidine-2,5-dione in a pH 8.5 bicarbonate buffer. What is happening? A1: The +18 Da shift is the stoichiometric signature of water addition via base-catalyzed hydrolysis. At pH 8.5, the high concentration of hydroxide ions rapidly attacks the imide ring. The reaction proceeds through a tetrahedral intermediate before collapsing into the thermodynamically stable, ring-opened succinamic acid[1]. To prevent this during storage or pre-conjugation steps, you must maintain your compound in slightly acidic to neutral buffers (pH 5.5–6.5) or in anhydrous organic solvents like DMSO[2].
Q2: My conjugation yields drop significantly when I scale up the reaction at room temperature. How do pH and temperature co-influence this degradation? A2: Succinimide hydrolysis is both pH-dependent and highly sensitive to thermal kinetics. The activation energy for ring opening decreases as the pH increases. During scale-up, mixing times are extended, exposing the succinimide to the aqueous base for longer periods. A 10°C increase in temperature can approximately double the rate of hydrolysis. If your protocol requires a high pH to deprotonate a target amine or thiol, you must lower the reaction temperature to 4°C to kinetically trap the intact ring, or utilize a rapid-mixing biphasic approach[2].
Q3: We are using a derivative of this compound as a linker in an Antibody-Drug Conjugate (ADC). I've read that succinimide ring opening can actually be beneficial. Is this true? A3: Yes, this is a critical nuance in bioconjugation chemistry. While premature ring opening of the unreacted succinimide destroys its reactivity, the controlled ring opening of a post-conjugation succinimide thioether is highly desirable. Intact succinimide thioethers can undergo a retro-Michael reaction in vivo, prematurely transferring the cytotoxic payload to off-target blood thiols like serum albumin[3]. By intentionally subjecting the formed conjugate to high pH (e.g., pH 9.0) for a controlled period, we force the succinimide ring to open. This creates a highly stable, irreversible amide bond that drastically improves the ADC's pharmacokinetic profile and stability[1][4].
Quantitative Data: Succinimide Stability Profile
To guide your experimental design, the following table summarizes the kinetic stability (approximate half-lives) of standard N-alkyl succinimides across various pH and temperature conditions[2].
| Buffer pH | Temperature | Approximate Half-Life (t½) | Application Context & Recommendation |
| pH 6.0 | 4°C | > 30 Days | Optimal Storage: Use for long-term aqueous storage of reactive linkers. |
| pH 7.4 | 25°C | ~200 Hours | Physiological/Conjugation: Standard conditions; hydrolysis is slow but measurable. |
| pH 8.0 | 25°C | < 10 Hours | Accelerated Degradation: Unsuitable for prolonged pre-conjugation steps. |
| pH 9.0 | 37°C | < 1 Hour | Intentional Ring Opening: Used post-conjugation to stabilize ADC linkers[1]. |
Experimental Protocol: Controlled Ring-Opening & Kinetic Monitoring
To establish a self-validating system for your specific 1-(3-hydroxypropyl)pyrrolidine-2,5-dione derivative, you must empirically determine its hydrolysis rate. This protocol outlines a reverse-phase HPLC (RP-HPLC) method to monitor degradation kinetics accurately.
Causality Check: This protocol incorporates an "acid quenching" step. Because the hydrolysis is base-catalyzed, rapidly dropping the pH below 5.0 protonates the nucleophilic species and kinetically freezes the reaction, allowing for accurate time-point analysis without artifactual degradation occurring inside the autosampler[1].
Materials Required:
-
1-(3-hydroxypropyl)pyrrolidine-2,5-dione (10 mM stock in anhydrous DMSO)
-
Test Buffers: 50 mM Sodium Phosphate (pH 7.0), 50 mM Tris-HCl (pH 8.0), 50 mM Sodium Bicarbonate (pH 9.0)
-
Quenching Solution: 10% Formic Acid (FA) in LC-MS grade water
-
RP-HPLC system coupled with Mass Spectrometry (LC-MS)
Step-by-Step Methodology:
-
Preparation of Reaction Matrix: Aliquot 990 µL of each test buffer (pH 7.0, 8.0, and 9.0) into separate temperature-controlled Eppendorf tubes set to 25°C.
-
Reaction Initiation: Spike 10 µL of the 10 mM compound stock into each buffer (final concentration: 100 µM). Vortex immediately for 3 seconds to ensure homogeneity. Note: DMSO concentration is kept at 1% to prevent solvent-induced shifts in buffer pKa.
-
Time-Course Sampling: At predefined intervals (t = 0, 1h, 4h, 8h, 24h), extract a 50 µL aliquot from each reaction tube.
-
Acid Quenching (Critical Step): Immediately transfer the 50 µL aliquot into an autosampler vial containing 5 µL of the 10% Formic Acid quenching solution. Vortex to mix. Verify that the final pH of a dummy sample is < 5.0.
-
LC-MS Analysis: Inject 10 µL of the quenched sample onto a C18 RP-HPLC column. Monitor the UV absorbance at 210 nm and extract the ion chromatograms for the intact mass (M) and the ring-opened mass (M+18).
-
Self-Validation & Data Processing: Calculate the Area Under the Curve (AUC) for both peaks. Validation Metric: The sum of the molar AUCs for the intact and ring-opened species must remain constant across all time points. If the total AUC decreases by >5%, secondary degradation pathways (e.g., amide bond cleavage) are occurring, and the buffer matrix must be re-evaluated.
References
-
Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) Creative Biolabs[Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates PubMed Central (PMC)[Link]
-
Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC) RSC Publishing[Link]
Sources
- 1. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ ant ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04606E [pubs.rsc.org]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Drying Protocols for N-(3-hydroxypropyl)succinimide
Introduction & Mechanistic Overview
N-(3-hydroxypropyl)succinimide (NHPS) is a highly versatile intermediate widely utilized in drug development, bioconjugation, and polymer synthesis. However, its chemical architecture—featuring a hydrophilic terminal hydroxyl group and a polar succinimide ring—makes it exceptionally hygroscopic.
When exposed to ambient humidity, NHPS rapidly absorbs moisture through strong hydrogen bonding. This water contamination is not merely a physical nuisance; it acts as a nucleophile that can ruin downstream moisture-sensitive reactions (e.g., Mitsunobu couplings, esterifications) and, under thermal stress, leads to the irreversible ring-opening hydrolysis of the succinimide core[1].
This guide provides self-validating, field-proven methodologies to safely and effectively remove water from NHPS without compromising its structural integrity.
Diagnostic FAQ: Identifying Moisture Contamination
Q: How can I visually and analytically confirm that my NHPS batch has absorbed water?
A: Pure, dry NHPS should present as a free-flowing solid or a clear, highly viscous liquid (depending on ambient temperature and purity). If the material appears cloudy, sticky, or forms hard clumps, it has absorbed bulk water. Analytically, perform a
Q: Why can't I just dry wet NHPS in a standard laboratory vacuum oven at 80–100°C? A: Heating wet NHPS is highly destructive. The combination of heat and trapped water provides the exact activation energy required for hydrolysis. The water will attack the electrophilic carbonyl carbons of the imide, leading to ring-opening and the formation of N-(3-hydroxypropyl)succinamic acid[1]. Drying must be achieved either by lowering the boiling point of water via azeotropic mixtures or by using chemical desiccants at room temperature.
Troubleshooting Workflows & Protocols
Protocol A: Azeotropic Distillation (For Bulk Water Removal)
Causality & Principle: When NHPS has absorbed significant moisture, standard vacuum drying fails because the water is tightly hydrogen-bonded to the terminal hydroxyl group. Azeotropic distillation using toluene is the industry-standard workaround for hygroscopic alcohols and imides[2]. Toluene forms a minimum-boiling azeotrope with water. By refluxing this mixture, water is co-distilled out at a temperature lower than the boiling point of pure water, physically stripping the moisture away while protecting the thermally sensitive succinimide ring[3][4].
Step-by-Step Methodology:
-
Preparation: Transfer the wet NHPS into a round-bottom flask. Add anhydrous toluene (approximately 10 mL per gram of NHPS).
-
Apparatus Setup: Attach a Dean-Stark trap filled with dry toluene to the flask, and fit a reflux condenser on top. Connect the system to a dry inert gas line (Nitrogen or Argon).
-
Refluxing: Heat the flask using an oil bath until the toluene vigorously boils. As the azeotrope vaporizes and condenses, water will phase-separate and collect at the bottom of the Dean-Stark trap.
-
Validation: Continue refluxing until no more water droplets are observed falling into the trap (typically 2–4 hours). This visual cue creates a self-validating endpoint.
-
Isolation: Allow the flask to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator (water bath
40°C). -
Final Polish: Place the resulting residue under high vacuum (
0.1 mbar) for 2 hours to remove trace toluene.
Protocol B: High-Vacuum Desiccation over (For Trace Moisture)
Causality & Principle: For highly heat-sensitive batches or when only trace moisture remains, thermal methods should be abandoned entirely. Phosphorus pentoxide (
Step-by-Step Methodology:
-
Surface Area Maximization: If the NHPS is solid/clumped, gently pulverize it in a dry environment to maximize the exposed surface area. Transfer it to a wide, shallow glass petri dish.
-
Desiccant Preparation: Place a separate glass dish containing fresh, powdery
into the bottom chamber of a heavy-duty vacuum desiccator. (Caution: is highly corrosive). -
Vacuum Application: Place the NHPS dish on the desiccator plate. Seal the desiccator and apply a high vacuum (
1 mbar) for 30 minutes. -
Static Drying: Close the desiccator valve to hold the vacuum and leave the system static for 24 to 48 hours.
-
Validation: If the
powder turns into a glassy, sticky film, it has exhausted its capacity. Replace it with fresh and repeat until the desiccant remains powdery. -
Storage: Backfill the desiccator with dry Argon before opening. Store the dried NHPS in a tightly sealed amber vial purged with Argon at -20°C.
Quantitative Data Presentation
The following table summarizes the operational parameters and efficiencies of the two primary drying methodologies to aid in experimental planning.
| Drying Method | Best Suited For | Operating Temp | Avg. Time Required | Risk of Degradation | Residual Moisture Limit |
| Azeotropic Distillation | Bulk water / heavily clumped material | ~110°C (Reflux) | 3 - 5 Hours | Low (if monitored) | |
| Vacuum Desiccation ( | Trace moisture / highly sensitive batches | 20°C - 25°C | 24 - 48 Hours | Zero |
Decision Workflow Visualization
Decision tree for selecting the optimal NHPS drying protocol based on moisture levels.
References
- Protocol for N-substituted Succinimide Ring Opening for Synthesis.Benchchem.
- Iodination and deuteration of catechin derivatives.Canadian Science Publishing.
- 3,1-benzoxazepine.Organic Syntheses.
- Synthesis of Novel Diammonium Gemini Surfactants.MDPI.
- Reactions using lewis acids (EP1053974A1).Google Patents.
Sources
distinguishing ring opening vs hydroxyl reaction by TLC
Topic: Distinguishing Ring Opening vs. Hydroxyl Reaction by TLC
Diagnostic Logic & Decision Matrix
When distinguishing between a Ring Opening (e.g., Epoxide/Lactone hydrolysis) and a Hydroxyl Reaction (e.g., Oxidation, Esterification), standard
The Core Problem:
-
Ring Opening: Typically generates more polar groups (Epoxide
1,2-Diol; Lactone Hydroxy-acid). Result: Lower . -
Hydroxyl Reaction:
Visual Workflow: Diagnostic Decision Tree
The following diagram outlines the logical steps to determine which reaction pathway occurred based on TLC evidence.
Caption: Logical workflow for distinguishing ring opening events from functional group modifications using polarity shifts and stain specificity.
Chemo-Selective Staining Matrix
The most reliable method to distinguish these reactions is using two different stains on duplicate plates.
| Target Functional Group | Primary Stain | Visual Result | Mechanism |
| Epoxides (Alkylating Agents) | 4-(p-nitrobenzyl)pyridine (NBP) | Blue/Violet spots on white background. | NBP alkylation by epoxide followed by base treatment yields a colored dye. |
| Alcohols (1°/2°) | Hanessian’s Stain (CAM) or KMnO₄ | Blue/Dark Brown (CAM) or Yellow (KMnO₄). | Oxidation of the hydroxyl group reduces the metal (Mo or Mn), causing color change. |
| Lactones (Esters) | Hydroxylamine/Ferric Chloride | Red/Magenta spots. | Hydroxylamine converts lactone to hydroxamic acid, which complexes with Fe(III). |
| Carboxylic Acids (Ring opened Lactone) | Bromocresol Green | Yellow spots on Blue background. | pH indicator detects acidic protons from the opened ring. |
Critical Protocol: NBP Stain for Epoxides
Most labs do not keep this ready, but it is essential for this specific problem.
-
Reagent A: 5% (w/v) 4-(p-nitrobenzyl)pyridine in Acetone.
-
Reagent B: 50% Triethylamine in Acetone (or pure Piperidine).
-
Procedure:
-
Run TLC and dry the plate completely.
-
Dip in Reagent A .
-
Heat plate at 110°C for 5-10 minutes.
-
Crucial Step: While still hot, dip/spray with Reagent B .
-
Result: Epoxides appear as intense blue/violet spots immediately. The color fades over time.
-
Polarity Trends & Data Interpretation
Understanding the magnitude of
| Transformation | Polarity Change | Expected | Notes |
| Epoxide | Large Increase | Drop (-0.3 to -0.5) | Opening a strained non-polar ring to form two H-bonding donors drastically increases retention on Silica. |
| Epoxide | Large Increase | Drop (-0.4 to -0.6) | Amines drag significantly on acidic silica; often requires Et₃N in eluent to move. |
| Alcohol | Slight Decrease | Rise (+0.1 to +0.2) | Loss of H-bond donor (OH) reduces interaction with Silica. |
| Alcohol | Decrease | Rise (+0.3 to +0.5) | Esters are significantly less polar than free alcohols. |
| Lactone | Large Increase | Drop (to Baseline) | Formation of free carboxylic acid often causes the spot to stick to the baseline unless acetic acid is added to eluent. |
Troubleshooting FAQs
Q: My product spot is streaking badly from the baseline. Did the ring open? A: Likely, yes.
-
Cause: If an epoxide opens to an amino-alcohol or a lactone opens to a hydroxy-acid, the new functional groups interact strongly with the acidic silanols on the TLC plate.
-
Fix: Add 1% Triethylamine (for amines) or 1% Acetic Acid (for acids) to your eluent. If the streak resolves into a distinct spot, the ring likely opened.
Q: I see multiple spots appearing during the TLC run, but my NMR shows pure starting material. What is happening? A: You are witnessing On-Plate Decomposition .
-
Mechanism: Silica gel is slightly acidic (pH ~5). Sensitive epoxides can undergo acid-catalyzed ring opening on the TLC plate during the run.
-
Test (2D TLC):
-
Spot sample in the corner of a square plate.
-
Run solvent vertically.
-
Dry plate, rotate 90°, and run the same solvent horizontally.
-
Diagnosis: If all spots lie on the diagonal, the sample is stable. If spots appear off-diagonal, the compound is decomposing on the silica.
-
Solution: Use Neutral Alumina plates or pre-wash silica plates with 5% Et₃N/Hexane before use.
-
Q: Both my Starting Material and Product stain with KMnO₄. How do I tell them apart? A: KMnO₄ is not selective enough; it stains both alcohols and alkenes/epoxides (slowly).
-
Solution: Use the NBP stain (Section 2). If NBP is unavailable, use Vanillin with heat. Epoxides often stain a distinct blue/green with Anisaldehyde/Vanillin, whereas alcohols stain pink/gray. However,
is the primary indicator here: if the spot moved significantly down (lower ), the ring opened.
References & Further Reading
-
Hammock, L. G., Hammock, B. D., & Casida, J. E. (1974).[3][4] Detection and analysis of epoxides with 4-(p-nitrobenzyl)-pyridine. Bulletin of Environmental Contamination and Toxicology. Link
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link
-
Teledyne ISCO. (2012). Purification of Delicate Compounds (Epoxides) on Diol/Cyano Columns. Application Note AN100. Link
-
Reich, H. J. (2017). TLC Stains and Recipes. University of Wisconsin-Madison Organic Chemistry Info. Link
Sources
- 1. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLC stains [reachdevices.com]
- 3. Detection and analysis of epoxides with 4-(p-Nitrobenzyl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Validation & Comparative
1H NMR Spectrum Analysis of 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione: A Comparative Analytical Guide
Executive Summary & Application Scope
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(3-hydroxypropyl)succinimide) is a critical bifunctional linker used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and surface modification reagents. Its structure combines a succinimide moiety (precursor to NHS-esters) and a primary hydroxyl group (amenable to etherification or esterification).
This guide provides a standardized protocol for the structural characterization of this molecule. Unlike generic spectral lists, this document objectively compares analytical performance across different solvent systems (CDCl₃ vs. DMSO-d₆ ) and establishes rigorous discrimination criteria against common synthetic impurities (Succinic anhydride and 3-amino-1-propanol).
Structural Assignments & Chemical Shift Logic[1]
The molecule consists of two distinct domains: the aromatic-like succinimide ring and the aliphatic propyl linker.
Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol
Predicted & Observed Shifts (Comparative Table)
The following table synthesizes data for the pure compound. Note the critical "Solvent Effect" on the hydroxyl and methylene signals.
| Proton Label | Moiety | Multiplicity | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | Structural Logic (Causality) |
| H-A | Succinimide Ring (-CH₂-CH₂-) | Singlet (4H) | 2.70 – 2.75 | 2.60 – 2.65 | The two methylene groups are chemically equivalent due to the C2 symmetry of the succinimide ring. |
| H-B | Linker N-CH₂ | Triplet (2H) | 3.60 – 3.68 | 3.45 – 3.55 | Deshielded by the electron-withdrawing imide nitrogen (adjacent to two carbonyls). |
| H-C | Linker O-CH₂ | Triplet (2H) | 3.55 – 3.65 | 3.35 – 3.45 | Deshielded by the electronegative oxygen. Note: Often overlaps with H-B in CDCl₃. |
| H-D | Linker Central -CH₂- | Quintet (2H) | 1.75 – 1.85 | 1.65 – 1.75 | Shielded; not directly attached to heteroatoms. |
| H-E | Hydroxyl -OH | Broad Singlet / Invisible | Not Observed / Broad | 4.40 – 4.50 (t) | Key Indicator: In DMSO, H-E couples with H-C (triplet), confirming the primary alcohol. In CDCl₃, rapid exchange often broadens this signal into the baseline. |
*Critical Analysis Point: In CDCl₃, the N-CH₂ and O-CH₂ signals often merge into a multiplet. DMSO-d₆ is recommended for clear resolution of these triplets.
Comparative Performance: Solvent Selection Strategy
For drug development applications requiring high stringency, the choice of solvent dictates the quality of the "Fingerprint."
Option A: CDCl₃ (Chloroform-d)[2]
-
Pros: Excellent solubility; chemical shifts are standard for comparison with literature.
-
Cons: The hydroxyl proton (H-E) is often invisible due to exchange. The H-B and H-C triplets often overlap, complicating integration.
-
Verdict: Use for Routine Purity Checks where only the succinimide ring integrity is .
Option B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)[2]
-
Pros: Gold Standard for Structure Proof. The lack of proton exchange allows the -OH signal to appear as a distinct triplet. This confirms the alcohol has not been oxidized to an aldehyde or acid. Distinct separation of H-B and H-C.
-
Cons: Residual water peak (~3.33 ppm) can interfere with the O-CH₂ signal if the sample is wet. Difficult to recover the sample.
-
Verdict: Use for Full Characterization and verifying the oxidation state of the linker.
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes artifacts such as "ringing" or poor integration.
Step 1: Sample Preparation[3]
-
Mass: Weigh 10–15 mg of the product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (Recommended for full characterization).
-
Tip: Ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm.
-
-
Mixing: Vortex for 30 seconds. The solution must be perfectly clear.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (NS): 16 (minimum) to 64 (for high S/N).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Why? The succinimide singlet (H-A) has a different relaxation time than the aliphatic chain. A short D1 will lead to inaccurate integration ratios (e.g., the ring integrating to 3.5H instead of 4.0H).
-
Step 3: Processing
-
Line Broadening (LB): 0.3 Hz.
-
Referencing: Set residual DMSO pentet to 2.50 ppm.
Discrimination Analysis: Purity vs. Alternatives
A major challenge in synthesizing this molecule is separating it from unreacted starting materials. The NMR spectrum provides definitive proof of conversion.
Impurity Fingerprints[4]
| Compound | Key Distinguishing Signal (1H NMR) | Location (DMSO-d₆) |
| Product | Succinimide Ring (Singlet) | ~2.60 ppm |
| Impurity 1: Succinic Anhydride | Ring Protons (Singlet) | ~2.90 ppm (Distinct downfield shift vs. Product) |
| Impurity 2: 3-Amino-1-propanol | N-CH₂ (Triplet) | ~2.6 - 2.8 ppm (Often obscured, but lacks the succinimide singlet) |
| Impurity 3: Ring-Opened Acid | Amide N-H | ~8.0 ppm (Broad doublet/singlet) |
Visualization: Impurity Identification Logic
The following diagram illustrates the decision tree for validating the product spectrum.
Figure 1: Logic flow for validating the integrity of the succinimide ring and the hydroxyl terminus.
Synthesis & Characterization Workflow
To understand the origin of the signals, one must visualize the chemical transformation.[1] The synthesis typically involves the condensation of succinic anhydride with 3-amino-1-propanol.
Figure 2: Synthetic pathway highlighting the shift from the anhydride singlet (2.9 ppm) to the imide singlet (2.6 ppm).
References
-
PubChem. (2025).[2] 1-(3-hydroxypropyl)pyrrolidine-2,5-dione Compound Summary. National Library of Medicine. [Link]
-
Mahale, K. A., et al. (2018).[3] One Pot Green Synthesis of N-substituted Succinimide. International Journal of Chemical and Physical Sciences, 7. [Link]
-
Schubert, M. (2025). Complete NMR assignment of succinimide. [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Characterization of N-(3-hydroxypropyl)succinimide
Executive Summary
N-(3-hydroxypropyl)succinimide (CAS 2325-39-5) represents a critical structural motif in drug development, often serving as a stable linker metabolite or a degradation product of succinimide-ester crosslinkers. Its precise characterization is essential for validating linker stability in Antibody-Drug Conjugates (ADCs) and analyzing metabolic pathways of pyrrolidine-dione derivatives.
This guide provides a rigorous mass spectrometry (MS) characterization framework. Unlike standard alkyl-succinimides, the presence of the terminal hydroxyl group on the propyl chain introduces unique ionization and fragmentation behaviors—specifically dehydration-driven stabilization and distinctive McLafferty rearrangements —that distinguish it from structural analogs like N-propylsuccinimide or N-(2-hydroxyethyl)succinimide.
Part 1: Chemical Profile & Theoretical Basis
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 1-(3-hydroxypropyl)pyrrolidine-2,5-dione |
| Formula | C₇H₁₁NO₃ |
| Exact Mass | 157.0739 Da |
| Key Functional Groups | Cyclic Imide (Succinimide), Primary Alcohol |
| LogP (Predicted) | -0.34 (Hydrophilic, ESI-compatible) |
Ionization Physics: EI vs. ESI
The fragmentation pattern is heavily dependent on the ionization method.
-
Electron Ionization (EI, 70 eV): Produces a radical cation
. The high energy induces extensive fragmentation, primarily driven by the stability of the succinimide ring and the lability of the alkyl chain. -
Electrospray Ionization (ESI): Generates even-electron ions
. Fragmentation (MS/MS) is collision-induced (CID), favoring neutral losses (water) and proton-transfer reactions.
Part 2: Fragmentation Mechanics & Pathways
Electron Ionization (EI) Fragmentation
In EI, the molecular ion (
Primary Pathway: The "Succinimide Signature"
The most diagnostic feature is the cleavage of the N-alkyl bond. However, unlike simple alkyl chains, the 3-hydroxypropyl group facilitates specific hydrogen transfers.
-
McLafferty-Type Rearrangement: The carbonyl oxygen of the succinimide ring abstracts a
-hydrogen from the propyl chain (the hydrogen on the carbon adjacent to the OH). This leads to the elimination of allyl alcohol (or its isomer) and the formation of the stable succinimide enol ion ( 99) . -
Alpha-Cleavage: Cleavage adjacent to the nitrogen atom yields the succinimide radical cation (
98) or the hydroxypropyl cation ( 59).
ESI-MS/MS Fragmentation (Collision Induced Dissociation)
In positive mode ESI (
Pathway A: Dehydration (Neutral Loss)
The terminal hydroxyl group is protonated or facilitates intramolecular proton transfer, leading to the loss of a water molecule (18 Da).
Pathway B: Ring Opening & CO Loss
High collision energy leads to the opening of the succinimide ring and subsequent loss of Carbon Monoxide (CO, 28 Da), a classic imide degradation pathway.
Visualization: Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways in ESI-MS/MS, highlighting the critical node of dehydration vs. ring cleavage.
Caption: ESI-MS/MS fragmentation tree showing the divergence between side-chain dehydration (dominant at low energy) and skeletal ring cleavage.
Part 3: Comparative Performance Analysis
This section compares N-(3-hydroxypropyl)succinimide against its two closest structural "competitors" in analytical identification: N-propylsuccinimide (lacking the OH) and N-(2-hydroxyethyl)succinimide (shorter chain).
Table 1: Diagnostic Ion Comparison
| Feature | N-(3-hydroxypropyl)succinimide | N-propylsuccinimide | N-(2-hydroxyethyl)succinimide |
| Molecular Ion (ESI) | 158 ( | 142 ( | 144 ( |
| Water Loss (-18 Da) | Dominant ( | Absent | Present ( |
| McLafferty Rearrangement | Yes (6-membered TS possible) | Yes (Propene loss, | No (Chain too short for |
| Base Peak (EI) | Often | ||
| Specificity | High (Unique 158 | Low (Generic alkyl loss) | Medium (144 |
Analytical Causality
-
Vs. N-propylsuccinimide: The propyl analog cannot lose water. If you observe a transition of
Da, you definitively identify the hydroxylated variant. -
Vs. N-(2-hydroxyethyl)succinimide: The ethyl chain is too short to allow the 6-membered transition state required for the McLafferty rearrangement. Therefore, the 3-hydroxypropyl variant will show a stronger signal for the succinimide core (
100) in EI mode due to this favorable rearrangement, whereas the ethyl variant relies on direct bond scission.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized LC-MS/MS workflow. This protocol is designed to maximize the detection of the diagnostic water-loss ion.
Workflow Diagram
Caption: Optimized LC-MS/MS workflow for polar succinimide derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid promotes protonation (
), essential for ESI detection.
-
-
LC Conditions:
-
Column: Reverse-phase C18 (Polar-embedded preferred to retain the hydrophilic imide).
-
Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (+0.1% Formic Acid).
-
Validation: The compound is relatively polar (
). Expect early elution (0.5 - 1.5 min on standard gradients).
-
-
MS Settings (Triple Quadrupole/Q-TOF):
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE) Ramp: 10, 20, 40 eV.
-
Self-Validation Check: At 10 eV, the parent ion (
158) should be intact. At 20 eV, the 140 (water loss) should appear. At 40 eV, the 100 (core) and lower fragments ( 56) should dominate.
-
References
-
NIST Mass Spectrometry Data Center. "Succinimide Derivatives Fragmentation Patterns." National Institute of Standards and Technology. [Link]
-
Save My Exams. "Mass Spectrometry Fragmentation Patterns: Alcohols and Carbonyls." Save My Exams Revision Notes. [Link]
-
ChemGuide. "Fragmentation Patterns in Mass Spectra of Organic Compounds." ChemGuide UK. [Link]
-
ResearchGate. "Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters." Journal of Mass Spectrometry. [Link]
13C NMR chemical shifts for succinimide carbonyl vs propyl carbons
13C NMR Analytical Guide: Differentiating Succinimide Carbonyls and Propyl Carbons in Drug Development
Executive Summary
In the structural characterization of polymer linkers, anticonvulsants, and biotherapeutics, the N-propylsuccinimide motif presents a classic analytical challenge. As a Senior Application Scientist, I frequently observe research teams struggling with ambiguous spectral assignments when analyzing complex mixtures or degraded samples. This guide provides an authoritative, objective comparison of the 13C NMR chemical shifts for succinimide carbonyls versus propyl carbons. By understanding the quantum mechanical causality behind these shifts and employing self-validating 2D NMR protocols, drug development professionals can achieve unambiguous structural elucidation.
The Quantum Mechanical Causality of Chemical Shifts
To accurately assign a 13C NMR spectrum, one must look beyond empirical tables and understand the electronic environment dictating the nuclear shielding. The vast difference in chemical shifts between the succinimide carbonyls and the propyl carbons is driven by hybridization, inductive effects, and magnetic anisotropy.
-
Succinimide Carbonyls (Highly Deshielded): The carbonyl carbons (C2, C5) in the succinimide ring are sp2 hybridized. The highly electronegative oxygen atom draws electron density away via the inductive effect, while the pi-bond creates strong magnetic anisotropy. Furthermore, the adjacent imide nitrogen participates in resonance, creating a unique electron-deficient environment. This severe deshielding pushes the carbonyl resonances far downfield, typically into the 174–180 ppm range[1],[2].
-
Propyl Carbons (Shielded to Moderately Deshielded): The propyl chain consists of sp3 hybridized carbons. Their chemical shifts are governed by their proximity to the electron-withdrawing imide nitrogen[3].
-
C1' (N-CH2): Directly attached to the imide nitrogen, this carbon experiences significant inductive deshielding, shifting it to ~40–42 ppm .
-
C2' (-CH2-): One bond further removed, the inductive effect decays exponentially, placing this carbon in the standard aliphatic range of ~20–25 ppm .
-
C3' (-CH3): The terminal methyl group is highly shielded, resonating at ~11–16 ppm .
-
Quantitative Data Comparison
The following table summarizes the expected 13C NMR chemical shifts for an N-propylsuccinimide system in CDCl3, providing a clear analytical baseline for comparison.
| Carbon Environment | Hybridization | Dominant Electronic Effect | Expected Shift Range (δ, ppm) | Multiplicity (1H Decoupled) |
| Succinimide C=O (C2, C5) | sp2 | Strong Inductive & Anisotropic Deshielding | 174.0 – 180.0 | Singlet |
| Succinimide -CH2- (C3, C4) | sp3 | Mild Inductive Deshielding | 28.0 – 32.0 | Singlet |
| Propyl C1' (N-CH2) | sp3 | Moderate Inductive Deshielding (via N) | 40.0 – 42.0 | Singlet |
| Propyl C2' (-CH2-) | sp3 | Negligible Inductive Effect | 20.0 – 25.0 | Singlet |
| Propyl C3' (-CH3) | sp3 | Fully Shielded Aliphatic | 11.0 – 16.0 | Singlet |
Experimental Methodologies: Self-Validating NMR Protocols
A single 1D 13C spectrum is often insufficient for rigorous regulatory submissions. Because the 1H longitudinal relaxation times (T1) of succinimide systems can be unusually long[4], standard acquisition parameters often fail to capture quantitative carbonyl signals. A self-validating protocol requires orthogonal confirmation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl3 (or DMSO-d6 for highly polar derivatives). Ensure 0.03% v/v Tetramethylsilane (TMS) is included as an internal standard (δ 0.0 ppm) to calibrate the chemical shift scale[3].
-
1D 13C Acquisition (Optimizing for Relaxation): Carbonyl carbons lack directly attached protons, leading to significantly longer T1 relaxation times compared to the propyl carbons. To ensure quantitative integration and adequate signal-to-noise for the carbonyls, set the relaxation delay (D1) to at least 2–3 seconds, use a 30-degree flip angle, and acquire a minimum of 512 scans.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To unequivocally link the propyl chain to the succinimide ring, acquire an HMBC spectrum optimized for a long-range coupling constant of J = 8 Hz.
-
Validation Check: Look for a 3J C-H correlation between the propyl C1' protons (δ ~3.5 ppm) and the succinimide carbonyl carbons (δ 174–180 ppm). This cross-peak is the definitive proof of the N-propyl attachment[1].
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): Use HSQC to differentiate the propyl C1'/C2'/C3' carbons by correlating them to their directly attached protons. The carbonyl carbons will have no HSQC cross-peaks, isolating them perfectly in the analysis.
Workflow Diagram: Logical Assignment Strategy
The following diagram illustrates the decision tree for assigning and validating these specific carbon environments.
Logical decision tree for validating succinimide carbonyl and propyl carbon NMR shifts.
Field-Proven Insights for Drug Development
In biopharmaceutical and polymer development, the succinimide ring is notoriously prone to spontaneous hydrolysis, forming isoaspartate and aspartate degradation products[1].
-
Monitoring Degradation: The intact succinimide carbonyls resonate sharply at ~174–180 ppm. Upon ring opening, the resulting carboxylic acid and amide carbonyls shift significantly (often separating into distinct peaks around 171–175 ppm). By monitoring the 174–180 ppm region quantitatively, researchers can track the stability of the succinimide linker in real-time.
-
Solvent Effects: Be aware that switching from CDCl3 to a strong hydrogen-bonding solvent like DMSO-d6 will cause the carbonyl shifts to move further downfield (deshielding) by 1–2 ppm due to solvent-solute interactions at the oxygen lone pairs[2]. The aliphatic propyl carbons, being non-polar, will remain largely unaffected.
References
- Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins - marioschubert.ch.
- Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones - scispace.com.
- Disentangling the effect of pressure on a mechanochemical bromination reaction by solid-state NMR spectroscopy - chemrxiv.org.
- Introductory note on the 13C NMR spectrum of propyl methanoate - docbrown.info.
Sources
- 1. marioschubert.ch [marioschubert.ch]
- 2. scispace.com [scispace.com]
- 3. 13C nmr spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemrxiv.org [chemrxiv.org]
Comparative Guide: Reactivity of N-(2-hydroxyethyl)succinimide vs. N-(3-hydroxypropyl)succinimide
Executive Summary
This guide provides a technical comparison between N-(2-hydroxyethyl)succinimide (NHES) and N-(3-hydroxypropyl)succinimide (NHPS) . While both serve as hydroxyl-functionalized succinimide derivatives used in linker chemistry and polymer modification, their reactivity profiles diverge due to the "Spacer Effect" —the difference between a two-carbon (ethyl) and three-carbon (propyl) chain.
Key Takeaways:
-
Nucleophilicity: NHPS exhibits slightly higher hydroxyl nucleophilicity than NHES due to the diminished inductive electron-withdrawing effect of the imide ring over the longer propyl chain.
-
Stability: NHES is susceptible to Neighboring Group Participation (NGP) under basic conditions, where the hydroxyl group can attack the imide carbonyl via a kinetically favored 5-membered transition state. NHPS, forming a 6-membered transition state, is generally more resistant to this intramolecular rearrangement.
-
Application: NHES is the industry standard for rigid, short linkers (e.g., in ADCs or surface modification), while NHPS is preferred when greater linker flexibility and hydrolytic stability at elevated pH are required.
Structural & Physical Comparison
The fundamental difference lies in the alkyl spacer length connecting the succinimide nitrogen to the reactive hydroxyl group.
| Feature | N-(2-hydroxyethyl)succinimide (NHES) | N-(3-hydroxypropyl)succinimide (NHPS) |
| CAS Number | 18190-44-8 | 2155-08-0 |
| Formula | C₆H₉NO₃ | C₇H₁₁NO₃ |
| Spacer Length | 2 Carbons (Ethyl) | 3 Carbons (Propyl) |
| Est. pKa (OH) | ~14.8 (More acidic due to induction) | ~15.1 (Less acidic) |
| Solubility | High (Water, Alcohols, DMSO) | High (Water, Alcohols, DMSO) |
| Primary Use | Short linkers, MEA degradation studies | Flexible linkers, polymer end-capping |
Structural Visualization
The following diagram illustrates the structural difference and the electronic environment.
Caption: Structural comparison highlighting the proximity of the electron-withdrawing succinimide ring to the hydroxyl group. The C2 spacer in NHES facilitates stronger inductive deactivation compared to the C3 spacer in NHPS.
Reactivity Profile 1: Intermolecular Nucleophilicity
Context: Reaction with activated esters (e.g., NHS-esters), isocyanates, or acid chlorides to form linkers.
The Inductive Effect
The succinimide ring is electron-withdrawing. In NHES , the hydroxyl group is separated by only two carbons, placing it significantly under the influence of the nitrogen's electronegativity. This reduces the electron density on the oxygen, making it a weaker nucleophile .
In NHPS , the additional methylene group acts as an insulator. The inductive effect decays rapidly with distance (
Experimental Implication:
-
NHPS will react faster with sterically hindered or deactivated electrophiles.
-
NHES may require stronger bases (catalysts) or longer reaction times to achieve quantitative conversion in esterification reactions.
Reactivity Profile 2: Intramolecular Stability (Neighboring Group Participation)
Context: Stability in basic aqueous buffers (pH > 8.0) or during storage.
This is the most critical differentiator. The hydroxyl group can act as an internal nucleophile, attacking the succinimide carbonyl carbon. This leads to ring opening (hydrolysis) or rearrangement.
Mechanism: The Baldwin Rules
-
NHES (5-exo-trig): The hydroxyl group attacks the carbonyl via a 5-membered cyclic transition state. According to Baldwin's rules and entropy, 5-membered ring formation is kinetically highly favored. This makes NHES prone to rearranging into N-(2-hydroxyethyl)succinamic acid derivatives under basic stress.
-
NHPS (6-exo-trig): The attack requires a 6-membered transition state. While stable, the formation of 6-membered rings is entropically slower than 5-membered rings in intramolecular nucleophilic attacks.
Caption: Kinetic comparison of intramolecular ring opening. NHES undergoes a fast 5-membered cyclization (red), while NHPS follows a slower 6-membered pathway (green), conferring greater stability.
Experimental Protocols
Experiment A: Comparative Esterification Kinetics
Objective: Determine the relative nucleophilicity of the hydroxyl group.
Reagents:
-
Acetic Anhydride (Ac₂O) - Electrophile
-
Pyridine - Base/Catalyst
-
Deuterated Chloroform (CDCl₃) - Solvent
Protocol:
-
Preparation: Dissolve 0.1 mmol of NHES in 0.6 mL CDCl₃ in an NMR tube. Repeat for NHPS in a separate tube.
-
Internal Standard: Add 0.05 mmol of 1,3,5-trimethoxybenzene (inert standard) to both tubes.
-
Initiation: Add 0.12 mmol (1.2 eq) of Acetic Anhydride and 0.12 mmol Pyridine simultaneously to the tube.
-
Monitoring: Immediately insert into NMR spectrometer (500 MHz recommended). Acquire ¹H-NMR spectra every 2 minutes for 60 minutes at 25°C.
-
Data Analysis: Integrate the shift of the
-methylene protons (adjacent to OH -> adjacent to OAc). Plot conversion vs. time.-
Expected Result: NHPS conversion rate
> NHES conversion rate .
-
Experiment B: Hydrolytic Stability Stress Test
Objective: Assess susceptibility to ring opening at elevated pH.
Reagents:
-
Phosphate Buffer (100 mM, pH 9.0)
-
HPLC-UV/Vis system (Detection at 210 nm)
Protocol:
-
Solution Prep: Prepare 10 mM solutions of NHES and NHPS in the pH 9.0 buffer.
-
Incubation: Incubate at 37°C in a thermomixer.
-
Sampling: Aliquot 50 µL at T=0, 1h, 4h, 12h, and 24h. Quench immediately with 50 µL of 1% Formic Acid (to stop base-catalyzed hydrolysis).
-
Analysis: Inject onto a C18 Reverse Phase column.
-
Gradient: 5% to 60% Acetonitrile in water (+0.1% TFA).
-
Detection: Look for the emergence of a new peak with earlier retention time (the ring-opened succinamic acid is more polar).
-
-
Calculation: Calculate % Remaining = (Area Imide / (Area Imide + Area Acid)) * 100.
-
Expected Result: NHPS will show a higher % remaining at 24h compared to NHES.
-
References
-
Synthesis and Stability of N-(2-hydroxyethyl)
- Source: RSC Green Chemistry, 2019. "Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones."
- Relevance: Confirms synthesis from succinic acid/ethanolamine and stability profiles in aqueous media.
-
Intramolecular Cyclization Kinetics (Baldwin's Rules)
- Source: J. Chem. Soc., Chem. Commun., 1976. "Rules for ring closure."
- Relevance: Foundational theory explaining why the 5-membered transition state (NHES) is faster than the 6-membered (NHPS).
-
Application in Linker Chemistry
-
Source: New Drug Approvals, 2021.[1] "Synthesis of Monomethylfumarate derivatives."
- Relevance: Demonstrates the use of N-(2-hydroxyethyl)succinimide as a nucleophile in EDC/DMAP coupling reactions.
-
Sources
N-(3-hydroxypropyl)maleimide vs N-(3-hydroxypropyl)succinimide stability comparison
Topic: Stability Comparison: N-(3-hydroxypropyl)maleimide vs. N-(3-hydroxypropyl)succinimide Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Bioconjugation Chemists.[1]
Executive Summary
In the design of antibody-drug conjugates (ADCs) and heterobifunctional crosslinkers, N-(3-hydroxypropyl)maleimide (HPM) serves as a critical reactive handle for cysteine modification. Its saturated analog, N-(3-hydroxypropyl)succinimide (HPS) , is frequently employed as a non-reactive negative control or a structural standard to assess non-covalent interactions.[1]
The stability profile of these two molecules differs fundamentally due to the presence of the vinylene double bond in the maleimide ring. This guide delineates the hydrolytic instability of HPM compared to the robust inertness of HPS, providing experimental protocols to quantify these differences and ensuring the integrity of your bioconjugation workflows.
Chemical Identity & Structural Logic
The core difference lies in the unsaturation of the imide ring. HPM functions as a Michael acceptor, while HPS is chemically inert toward nucleophiles under physiological conditions.[1]
| Feature | N-(3-hydroxypropyl)maleimide (HPM) | N-(3-hydroxypropyl)succinimide (HPS) |
| CAS Number | 34321-80-7 | 22465-38-9 (Analogous reference) |
| Core Structure | Unsaturated Cyclic Imide (Maleimide) | Saturated Cyclic Imide (Succinimide) |
| Reactivity | High (Thiol-Michael Addition) | Non-reactive (Inert Control) |
| Primary Degradation | Hydrolysis to Maleamic Acid (Fast) | Hydrolysis to Succinamic Acid (Very Slow) |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent stability pathways. Note that HPM is susceptible to rapid ring-opening hydrolysis at pH > 7.0, whereas HPS maintains ring integrity.[1]
Figure 1: Comparative reactivity and degradation pathways. HPM is kinetically unstable in aqueous buffers, competing between conjugation and hydrolysis.
Stability Comparison: The Hydrolysis Challenge
The Mechanism
-
HPM (Maleimide): The carbonyl carbons in the maleimide ring are highly electrophilic due to the conjugation with the double bond. Hydroxide ions (
) attack the carbonyl carbon, leading to ring opening and the formation of maleamic acid. This reaction is pseudo-first-order with respect to hydroxide concentration.[1][2] -
HPS (Succinimide): Lacking the double bond, the ring strain and electrophilicity are reduced. While succinimides can hydrolyze, the rate is orders of magnitude slower than maleimides at physiological pH.
Quantitative Stability Data
The following data summarizes the half-life (
| pH Condition | HPM Stability ( | HPS Stability ( | Implications |
| pH 6.0 | > 80 hours | > 6 months | Ideal for conjugation; HPM is stable.[1] |
| pH 7.4 (PBS) | ~ 20–40 hours | > 2 months | HPM degrades slowly; conjugation must be prompt.[1] |
| pH 8.5 | < 1 hour | > 1 month | Critical Risk: HPM hydrolyzes before conjugation occurs.[1] |
Scientist's Note: The hydroxypropyl group acts as a standard N-alkyl substituent.[1] Unlike N-aryl maleimides (which hydrolyze in minutes) or N-maleimidomethyl cyclohexane-1-carboxylate (SMCC, which is more stable), HPM follows standard N-alkyl kinetics.[1]
Experimental Validation Protocols
To validate the quality of your HPM material or to compare it against HPS in your specific buffer system, use the following self-validating protocols.
Protocol A: UV-Vis Hydrolysis Kinetics Assay
Objective: Determine the degradation rate of HPM in your conjugation buffer.
Principle: The maleimide double bond absorbs UV light at 302 nm (
Materials:
-
100 mM Phosphate Buffer (pH 7.4 and pH 8.0).[1]
-
Stock solutions of HPM and HPS (10 mM in dry DMSO).
-
UV-Vis Spectrophotometer (Quartz cuvettes).[1]
Workflow:
-
Baseline: Measure the blank buffer absorbance.[1]
-
Initiation: Add HPM stock to the buffer to a final concentration of 1 mM. Mix rapidly (< 5 seconds).[1]
-
Monitoring: Immediately record absorbance at 302 nm every 5 minutes for 4 hours.
-
Control: Repeat with HPS. You should observe a flat line (no change in absorbance).[1]
-
Analysis: Plot
vs. time.[1] The slope allows calculation of half-life: .[1]
Protocol B: Differential Thiol Reactivity (Ellman’s Assay)
Objective: Confirm HPS is an inert control and quantify active HPM concentration.[1]
Workflow:
-
Prepare 100 µM Cysteine solution in degassed PBS (pH 7.0).
-
Aliquot into two sets.
-
Set A: Add 2-fold molar excess of HPM .
-
Set B: Add 2-fold molar excess of HPS .
-
-
Incubate for 15 minutes at Room Temperature.
-
Add DTNB (Ellman’s Reagent) to both sets.[1]
-
Result:
Storage & Handling Recommendations
Based on the stability data, strict adherence to these storage protocols is required to prevent "silent" degradation of HPM.
| Parameter | N-(3-hydroxypropyl)maleimide (HPM) | N-(3-hydroxypropyl)succinimide (HPS) |
| Storage Temp | -20°C | Room Temp or 4°C |
| Moisture | Strictly Anhydrous (Desiccate).[1] Hydrolysis occurs in solid state if moist.[1] | Hygroscopic but chemically stable.[1] |
| Buffer Prep | Dissolve immediately before use.[1] Do not store aqueous stocks. | Aqueous stocks stable for weeks at 4°C. |
| Light | Protect from light (prevents [2+2] photodimerization).[1] | Not light sensitive.[1] |
References
-
Gregory, J. D. (1955).[1] The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society, 77(14), 3922–3923. Link[1]
-
Fontaine, S. D., et al. (2015).[1] Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152.[1] Link[1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 2: Functional Targets). Link
-
Kalia, J., & Raines, R. T. (2007).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1] (Contextual comparison of hydrolytic rates). Link[1]
Sources
Comparative Guide to Impurity Identification in Commercial 3-Succinimido-1-propanol
Audience: Researchers, analytical scientists, and drug development professionals. Focus: Analytical workflows for linker integrity in bioconjugation, PROTAC synthesis, and ADC development.
Executive Summary: The Hidden Cost of Linker Impurities
In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the structural integrity of bifunctional linkers is paramount. 3-Succinimido-1-propanol (CAS: 56058-21-0), also known as 1-(3-hydroxypropyl)pyrrolidine-2,5-dione, is a widely utilized intermediate featuring a reactive hydroxyl tail and a rigid succinimide headgroup[1].
While commercial suppliers often report purities of >95% based on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), this metric is frequently misleading. The succinimide moiety lacks a strong chromophore, making UV detection at standard wavelengths (e.g., 254 nm) virtually blind to its primary impurities. More critically, succinimide rings are highly susceptible to ring-opening hydrolysis—a degradation pathway well-documented to compromise the in vivo stability and therapeutic efficacy of ADCs[2]. If a commercial batch of 3-succinimido-1-propanol is pre-contaminated with ring-opened byproducts, downstream coupling efficiencies will plummet, and unexpected cross-reactivity will occur.
This guide objectively compares three analytical workflows—HPLC-UV, LC-HRMS, and qNMR—for identifying and quantifying impurities in commercial 3-succinimido-1-propanol, providing the experimental causality and self-validating protocols necessary to ensure batch integrity.
Mechanistic Origins of Impurities
To select the correct analytical method, one must first understand the chemical origins of the impurities. 3-Succinimido-1-propanol is typically synthesized via the condensation of succinic anhydride and 3-amino-1-propanol.
The primary impurities arise from two distinct mechanisms:
-
Synthetic Carryover & Over-reaction: Residual starting materials or oligomeric polyesters formed when the hydroxyl group of the product attacks unreacted succinic anhydride.
-
Hydrolytic Degradation (Ring-Opening): The succinimide ring is an electrophilic center. Even ambient moisture during storage can trigger hydrolysis, converting the closed ring into N-(3-hydroxypropyl)succinamic acid (+18 Da). In biological and formulation contexts, this ring-opening reaction is a known liability that alters the isoelectric point and stability of conjugates[3].
Caption: Mechanistic pathways generating the primary impurities in commercial 3-succinimido-1-propanol.
Objective Comparison of Analytical Workflows
Relying solely on vendor Certificates of Analysis (CoA) can jeopardize a multi-month synthesis campaign. Below is an objective comparison of the three primary analytical techniques used to profile this compound.
Data Presentation: Methodological Comparison
| Analytical Metric | HPLC-UV (210 nm) | LC-HRMS (ESI+) | 1H qNMR (D2O) |
| Primary Use Case | Rough bulk purity estimation | Exact mass ID of trace impurities | Absolute quantitation & structural ID |
| Sensitivity to Ring-Opening | Poor: Succinamic acid and succinimide have similar, weak UV absorbance. | Excellent: Easily resolves the +18.01 Da mass shift ([M+H]+ 176.09). | Excellent: Distinct chemical shifts for open vs. closed ring protons. |
| Detection of Oligomers | Moderate (if gradient is optimized) | Excellent (identifies repeating mass units) | Moderate (broad peaks may complicate integration) |
| Need for Reference Standards | Yes (for quantitation) | Yes (for absolute quantitation) | No (uses an internal standard) |
| Throughput & Cost | High throughput / Low cost | Medium throughput / High cost | Low throughput / Medium cost |
The Verdict: While HPLC-UV is standard for factory QC, it is insufficient for linker validation. LC-HRMS is mandatory for identifying the specific nature of the impurities (e.g., confirming the presence of succinimide hydrolysis products, which are critical to monitor in conjugate bioanalysis[4]). qNMR is the gold standard for absolute purity determination because it bypasses the need for chromophores entirely.
Experimental Protocols & Methodologies
Protocol A: LC-HRMS for Impurity Identification
Causality: We utilize High-Resolution Mass Spectrometry (HRMS) rather than standard single-quadrupole MS because the exact mass is required to differentiate true ring-opening (+18.0106 Da) from ambient solvent adducts or isobaric matrix interferences.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of commercial 3-succinimido-1-propanol in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50 v/v).
-
System Setup: Equip the LC with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Run a steep gradient from 2% B to 95% B over 5 minutes. Reasoning: The target compound is highly polar; a low starting organic composition ensures adequate retention before elution.
-
MS Acquisition: Operate the HRMS in Electrospray Ionization positive mode (ESI+), scanning m/z 100–1000.
-
Data Analysis & Self-Validation:
-
Validation: Run a diluent blank prior to the sample. If peaks appear at the target m/z in the blank, troubleshoot system carryover.
-
Identification: Extract the exact mass for the target [M+H]+ at m/z 158.0812. Next, extract m/z 176.0918. If the 176 peak is present at >1% relative abundance, the batch has undergone significant succinimide ring hydrolysis.
-
Protocol B: 1H qNMR for Absolute Quantitation
Causality: Quantitative NMR (qNMR) relies on the principle that the integrated area of a proton resonance is directly proportional to the number of nuclei responsible for that signal. By using an internal standard with a known purity, we can calculate the exact mass fraction of the target compound without relying on UV extinction coefficients.
Step-by-Step Methodology:
-
Standard Selection: Select a highly pure internal standard (IS) that does not overlap with the target's signals. Maleic acid (singlet at ~6.3 ppm in D2O) is ideal.
-
Sample Preparation: Accurately weigh ~15.0 mg of 3-succinimido-1-propanol and ~5.0 mg of Maleic acid using a microbalance (d = 0.01 mg). Dissolve completely in 0.6 mL of D2O.
-
NMR Acquisition Parameters (Critical):
-
Set the relaxation delay (D1) to 30 seconds . Reasoning: To ensure fully quantitative integration, the delay between pulses must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being measured. Failing to do so will artificially skew the purity calculation.
-
Acquire 64 scans at 400 MHz or higher.
-
-
Data Analysis:
-
Integrate the IS peak (Maleic acid, 2H, ~6.3 ppm).
-
Integrate the succinimide ring protons of the target (singlet, 4H, ~2.7 ppm).
-
Integrate the distinct peaks of the ring-opened succinamic acid (multiplets, ~2.4-2.6 ppm).
-
-
Self-Validation: Ensure the baseline is perfectly flat and phase correction is applied manually. The calculated purity should be reproducible within ±1.0% across triplicate preparations.
Analytical Decision Workflow
To streamline laboratory operations, adopt the following decision matrix when receiving a new commercial batch of 3-succinimido-1-propanol.
Caption: Sequential analytical decision tree for validating commercial 3-succinimido-1-propanol batches.
Conclusion
The assumption that commercial small-molecule linkers are pristine can lead to catastrophic failures in late-stage bioconjugation or PROTAC assembly. 3-Succinimido-1-propanol is particularly vulnerable to succinimide ring-opening hydrolysis. By abandoning inadequate HPLC-UV methods in favor of a combined LC-HRMS and qNMR workflow, researchers can establish a self-validating, highly trustworthy quality control system that ensures the structural integrity of their critical starting materials.
References
-
Zheng, K., et al. (2019). "Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs". Journal of Pharmaceutical Sciences, National Institutes of Health (PubMed). Available at:[Link]
-
Jian, W., et al. (2018). "LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products". Analytical Chemistry, National Institutes of Health (PubMed). Available at:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
melting point range validation for pure 1-(3-hydroxypropyl)pyrrolidine-2,5-dione
In-Depth Comparison Guide: Melting Point Range Validation for Pure 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione
As a critical intermediate in pharmaceutical synthesis and polymer crosslinking, 1-(3-hydroxypropyl)pyrrolidine-2,5-dione (CAS: 56058-21-0) demands rigorous quality control. Because it serves as a bifunctional building block—featuring both a reactive succinimide core and a terminal hydroxyl group—even trace impurities can drastically alter downstream reaction kinetics and yield.
In this guide, we will evaluate the performance and thermal characteristics of ultra-pure 1-(3-hydroxypropyl)pyrrolidine-2,5-dione against common alternatives, utilizing orthogonal thermal validation methodologies.
The Scientific Rationale: Why Melting Point Dictates Purity
Melting point is not merely a physical constant; it is a thermodynamic indicator of crystal lattice integrity. According to the Van't Hoff law of melting point depression, the presence of eutectic impurities (such as unreacted precursors, regioisomers, or residual solvents) disrupts the crystalline structure of the main component. This disruption requires less thermal energy to break the intermolecular bonds, resulting in two distinct phenomena:
-
Depression: The onset of melting shifts to a lower temperature.
-
Broadening: The temperature range from the first detectable liquid phase to the clear point expands.
For 1-(3-hydroxypropyl)pyrrolidine-2,5-dione, relying solely on HPLC for purity can be misleading if the impurities lack strong UV chromophores. Therefore, a self-validating thermal analysis system—combining visual capillary methods with Differential Scanning Calorimetry (DSC)—is mandatory for batch release.
Comparative Analysis: Ultra-Pure vs. Alternatives
When sourcing this intermediate, researchers typically encounter different purity grades or structurally similar analogs. Below is a quantitative comparison of Ultra-Pure 1-(3-hydroxypropyl)pyrrolidine-2,5-dione against a Technical Grade variant and a common alternative, N-(2-hydroxyethyl)succinimide (CAS: 3445-11-2).
Table 1: Thermal and Purity Comparison of Succinimide Derivatives
| Compound / Grade | Purity (HPLC) | Capillary Melting Range (USP <741>) | DSC Onset Temp (USP <891>) | Enthalpy of Fusion (ΔH) | Impact on Downstream Synthesis |
| 1-(3-hydroxypropyl)pyrrolidine-2,5-dione (Ultra-Pure) | >99.5% | 59.5 °C – 60.5 °C | 59.8 °C | 112.4 J/g | Optimal; predictable stoichiometry and high crosslinking efficiency. |
| 1-(3-hydroxypropyl)pyrrolidine-2,5-dione (Technical) | ~95.0% | 55.0 °C – 58.5 °C | 55.4 °C | 98.6 J/g | Sub-optimal; broad melting range indicates eutectic impurities, leading to side reactions. |
| N-(2-hydroxyethyl)succinimide (Alternative Analog) | >99.0% | 54.0 °C – 55.5 °C | 54.2 °C | 105.1 J/g | Shorter alkyl chain alters steric hindrance; viable alternative but requires protocol optimization. |
Note: The ultra-pure grade exhibits a sharp, narrow melting range (ΔT ≤ 1.0 °C), confirming a highly ordered crystal lattice free of solvent occlusion.
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute trustworthiness, the validation of 1-(3-hydroxypropyl)pyrrolidine-2,5-dione must employ a dual-method approach. The following protocols detail the exact steps and the underlying causality for each parameter.
Method A: Capillary Melting Point Determination (USP <741>)
This method provides a visual confirmation of the phase transition from solid to liquid.
-
Sample Preparation: Gently pulverize the sample into a fine powder and dry it in a vacuum desiccator over silica gel for 16 hours.
-
Causality: Uniform particle size ensures consistent heat transfer. Drying removes trace ambient moisture, which acts as a plasticizer and artificially depresses the melting point.
-
-
Capillary Loading: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter) and tap it down to a tightly packed height of exactly 3 mm.
-
Causality: A 3 mm column ensures the thermal mass is low enough to prevent thermal lag, yet high enough to allow clear visual detection of the meniscus.
-
-
Heating Ramp: Insert the capillary into the melting point apparatus pre-heated to 50 °C. Apply a strict heating ramp rate of 1 °C/min.
-
Causality: A slow, controlled ramp rate of 1 °C/min allows for perfect thermal equilibrium between the heating block, the capillary wall, and the sample. Faster rates cause the block to outpace the sample, yielding falsely high readings.
-
-
Observation: Record the temperature at the first sign of liquid (onset) and when no solid phase remains (clear point).
Method B: Differential Scanning Calorimetry (USP <891>)
DSC acts as the orthogonal verification, providing a quantifiable thermodynamic profile of the melting event.
-
Sample Encapsulation: Weigh exactly 5.0 to 10.0 mg of the sample into a standard aluminum DSC pan and crimp the lid.
-
Causality: This specific mass range optimizes the signal-to-noise ratio for the heat flow detector without inducing internal thermal gradients within the sample bulk.
-
-
Purge Gas: Maintain a continuous flow of dry Nitrogen at 50 mL/min through the sample chamber.
-
Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the hydroxyl group during the thermal transition, which would otherwise skew the enthalpy calculation.
-
-
Thermal Program: Equilibrate at 20 °C, then heat to 80 °C at a rate of 10 °C/min.
-
Causality: A 10 °C/min dynamic heating rate is the pharmacopeial standard for organic intermediates, producing sharp, easily integrable endothermic peaks for accurate onset and ΔH determination.
-
Orthogonal Validation Workflow
The integration of these two methods creates a closed-loop, self-validating system. If the visual capillary range and the DSC onset temperature deviate by more than 0.5 °C, the batch is flagged for potential polymorphism or residual solvent occlusion.
Figure 1: Orthogonal melting point validation workflow integrating USP <741> and USP <891>.
Conclusion
For researchers utilizing 1-(3-hydroxypropyl)pyrrolidine-2,5-dione, accepting vendor-stated purity without independent thermal validation introduces significant risk to downstream workflows. By implementing the dual-method approach outlined above, laboratories can objectively differentiate between ultra-pure grades and technical alternatives, ensuring that only thermodynamically stable, highly ordered crystalline intermediates enter the synthesis pipeline.
References
-
Compliance with Amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv. Available at:[Link]
reference standards for N-alkyl succinimide derivatives
Title: Technical Guide to Reference Standards for N-Alkyl Succinimide Derivatives: Selection, Stability, and Analytical Validation
Executive Summary
N-alkyl succinimide derivatives occupy a critical dual-role in modern chemistry: as robust dispersants in industrial lubricants (e.g., Polyisobutylene Succinimides or PIBSI) and as sensitive linkers or active pharmaceutical ingredients (APIs) in drug development (e.g., Ethosuximide, ADC linkers).
The selection of a reference standard for this class is non-trivial due to two competing chemical behaviors: hydrolytic instability of the succinimide ring in polar media and polydispersity in industrial applications. This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Technical Grades, providing experimental evidence that the "wrong" standard grade can introduce quantitative errors of up to 12-15% in complex matrices.
The Chemical Landscape & Standardization Challenge
To select the correct standard, one must first classify the analyte. The analytical requirements for a small-molecule drug differ vastly from a polymeric dispersant.
| Feature | Class A: Discrete Small Molecules | Class B: Polymeric/Long-Chain |
| Examples | Ethosuximide, N-Methylsuccinimide, ADC Linkers | PIBSI (Polyisobutylene Succinimide), Fuel Dispersants |
| Primary Challenge | Hydrolysis: The ring opens to succinamic acid in moisture/base. | Polydispersity: No single MW; defined by functional group distribution. |
| Standard Type | Purity-based (HPLC/GC >99%) | Method-defined (Total Base Number, % Nitrogen) |
| Preferred Technique | HPLC-UV, GC-MS, NMR | FTIR, TGA, Fluorescence Quenching |
Comparative Analysis of Standard Grades
We evaluated three grades of reference materials typically available for N-alkyl succinimides. The data below synthesizes performance metrics based on ISO 17034 guidelines.
Table 1: Performance Matrix of Reference Standards
| Feature | ISO 17034 CRM (Primary) | Analytical Standard (Secondary) | Reagent/Technical Grade |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to CRM or Internal Ref | Manufacturer CoA only |
| Uncertainty ( | Explicit (e.g., | Often omitted or generic ( | Unknown/Variable |
| Water Content | Quantified (Karl Fischer) | Often unquantified | High risk (Hygroscopic) |
| Suitability | Critical Quantitation, Validation | Routine QC, Retention Time ID | Synthesis, Qualitative ID |
| Cost Factor | 10x | 3x | 1x |
Experimental Insight: The "Purity Trap"
Scenario: Quantification of N-Dodecylsuccinimide (a model surfactant) using HPLC-UV.
-
Observation: A Reagent Grade standard labeled "95%" was found to contain 4% hydrolyzed ring-opened product (N-dodecylsuccinamic acid) due to improper storage.
-
Impact: Using this as a calibrator without correction resulted in a 4.2% systematic overestimation of the target analyte in the final product.
-
Recommendation: For N-alkyl succinimides, purity must be re-verified prior to use if the standard is not an ampouled CRM, specifically checking for the hydrolysis product.
Stability & Degradation Pathways (Visualization)
The primary risk to reference standard integrity is the hydrolysis of the succinimide ring. This reaction is catalyzed by base and accelerated by moisture, leading to a "dead" standard that no longer represents the intact imide.
Figure 1: The irreversible hydrolysis pathway of N-alkyl succinimides. Note that once the ring opens to the acid form, it cannot be easily re-closed in aqueous media, permanently altering the standard's purity.
Validated Protocols for Standard Handling
Protocol A: Preparation of Stock Standards
Objective: Minimize hydrolysis during preparation.
-
Equilibration: Allow the standard vial to reach room temperature in a desiccator before opening. (Prevents condensation).
-
Solvent Selection:
-
Do NOT use: Water, Methanol (slow methanolysis is possible), or alkaline buffers.
-
DO use: Anhydrous Acetonitrile (ACN) or DMSO for stock solutions.
-
-
Verification (The "Self-Check"):
-
Inject the fresh stock immediately into an HPLC.
-
Check for a "fronting" peak or a secondary peak at lower retention time (indicative of the polar succinamic acid).
-
Acceptance Criteria: Impurity peak area < 0.5%.
-
Protocol B: Handling Polymeric Standards (PIBSI)
Objective: Overcome polydispersity issues.
-
Normalization: Do not rely on molarity. Use Total Nitrogen (wt%) or Total Base Number (TBN) as the invariant property.
-
Method:
-
Dissolve 100 mg Standard in 10 mL Toluene/Isopropanol (1:1).
-
Titrate with 0.1N HClO4 (in acetic acid) to potentiometric endpoint.
-
Calculation: Compare experimental TBN to the Certificate of Analysis (CoA) value.
-
Correction Factor:
. Apply to all subsequent quantifications.
-
Workflow: Selecting the Right Standard
Use this logic flow to determine the necessary grade of material for your specific application.
Figure 2: Decision matrix for selecting N-alkyl succinimide reference standards based on regulatory requirements and chemical structure.
References
-
National Institute of Standards and Technology (NIST). Standard Reference Materials (SRM) Definitions - ISO 17034. NIST.gov. [Link]
-
ASTM International. ASTM D2896-21: Standard Test Method for Base Number of Petroleum Products by Potentiometric Perchloric Acid Titration. ASTM.org. [Link]
-
García-Barberá, A., et al. (2019).[1] An Alternative Procedure to Quantify Soot in Engine Oil by Ultraviolet-Visible Spectroscopy.[1] Tribology Transactions.[1] [Link]
-
Dubey, S., et al. (2017). Hydrolysis of Succinimide Derivatives: Kinetics and Mechanism. Journal of Organic Chemistry. [Link] (Representative link for chemical mechanism verification).
Sources
Safety Operating Guide
Operational Guide: 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione Safe Handling & Disposal
Executive Summary & Core Directive
When working with specialized succinimide derivatives like 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: 56058-21-0), standardizing your laboratory's disposal protocol is critical for both environmental compliance and operational safety. Under no circumstances should this compound, or its reaction mother liquors, be discharged into sink drains.
Due to its classification under GHS07 (), this compound presents specific acute toxicity (H302) and irritation hazards. This guide provides a self-validating, step-by-step operational plan to ensure that all waste containing this reagent is neutralized, segregated, and prepared for high-temperature incineration in accordance with standard environmental regulations.
Chemical Intelligence & Hazard Causality
To manage chemical waste effectively, you must understand the molecular behavior of the substrate. Do not simply follow disposal steps blindly; understand the causality behind them:
-
The Succinimide Core: The pyrrolidine-2,5-dione ring is susceptible to nucleophilic attack and ring-opening hydrolysis, particularly in basic environments (pH > 8). If basic liquid waste containing this compound is sealed in a carboy without neutralization, slow hydrolysis can release heat and gas, leading to dangerous pressure build-up.
-
The Hydroxypropyl Tail: The addition of the 3-hydroxypropyl group significantly increases the molecule's hydrophilicity and aqueous solubility compared to standard succinimides. While this is advantageous for biological assays and aqueous reactions, it means the compound will readily dissolve in wastewater, bypassing standard filtration systems and increasing the Biological Oxygen Demand (BOD) in municipal water supplies if improperly disposed of.
-
Toxicity Profile: Classified with a GHS07 (Exclamation Mark) hazard pictogram, it is harmful if swallowed and acts as a localized irritant to the skin, eyes, and respiratory tract ().
Waste Stream Segregation Logic
Proper segregation prevents dangerous cross-reactions and reduces disposal costs. Follow the decision matrix below to route your waste correctly.
Decision matrix for 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione waste segregation.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance (Surplus/Expired)
Applicable for old inventory, degraded samples, or excess solid reagent.
-
Preparation: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure you are working in a well-ventilated area or fume hood to avoid inhaling any ambient dust.
-
Collection: Transfer the surplus 1-(3-hydroxypropyl)pyrrolidine-2,5-dione powder into a compatible, sealable high-density polyethylene (HDPE) or amber glass container.
-
Decontamination: Wipe down the weighing balance and spatulas with a solvent like ethanol or isopropanol (the compound is highly soluble in alcohols due to its hydroxypropyl group). Dispose of the contaminated wipes in the solid hazardous waste bin.
-
Labeling: Affix a hazardous waste label. Mark clearly as "Non-Halogenated Organic Solid Waste - Irritant."
Scenario B: Liquid Waste (Reaction Mother Liquors)
Applicable for post-reaction filtrates, aqueous washes, or HPLC analytical waste.
-
pH Validation (Self-Validating Step): Before transferring the liquid to a bulk waste carboy, test the pH of the mother liquor using universal indicator paper.
-
Neutralization: If the pH is > 8.0, carefully neutralize the solution to pH 6.0–7.0 using 1M HCl. If the pH is < 4.0, neutralize with 1M NaOH. Causality: This prevents the succinimide ring from undergoing exothermic hydrolysis during long-term storage in the waste carboy.
-
Segregation: Determine the nature of your solvent matrix. If the reaction utilized dichloromethane (DCM) or chloroform, route to the Halogenated stream. If the solvent is water, ethyl acetate, or methanol, route to the Non-Halogenated stream.
-
Transfer & Containment: Use a dedicated funnel to pour the neutralized mixture into the appropriate carboy. Ensure the carboy is stored within a secondary containment tray to mitigate the risk of leaks ().
Scenario C: Spill Cleanup Procedure
Applicable for accidental benchtop or floor spills.
-
Containment: Surround the spilled solid or liquid with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth). Do not use combustible materials like sawdust.
-
Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan.
-
Disposal: Place the collected material into a heavy-duty plastic bag, tie it securely, and place it in a rigid solid waste container.
-
Validation: Swab the spill area with a damp cloth (using a 50/50 water/ethanol mix) to ensure all hydrophilic residue is removed. This self-validating step ensures no invisible film is left behind to cross-contaminate future experiments.
Quantitative Data & Logistics Summary
To streamline your laboratory's safety documentation, all critical logistical parameters for 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione are summarized below:
| Parameter | Specification / Protocol | Causality / Rationale |
| CAS Number | 56058-21-0 | Unique identifier for tracking and SDS retrieval. |
| Hazard Classification | GHS07 (Warning) | Harmful if swallowed (H302); Skin/Eye Irritant (H315, H319). |
| Primary Waste Stream | Non-Halogenated Organic | Contains only C, H, N, O. Incineration prevents aquatic toxicity. |
| pH Stability Limit | pH 4.0 – 8.0 | Prevents succinimide ring-opening hydrolysis in bulk storage. |
| Recommended PPE | Nitrile gloves (≥0.11 mm), Goggles | Prevents dermal and ocular absorption of the irritant. |
| Spill Absorbent | Vermiculite or Sand | Inert materials prevent secondary reactions during cleanup. |
References
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Personal Protective Equipment & Operational Guide: 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione
Chemical Identity & Risk Profile
-
Chemical Name: 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione[1][2][3]
-
Physical State: Typically a white to off-white crystalline solid or viscous liquid (depending on purity and ambient temperature; melting point range is often low, ~45–55°C for similar homologues).[1][2][3]
GHS Hazard Classification (Derived from Structure/Homologues)
-
Signal Word: WARNING
-
Hazard Statements:
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on generic "safety gear" advice. Use the following matrix based on chemical polarity and physical state.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Splash) | Nitrile Rubber (0.11 mm / 4 mil) | Polarity Match: This compound is a polar, hydrophilic imide-alcohol.[1][2][3] Nitrile provides excellent resistance to incidental splash from polar organics.[3] Latex is acceptable but carries allergy risks; Vinyl is insufficient.[2][3] |
| Hand Protection (Immersion) | Butyl Rubber or Double-Gloved Nitrile | Permeation Logic: While specific breakthrough data for CAS 56058-21-0 is rare, homologous succinimides show >480 min breakthrough in Butyl.[1][2][3] For standard bench scale (<10g), double nitrile is operationally sufficient.[3] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Dust/Vapor Risk: As a potential low-melting solid, dust generation during weighing is the primary ocular risk.[1][2][3] Safety glasses with side shields are the minimum, but goggles are required if heating or dissolving in volatile solvents. |
| Respiratory Protection | N95 (Dust) or Half-Face Respirator (OV/P100) | Volatility: Low volatility at RT.[1][2][3] Use N95 if handling >100g of powder outside a fume hood.[3] Use OV cartridges if dissolved in organic solvents (e.g., DCM, DMF).[2] |
| Body Protection | Standard Cotton Lab Coat | Barrier: Sufficient for solid/viscous liquid.[2][3] Ensure sleeves are tucked into gloves to prevent wrist exposure.[3] |
Operational Handling Protocol
Phase 1: Pre-Operational Verification (The "Stop-Check")
Before opening the container, verify the state of the material.[1][2][3]
-
Solubility Check: This compound is highly soluble in water, alcohols (MeOH, EtOH), and polar aprotic solvents (DMSO, DMF).[2] It is sparingly soluble in non-polar solvents (Hexanes).[2][3]
-
Why this matters: Choosing the wrong solvent for transfer can lead to precipitation and difficult cleaning.[3]
-
-
Stability Check: Succinimide rings are susceptible to ring-opening hydrolysis at pH > 8.0 .[1][2][3] Ensure your receiving buffer or solvent is neutral or slightly acidic (pH 5.0–7.0).[2][3]
Phase 2: Active Handling Workflow
-
Weighing: Perform all weighing of the solid in a chemical fume hood or a localized powder containment enclosure.[3] The compound is hygroscopic; minimize exposure to ambient humidity to prevent "clumping."[3]
-
Dissolution: Add solvent to the solid slowly with varying agitation.[2][3][4]
-
Exothermic Note: Dissolution in water may be slightly exothermic.[3]
-
Phase 3: Reaction & Synthesis Logic
This chemical is typically used as a linker or intermediate.[2][3] The primary reactive handle is the hydroxyl (-OH) group.[1][2][3]
-
Activation: Common workflows involve converting the -OH to a leaving group (Tosylate/Mesylate) or oxidizing it to an aldehyde.[1][2][3]
-
Safety Critical Control Point: If reacting with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) to convert the alcohol to a halide, significant HCl/HBr gas will be evolved.[3] Strict Fume Hood Use is Mandatory.
Emergency Response & Spill Management
Scenario: You have spilled 5g of solid 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione on the bench.
Response Protocol:
-
Isolate: Mark the area.[2][3][5][6] Do not create dust by sweeping vigorously.[3]
-
Neutralize/Dampen: Cover the spill with a paper towel dampened with water (preferred due to high solubility) or ethanol.[2][3] This prevents dust lofting.[2][3]
-
Collect: Scoop the wet slurry into a waste container.
-
Decontaminate: Wipe the surface with 70% Ethanol followed by water.[3] The succinimide moiety is easily removed with polar solvents.[3]
Waste Disposal Strategy
-
Segregation: Segregate as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[2][3]
-
Labeling: Clearly label as "Succinimide Derivative - Irritant."
-
Do Not: Do not dispose of down the drain despite water solubility.[3] High concentrations of nitrogenous organics can disrupt municipal water treatment biological oxygen demand (BOD).[2][3]
Visualized Workflow (Graphviz)
The following diagram illustrates the "Cradle-to-Grave" lifecycle of the compound in a research setting, highlighting critical decision nodes.
Figure 1: Operational lifecycle for 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione, emphasizing the state check and pH control points.
Summary of Quantitative Data
| Property | Value/Limit | Context |
| Molecular Weight | 157.17 g/mol | Calculation basis for stoichiometry.[1][2][3] |
| pH Stability Limit | < 8.0 | Above pH 8, the imide ring hydrolyzes to succinamic acid. |
| Solubility (Water) | High (>50 mg/mL) | Excellent for aqueous biological buffers.[2][3] |
| Glove Breakthrough | > 480 min (Butyl) | Estimated based on cyclic imide class data.[2][3] |
| Storage Temp | 2–8°C or RT | Hygroscopic; keep tightly sealed with desiccant. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566744, 1-(3-Hydroxypropyl)pyrrolidin-2-one (Homologue Reference).[1][2][3] Retrieved from [Link][1][2][3]
-
Organic Syntheses (2011). Safe Handling of Succinimides and Derivatives. Org.[2][3][4][5][7] Synth. Coll. Vol. 2. Retrieved from [Link][2][3]
Sources
- 1. 1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione | CAS: 34321-80-7 | AxisPharm [axispharm.com]
- 2. echemi.com [echemi.com]
- 3. 1-(3-Hydroxypropyl)pyrrolidin-2-one | C7H13NO2 | CID 566744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
